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Core Science & Biosynthesis

Foundational

Synthesis of 2-Methylphenyl 4-Methylbenzoate: A Methodological Whitepaper

Executive Summary & Mechanistic Rationale The synthesis of aryl esters, such as 2-methylphenyl 4-methylbenzoate (o-tolyl p-toluate), presents unique kinetic and thermodynamic challenges compared to standard aliphatic est...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of aryl esters, such as 2-methylphenyl 4-methylbenzoate (o-tolyl p-toluate), presents unique kinetic and thermodynamic challenges compared to standard aliphatic esterifications. Phenols, including o-cresol, exhibit poor nucleophilicity due to the delocalization of oxygen's lone-pair electrons into the aromatic ring. Furthermore, the ortho-methyl group of o-cresol introduces significant steric hindrance, rendering traditional acid-catalyzed Fischer esterification highly inefficient and prone to substrate degradation.

To overcome these barriers, the acylation must be driven by highly activated electrophilic intermediates. This technical guide evaluates two field-proven methodologies for synthesizing 2-methylphenyl 4-methylbenzoate: the Steglich Esterification and the Acyl Chloride (Schotten-Baumann) Coupling .

G p_toluic p-Toluic Acid (Electrophile Precursor) steglich_cond DCC, DMAP CH2Cl2, 0°C to RT p_toluic->steglich_cond Route A o_cresol o-Cresol (Nucleophile) o_cresol->steglich_cond schotten_cond Et3N or Pyridine CH2Cl2, 0°C to RT o_cresol->schotten_cond p_toluoyl_cl p-Toluoyl Chloride (Activated Electrophile) p_toluoyl_cl->schotten_cond Route B product 2-Methylphenyl 4-methylbenzoate (Target Ester) steglich_cond->product Steglich Coupling schotten_cond->product Acyl Chloride Coupling

Synthetic routes to 2-Methylphenyl 4-methylbenzoate via Steglich and acyl chloride methods.

Methodology A: Steglich Esterification (DCC/DMAP Mediated)

Mechanistic Causality

The Steglich esterification utilizes N,N'-dicyclohexylcarbodiimide (DCC) to activate p-toluic acid into an O-acylisourea intermediate. If o-cresol were the sole nucleophile, the reaction would stall, and the intermediate would undergo a detrimental 1,3-rearrangement into an unreactive N-acylurea. To prevent this, a catalytic amount of 4-dimethylaminopyridine (DMAP) is introduced. DMAP acts as an aggressive acyl transfer reagent, rapidly attacking the O-acylisourea to form a highly electrophilic acylpyridinium intermediate. This transient species easily overcomes the steric hindrance of o-cresol to yield the target ester 1.

Steglich acid p-Toluic Acid o_acyl O-Acylisourea Intermediate acid->o_acyl + DCC dcc DCC dcc->o_acyl acyl_pyridinium Acylpyridinium Species o_acyl->acyl_pyridinium + DMAP dcu DCU (Byproduct) o_acyl->dcu Urea Formation dmap DMAP dmap->acyl_pyridinium product Target Ester acyl_pyridinium->product + o-Cresol cresol o-Cresol cresol->product

Mechanism of DCC/DMAP-mediated Steglich esterification highlighting the role of DMAP.

Self-Validating Protocol

Note: All glassware must be flame-dried to prevent premature hydrolysis of the acylpyridinium intermediate.

  • Substrate Solvation: Dissolve p-toluic acid (1.0 eq) and o-cresol (1.1 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Validation Check: The solution must be completely clear. Any turbidity indicates moisture contamination or impure reagents.

  • Thermal Control: Cool the reaction flask to 0 °C using an ice-water bath.

    • Causality: Lower temperatures suppress the irreversible 1,3-rearrangement of the O-acylisourea intermediate.

  • Activation & Coupling: Add DMAP (0.1 eq) followed by the dropwise addition of a DCC solution (1.1 eq in DCM).

    • Validation Check: Within 10–15 minutes, a dense white precipitate of dicyclohexylurea (DCU) will begin to form, visually confirming that the coupling activation is underway.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 12 hours.

    • Validation Check: Perform Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent. The disappearance of the p-toluic acid spot under UV (254 nm) validates reaction completion.

  • Workup & Isolation: Filter the suspension through a Celite pad to remove the DCU byproduct. Wash the organic filtrate sequentially with 0.5 M HCl (to remove DMAP), saturated NaHCO₃ (to remove unreacted p-toluic acid), and brine. Dry over anhydrous MgSO₄.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography to yield 2-methylphenyl 4-methylbenzoate.

Methodology B: Acyl Chloride Coupling (Schotten-Baumann)

Mechanistic Causality

An alternative, often more scalable approach bypasses in situ activation by utilizing pre-activated p-toluoyl chloride. The reaction with o-cresol is driven by the extreme electrophilicity of the acyl chloride. A tertiary amine base, such as triethylamine (Et₃N) or pyridine, is employed to neutralize the HCl byproduct. This is critical because HCl would otherwise reversibly protonate the phenol, significantly reducing its already weak nucleophilicity and halting the reaction 2.

Self-Validating Protocol
  • Nucleophile Preparation: Dissolve o-cresol (1.0 eq) and Et₃N (1.5 eq) in anhydrous DCM under an inert atmosphere. Cool to 0 °C.

    • Causality: Et₃N acts as an acid scavenger. Cooling is mandatory as the subsequent addition is highly exothermic.

  • Electrophile Addition: Slowly add p-toluoyl chloride (1.1 eq) dropwise via an addition funnel over 30 minutes.

    • Validation Check: The immediate formation of a white precipitate (Et₃N·HCl salt) serves as a visual indicator of successful ester bond formation and HCl generation.

  • Reaction Progression: Stir at 0 °C for 1 hour, then allow to warm to room temperature for an additional 3 hours.

    • Validation Check: TLC analysis should confirm the complete consumption of o-cresol.

  • Quenching & Workup: Quench the reaction by slowly adding ice-cold water. Separate the organic layer and wash with 1 M HCl (removes excess Et₃N), 1 M NaOH (removes unreacted o-cresol and hydrolyzed p-toluic acid), and brine.

  • Analytical Validation: Following solvent evaporation, analyze the crude product via GC-MS.

    • Validation Check: The mass spectrum must exhibit a molecular ion peak at m/z 226 [M⁺], confirming the synthesis of 2-methylphenyl 4-methylbenzoate 3.

Quantitative Data & Route Comparison

To assist in route selection for drug development and scale-up applications, the following table summarizes the quantitative and qualitative metrics of both methodologies:

ParameterRoute A: Steglich EsterificationRoute B: Acyl Chloride Coupling
Typical Yield 75% – 85%85% – 95%
Atom Economy Low (Generates stoichiometric DCU)Moderate (Generates amine hydrochloride)
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature
Primary Byproduct Dicyclohexylurea (DCU)Triethylamine hydrochloride (Et₃N·HCl)
Moisture Sensitivity Moderate (DCC degrades slowly)High (Acyl chloride hydrolyzes rapidly)
Scalability Good for lab scale; DCU removal is tediousExcellent for industrial scale

Conclusion

Both the Steglich esterification and the acyl chloride coupling provide robust pathways for synthesizing sterically hindered aryl esters like 2-methylphenyl 4-methylbenzoate. For discovery-stage synthesis where p-toluic acid derivatives are readily available, the Steglich route offers a mild, one-pot solution. However, for process chemistry and industrial scale-up, the acyl chloride route is demonstrably superior due to its higher atom economy, ease of byproduct removal, and consistently higher yields.

References

  • Jordan, A., et al. "A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids." RSC Advances / Green Chemistry, Royal Society of Chemistry.
  • "What esters can be synthesized from P - Toluic Acid Chloride?" Evergreensino Blog.
  • Gowda, B. T., et al. "(PDF) Methyl 4-methylbenzoate.

Sources

Exploratory

physical properties of 2-Methylphenyl 4-methylbenzoate

An In-Depth Technical Guide to the Core Physical Properties of 2-Methylphenyl 4-methylbenzoate Authored by a Senior Application Scientist This guide serves as a comprehensive technical resource for researchers, scientist...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Core Physical Properties of 2-Methylphenyl 4-methylbenzoate

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering an in-depth exploration of the fundamental physical and structural properties of 2-Methylphenyl 4-methylbenzoate. The following sections provide a detailed analysis of its physicochemical characteristics, structural conformation, and the empirical methodologies required for its characterization.

Compound Overview and Significance

2-Methylphenyl 4-methylbenzoate (IUPAC name: (2-methylphenyl) 4-methylbenzoate) is an aromatic ester with the chemical formula C15H14O2.[1] As a member of the aryl benzoate class, its molecular framework consists of a 4-methylbenzoate group ester-linked to a 2-methylphenol moiety. The specific placement of the methyl groups on both aromatic rings influences its steric and electronic properties, which in turn dictates its crystal packing and bulk physical characteristics. Understanding these properties is crucial for applications in materials science, organic synthesis, and as a reference compound in analytical chemistry.

Physicochemical and Structural Data Summary

The core physical and structural data for 2-Methylphenyl 4-methylbenzoate are summarized below. This information is critical for handling, characterization, and application of the compound.

PropertyValueSource
IUPAC Name (2-methylphenyl) 4-methylbenzoate[1]
Molecular Formula C15H14O2[1][2]
Molecular Weight 226.27 g/mol [1]
Appearance Crystalline Solid (inferred from crystallographic studies)[2][3]
Melting Point Not explicitly reported in literature, but purity was confirmed by melting point determination.[3]
Solubility Insoluble in water; Soluble in common organic solvents like ethanol, used for recrystallization.[3][4]
Crystal System Monoclinic[2]
Cell Dimensions a = 11.690 (2) Å, b = 9.670 (1) Å, c = 11.478 (2) Å, β = 104.50 (2)°[2]
Cell Volume 1256.2 (3) ų[2]
Dihedral Angle 73.04 (8)° (between the two aromatic rings)[2][3]

Molecular Structure and Conformation

The molecular architecture of 2-Methylphenyl 4-methylbenzoate is non-planar. Single-crystal X-ray diffraction studies have provided definitive insights into its three-dimensional structure.[2][3]

A key structural feature is the significant dihedral angle of 73.04 (8)° between the planes of the two aromatic rings.[2][3] This pronounced twist is a direct consequence of steric hindrance from the ortho-methyl group on the phenyl ring. This conformation is critical as it governs intermolecular interactions and the resulting crystal packing arrangement. The conformation of the carbonyl (C=O) bond is reported to be anti to the ortho-methyl group on the phenoxy ring.[2][5] The bond parameters within the molecule are comparable to those found in other structurally related aryl benzoates.[2][3]

Experimental Protocols for Characterization

The determination of the requires a systematic experimental approach, beginning with synthesis and purification, followed by analytical characterization.

Synthesis and Purification

A reliable method for obtaining the title compound is through the esterification of 2-methylphenol with 4-methylbenzoyl chloride. This is a standard procedure for creating aryl esters.

Protocol: Esterification Synthesis

  • Reaction Setup: In a round-bottom flask, dissolve 2-methylphenol (1.0 eq) in a suitable solvent such as dichloromethane or pyridine.

  • Reagent Addition: Slowly add 4-methylbenzoyl chloride (1.1-1.2 eq) to the solution at room temperature. If pyridine is used as the solvent, it also acts as a base to neutralize the HCl byproduct. If using an inert solvent, a non-nucleophilic base like triethylamine should be added.

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is quenched with water or a dilute acid solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization. The literature specifies that single crystals suitable for X-ray diffraction were obtained through the slow evaporation of an ethanolic solution at room temperature.[3] This process ensures the removal of impurities and yields a high-purity crystalline solid.

Structural Elucidation Workflow

Confirming the identity and structure of the synthesized compound involves a combination of spectroscopic methods and X-ray crystallography.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_results Verified Data Purified_Solid Purified Crystalline 2-Methylphenyl 4-methylbenzoate NMR NMR Spectroscopy (¹H, ¹³C) Purified_Solid->NMR Sample IR FTIR Spectroscopy Purified_Solid->IR Sample MS Mass Spectrometry (GC-MS) Purified_Solid->MS Sample XRD Single-Crystal X-ray Diffraction Purified_Solid->XRD Sample Structure Molecular Structure & Connectivity NMR->Structure Functional_Groups Functional Group Confirmation IR->Functional_Groups Mol_Weight Molecular Weight Confirmation MS->Mol_Weight Crystal_Data Crystal Structure & Conformation XRD->Crystal_Data

General workflow for the structural characterization of 2-Methylphenyl 4-methylbenzoate.

Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are essential for confirming the molecular structure. The chemical shifts, integration, and coupling patterns of the protons, along with the number and type of carbon signals, provide a complete map of the molecule's connectivity.[3]

  • Infrared (IR) Spectroscopy: IR analysis is used to identify characteristic functional groups. A strong absorption band in the region of 1730-1750 cm⁻¹ is indicative of the ester carbonyl (C=O) stretch, confirming the ester linkage.[3]

  • Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) confirm the molecular weight of the compound. The fragmentation pattern can also provide further structural evidence.[1]

Single-Crystal X-ray Diffraction Workflow

To determine the precise three-dimensional arrangement of atoms and the crystal packing, single-crystal X-ray diffraction is the definitive technique.

Protocol:

  • Crystal Selection: A high-quality single crystal, grown via slow evaporation, is selected and mounted on a goniometer.[3]

  • Data Collection: The crystal is placed in an X-ray diffractometer, and diffraction data are collected as the crystal is rotated in the X-ray beam.

  • Structure Solution and Refinement: The collected diffraction pattern is processed to solve the phase problem and generate an initial electron density map. This map is used to build a molecular model, which is then refined against the experimental data to yield precise atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.[2]

G start High-Quality Single Crystal mount Mount Crystal on Goniometer start->mount data_collection X-ray Diffraction Data Collection mount->data_collection processing Data Processing & Reduction data_collection->processing solve Structure Solution (e.g., SHELXS) processing->solve refine Structure Refinement (e.g., SHELXL) solve->refine validation Validation & Analysis (e.g., PLATON) refine->validation final_structure Final Crystal Structure (CIF File) validation->final_structure

Workflow for determining molecular structure via single-crystal X-ray diffraction.

References

  • PubChem. (n.d.). 2-Methylphenyl 4-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Gowda, B. T., Nayak, S. K., & Kozisek, J. (2008). 2-Methylphenyl 4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 8), o1581. Retrieved from [Link]

  • Nayak, S. K., & Gowda, B. T. (2008). 2-Methylphenyl 4-methylbenzoate. IUCr Journals. Retrieved from [Link]

  • Gowda, B. T., et al. (2008). 2-Chlorophenyl 4-methylbenzoate. ResearchGate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl 4-methyl benzoate. Retrieved from [Link]

  • Gowda, B. T., et al. (2009). Phenyl 4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2620. Retrieved from [Link]

Sources

Foundational

In-Depth Technical Guide: 2-Methylphenyl 4-methylbenzoate (CAS 23597-29-7)

Executive Summary 2-Methylphenyl 4-methylbenzoate (CAS: 23597-29-7), commonly referred to as o-tolyl p-toluate, is a structurally significant aryl benzoate ester. In drug development and crystallographic research, it ser...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methylphenyl 4-methylbenzoate (CAS: 23597-29-7), commonly referred to as o-tolyl p-toluate, is a structurally significant aryl benzoate ester. In drug development and crystallographic research, it serves as a critical model compound for understanding how steric bulk influences molecular conformation and, subsequently, biological receptor binding. This whitepaper provides a comprehensive analysis of its physicochemical properties, crystallographic conformation, self-validating synthetic methodologies, and applications in structure-activity relationship (SAR) profiling for enzyme inhibition.

Molecular Architecture & Crystallographic Profiling

The physical and structural properties of 2-methylphenyl 4-methylbenzoate are dictated by the steric interplay between its two substituted aromatic rings.

Physicochemical Properties

Understanding the baseline thermodynamics and physical parameters is essential for downstream formulation and synthesis[1].

ParameterValue / Description
CAS Number 23597-29-7
IUPAC Name 2-Methylphenyl 4-methylbenzoate
Molecular Formula C₁₅H₁₄O₂
Molecular Weight 226.27 g/mol
SMILES Cc1ccc(C(=O)Oc2ccccc2C)cc1
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2
Conformational Causality & Crystallography

X-ray diffraction studies reveal that the molecule crystallizes in a monoclinic P21​/c space group[2]. The structural causality of this molecule is driven by the ortho-methyl group on the phenolic ring.

Mechanistic Insight: The steric bulk of the ortho-methyl group induces significant electrostatic and spatial repulsion against the ester carbonyl oxygen. To minimize this steric strain, the C=O bond is forced into an anti conformation relative to the ortho-methyl group. Consequently, the two aromatic rings cannot achieve coplanarity, resulting in a highly specific dihedral angle of 73.04(8)° between the benzene and benzoyl rings[2]. This rigid, non-planar geometry is the primary driver for its "lock-and-key" fit into deep, hydrophobic enzyme pockets.

Crystallographic ParameterValue
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=11.690 Å, b=9.670 Å, c=11.478 Å
Dihedral Angle (Aromatic Rings) 73.04(8)°

Self-Validating Synthetic Methodology

The synthesis of 2-methylphenyl 4-methylbenzoate is best achieved via a modified Schotten-Baumann esterification using an acyl chloride and a phenol.

Experimental Causality
  • Acyl Chloride vs. Carboxylic Acid: p-Toluoyl chloride is utilized instead of p-toluic acid to bypass the need for harsh dehydrating coupling agents (e.g., DCC), which complicate purification due to persistent urea byproducts.

  • Catalyst Choice (DMAP): 4-Dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst. It attacks the acyl chloride to form a highly electrophilic acylpyridinium intermediate, accelerating the reaction by orders of magnitude compared to standard bases.

  • Solvent (Anhydrous DCM): Dichloromethane (DCM) provides excellent solubility for the aromatic precursors while preventing the competitive hydrolysis of the acyl chloride that would occur in aqueous or protic environments.

Synthesis_Mechanism A p-Toluoyl Chloride (Acyl Donor) C Acylpyridinium Intermediate (Highly Reactive) A->C DMAP Attack (-Cl⁻) B DMAP (Nucleophilic Catalyst) B->C E Tetrahedral Transition State C->E o-Cresol Attack D o-Cresol (Nucleophile) D->E F 2-Methylphenyl 4-methylbenzoate (Target Ester) E->F Elimination & Deprotonation

Fig 1. DMAP-catalyzed nucleophilic acyl substitution mechanism for ester synthesis.

Step-by-Step Protocol & In-Process Controls (IPC)

Step 1: System Preparation

  • Flame-dry a 250 mL round-bottom flask under an inert argon/nitrogen atmosphere to eliminate moisture.

  • Charge the flask with o-cresol (1.0 eq, 10 mmol) and anhydrous DCM (50 mL).

  • Add Triethylamine (TEA) (1.5 eq, 15 mmol) as an acid scavenger, followed by a catalytic amount of DMAP (0.1 eq, 1 mmol).

Step 2: Nucleophilic Addition

  • Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Low temperature prevents exothermic degradation and limits the formation of ketene byproducts.

  • Dissolve p-toluoyl chloride (1.1 eq, 11 mmol) in 10 mL of anhydrous DCM.

  • Add the acyl chloride solution dropwise over 15 minutes. A white precipitate (triethylammonium chloride) will begin to form, serving as an immediate visual validation of the reaction progressing.

Step 3: Reaction Monitoring (Self-Validation)

  • Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • IPC Check: Perform Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (9:1). The disappearance of the o-cresol spot (visualized via UV 254 nm or iodine staining) validates reaction completion.

Step 4: Quenching & Liquid-Liquid Extraction

  • Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Causality: This neutralizes unreacted acyl chloride into water-soluble sodium p-toluate.

  • Transfer to a separatory funnel. Extract the organic layer and wash sequentially with 1M HCl (20 mL) to remove DMAP/TEA, followed by brine (20 mL).

  • IPC Check: Test the pH of the final aqueous wash; it must be neutral (~pH 7) to validate the complete removal of amine catalysts.

Step 5: Purification

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Recrystallize the crude solid from hot ethanol. Slow evaporation yields high-purity single crystals suitable for X-ray diffraction[2].

Applications in Drug Discovery & Biological Research

Aryl benzoates are extensively utilized as core scaffolds in the development of agrochemicals and pharmaceuticals, particularly as Acetylcholinesterase (AChE) inhibitors and larvicidal agents[3].

Structure-Activity Relationship (SAR)

Derivatives of 2-methylphenyl 4-methylbenzoate (such as carvacryl and thymyl benzoates) have demonstrated significant AChE inhibitory activity[3]. The 73.04° dihedral angle of the 2-methylphenyl 4-methylbenzoate core is biologically critical. The AChE active site is located at the bottom of a narrow, 20 Å deep gorge lined with aromatic residues (e.g., Trp86, Tyr337).

The non-planar, twisted conformation of the ester allows the p-tolyl group to engage in peripheral anionic site (PAS) π-π stacking, while the o-tolyl group anchors into the catalytic triad pocket. If the molecule were perfectly planar, steric clashing with the gorge walls would drastically reduce binding affinity.

Conformational_SAR Core Aryl Benzoate Scaffold Ortho ortho-Methyl Group (Steric Bulk) Core->Ortho Substitution AChE AChE Active Site Binding Pocket Core->AChE π-π Stacking Conf Dihedral Angle: 73.04° (C=O Anti Conformation) Ortho->Conf Steric Repulsion Conf->AChE Spatial Fit

Fig 2. Conformational dynamics and SAR pathway of 2-methylphenyl 4-methylbenzoate.

Analytical Characterization Data

To ensure the trustworthiness of the synthesized compound, the following spectral parameters should be used for final self-validation against expected benchmarks[3]:

Analytical MethodExpected Signals / MarkersCausality / Assignment
FT-IR (KBr, cm⁻¹) ~1736, ~1264, ~16111736 cm⁻¹ validates the ester C=O stretch; 1264 cm⁻¹ confirms the C-O-C asymmetric stretch.
¹H NMR (CDCl₃, ppm) δ ~2.20 (s, 3H), ~2.40 (s, 3H)Singlets validate the ortho-methyl and para-methyl protons, respectively.
¹H NMR (CDCl₃, ppm) δ 7.00 - 8.20 (m, 8H)Multiplets confirm the intact aromatic protons of both rings.
GC-MS (m/z) 226 [M⁺], 119[Base Peak]226 confirms the molecular weight; 119 corresponds to the stable p-toluoyl cation fragment.

References

  • Chemical Properties of p-Toluic acid, 2-methylphenyl ester (CAS 23597-29-7) - Cheméo Cheméo Database. URL:[Link][1]

  • 2-Methylphenyl 4-methylbenzoate - IUCr Journals Acta Crystallographica Section E: Structure Reports Online. Gowda, B. T., Foro, S., Babitha, K. S., & Fuess, H. (2008). URL:[Link][2]

  • Synthesis, larvicidal and acetylcholinesterase inhibitory activities of carvacrol/thymol and derivatives SciSpace / Journal of the Brazilian Chemical Society. URL:[Link][3]

Sources

Exploratory

IUPAC name of 2-Methylphenyl 4-methylbenzoate

An In-depth Technical Guide to 2-Methylphenyl 4-methylbenzoate Abstract This technical guide provides a comprehensive scientific overview of 2-methylphenyl 4-methylbenzoate (IUPAC: (2-methylphenyl) 4-methylbenzoate), a s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Methylphenyl 4-methylbenzoate

Abstract

This technical guide provides a comprehensive scientific overview of 2-methylphenyl 4-methylbenzoate (IUPAC: (2-methylphenyl) 4-methylbenzoate), a substituted aryl benzoate ester. This document is intended for researchers, scientists, and professionals in drug development and materials science. It details the compound's chemical identity, a robust protocol for its synthesis and purification, in-depth structural analysis based on crystallographic data, and a predictive characterization of its spectroscopic profile. Furthermore, this guide discusses its physical properties, chemical reactivity, and potential applications extrapolated from related molecular structures.

Compound Identification and Chemical Structure

2-Methylphenyl 4-methylbenzoate is an ester derived from the formal condensation of 4-methylbenzoic acid and 2-methylphenol (o-cresol). The molecule consists of a 4-methylbenzoyl group attached via an ester linkage to a 2-methylphenyl ring.

IdentifierValueSource
IUPAC Name (2-methylphenyl) 4-methylbenzoate[1]
Synonyms p-Toluic acid, 2-methylphenyl ester; 2-Cresyl p-toluate[1]
Molecular Formula C₁₅H₁₄O₂[1]
Molecular Weight 226.27 g/mol [1]
Canonical SMILES CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C[1]
InChIKey IEKFWPTVAIWBBX-UHFFFAOYSA-N[1]
Molecular Structure Diagram

Caption: 2D structure of 2-Methylphenyl 4-methylbenzoate.

Synthesis and Purification

The synthesis of 2-methylphenyl 4-methylbenzoate is most reliably achieved via a nucleophilic acyl substitution, specifically an esterification reaction between an activated carboxylic acid derivative and a phenol. The following protocol is based on the well-established Schotten-Baumann reaction conditions, which are widely used for preparing similar aryl esters.[2]

Synthesis Workflow

SynthesisWorkflow Reactant1 2-Methylphenol (o-Cresol) Mixing 1. Dissolve 2-Methylphenol in Pyridine Reactant1->Mixing Reactant2 4-Methylbenzoyl Chloride (p-Toluoyl Chloride) Addition 2. Add 4-Methylbenzoyl Chloride (Exothermic) Reactant2->Addition Base Pyridine (Solvent & Base) Base->Mixing Mixing->Addition Reaction 3. Stir at Room Temperature Addition->Reaction Workup 4. Quench with ice-cold HCl (aq) Reaction->Workup Precipitation 5. Precipitate Crude Product Workup->Precipitation Filtration 6. Isolate by Vacuum Filtration Precipitation->Filtration Purification 7. Recrystallize from Ethanol Filtration->Purification FinalProduct Pure 2-Methylphenyl 4-methylbenzoate Purification->FinalProduct

Caption: General workflow for the synthesis of 2-methylphenyl 4-methylbenzoate.

Experimental Protocol

Materials:

  • 2-Methylphenol (o-cresol) (1.0 eq)

  • 4-Methylbenzoyl chloride (p-toluoyl chloride) (1.1 eq)

  • Anhydrous Pyridine

  • 3% Hydrochloric acid (HCl) solution

  • Ethanol (95%)

  • Crushed ice and Deionized water

  • Standard laboratory glassware, magnetic stirrer, and filtration apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylphenol (1.0 eq) in anhydrous pyridine (approx. 3-4 mL per gram of phenol). Pyridine serves as both the solvent and the base, which will neutralize the HCl byproduct generated during the reaction.

  • Acylation: To this stirring solution, slowly add 4-methylbenzoyl chloride (1.1 eq) dropwise. An exothermic reaction is expected; maintain the temperature with a water bath if necessary. The formation of pyridine hydrochloride salt may cause the mixture to become cloudy or thick.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Prepare a beaker containing a vigorously stirred mixture of crushed ice and 3% aqueous HCl. Pour the reaction mixture slowly into this acidic ice slurry. The HCl serves to neutralize the excess pyridine and protonate any remaining phenoxide, while the cold temperature facilitates product precipitation.

  • Filtration: A solid precipitate of crude 2-methylphenyl 4-methylbenzoate will form. Continue stirring until all the ice has melted. Collect the crude product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove pyridine hydrochloride and other water-soluble impurities. A subsequent wash with a small amount of cold ethanol can help remove colored impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield colorless crystals. Dry the purified product in a vacuum oven to a constant weight.

Causality and Self-Validation: The use of an acid chloride provides a highly reactive electrophile, ensuring an efficient reaction with the weakly nucleophilic phenol. The pyridine base is crucial for driving the equilibrium towards the product by scavenging the HCl generated. The acidic workup is a self-validating step; the precipitation of the water-insoluble ester product from the aqueous solution confirms the successful removal of the water-soluble pyridine salt and unreacted starting materials. Purity is finally confirmed by melting point determination and spectroscopic analysis.[3]

Structural and Spectroscopic Characterization

Crystal Structure and Molecular Geometry

The solid-state structure of 2-methylphenyl 4-methylbenzoate has been elucidated by single-crystal X-ray diffraction.[3] The compound crystallizes in the monoclinic space group P2₁/c.[3]

Crystallographic ParameterValueSource
Crystal System Monoclinic[3]
Space Group P2₁/c[3]
a (Å) 11.690 (2)[3]
b (Å) 9.670 (1)[3]
c (Å) 11.478 (2)[3]
β (°) ** 104.50 (2)[3]
Volume (ų) **1256.2 (3)[3]
Z 4[3]

A key structural feature is the relative orientation of the two aromatic rings. The dihedral angle between the benzoyl ring and the 2-methylphenyl ring is 73.04 (8)°.[3] This significant twist is sterically induced by the ortho-methyl group on the phenyl ring, which prevents a more planar conformation. The conformation of the C=O bond is reported to be anti to the ortho-methyl group.[3]

Spectroscopic Profile (Predictive Analysis)

¹H NMR Spectroscopy: The expected ¹H NMR spectrum (in CDCl₃) would show distinct signals for the aromatic and methyl protons.

  • Aromatic Protons (δ 7.0-8.1 ppm): A complex multiplet pattern integrating to 8 protons is expected. The two protons ortho to the carbonyl group on the benzoyl ring would appear furthest downfield (likely ~δ 8.0 ppm) as a doublet. The two protons ortho to the methyl group on the same ring would be more shielded (likely ~δ 7.2-7.3 ppm) and appear as a doublet. The four protons on the 2-methylphenyl ring would appear as a complex multiplet between ~δ 7.0-7.4 ppm.

  • Methyl Protons (δ 2.2-2.5 ppm): Two distinct singlets, each integrating to 3 protons, are expected. One for the methyl group on the benzoyl ring (~δ 2.4 ppm) and one for the methyl group on the phenyl ring (~δ 2.2 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show 13 distinct signals (due to symmetry in the 4-methylbenzoyl group).

  • Carbonyl Carbon (δ ~165 ppm): The ester carbonyl carbon is expected in this region.

  • Aromatic Carbons (δ ~120-150 ppm): A series of signals corresponding to the 12 aromatic carbons. The carbon bearing the ester oxygen (C-O) would be around δ 148-150 ppm, while the quaternary carbons of the methyl groups would also be identifiable.

  • Methyl Carbons (δ ~16-22 ppm): Two signals for the two non-equivalent methyl carbons.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by characteristic vibrations of the ester and aromatic functional groups.

  • C=O Stretch (ν ~1735 cm⁻¹): A strong, sharp absorption band characteristic of an aryl ester carbonyl group.

  • C-O Stretch (ν ~1270-1100 cm⁻¹): Two distinct stretching bands are expected for the C-O-C linkage of the ester.

  • Aromatic C-H Stretch (ν ~3100-3000 cm⁻¹): Weak to medium bands above 3000 cm⁻¹.

  • Aliphatic C-H Stretch (ν ~2980-2850 cm⁻¹): Weak bands corresponding to the methyl groups.

  • Aromatic C=C Bending (ν ~1600, 1500, 1450 cm⁻¹): Several sharp bands in the fingerprint region.

Mass Spectrometry (MS): In an Electron Ionization (EI) mass spectrum, the following would be expected:

  • Molecular Ion (M⁺˙): A peak at m/z = 226, corresponding to the molecular weight of the compound.

  • Key Fragments: A prominent peak at m/z = 119, corresponding to the stable 4-methylbenzoyl cation ([CH₃C₆H₄CO]⁺), is highly characteristic of p-toluate esters. Another fragment could arise from the loss of this acyl group, showing the 2-methylphenoxide radical cation at m/z = 107.

Physical and Chemical Properties

  • Appearance: Expected to be a colorless or white crystalline solid at room temperature.

  • Melting Point: While the specific melting point is not reported in the available literature, it is used to verify purity.[3] For comparison, the related isomer 4-methylphenyl 4-methylbenzoate has a melting point of 73-75 °C.

  • Solubility: As a moderately large, nonpolar organic ester, it is expected to be insoluble in water but soluble in common organic solvents like dichloromethane, ethyl acetate, acetone, and hot ethanol.

  • Stability: The compound is stable under normal laboratory conditions. As an ester, it is susceptible to hydrolysis back to its constituent carboxylic acid and phenol under either acidic or basic conditions, with the reaction being significantly faster under basic (saponification) conditions.

Potential Applications

While specific applications for 2-methylphenyl 4-methylbenzoate are not well-documented, its structural motifs suggest potential utility in several fields of research and development.

  • Materials Science: Phenyl benzoate derivatives are known to form the core of many liquid crystals.[4] The non-planar structure of this specific isomer, with its ortho-methyl group, could be investigated for its influence on mesophase formation and optical properties.

  • Medicinal Chemistry: The ester linkage is a common feature in prodrugs, and the substituted aromatic rings provide a scaffold for further functionalization. Derivatives of benzoate esters have shown a range of biological activities, including potential antimicrobial and cytotoxic effects.[5] This compound could serve as a lead structure or intermediate in the synthesis of more complex, biologically active molecules.

  • Organic Synthesis: It can serve as an intermediate in organic synthesis, for example, in reactions involving modification of the aromatic rings or transformation of the ester group.

Conclusion

2-Methylphenyl 4-methylbenzoate is a well-defined chemical entity with a fully characterized solid-state structure. Its synthesis is straightforward, relying on standard and robust esterification methodologies. While its specific physical properties and applications are not extensively documented, its relationship to other scientifically and industrially relevant aryl benzoates makes it a compound of interest for further investigation in materials science and medicinal chemistry. This guide provides the foundational knowledge and protocols necessary for its synthesis, characterization, and exploration in future research endeavors.

References

  • PubChem. (n.d.). 2-Methylphenyl 4-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Gowda, B. T., Foro, S., Babitha, K. S., & Fuess, H. (2008). 2-Methylphenyl 4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1581. Available at: [Link]

Sources

Foundational

Mechanism of Formation and Synthesis Protocols for 2-Methylphenyl 4-methylbenzoate

Executive Summary The compound 2-Methylphenyl 4-methylbenzoate (also known as o-tolyl p-toluate) is a sterically hindered aryl benzoate scaffold. Molecules of this class are highly valued in materials science and crystal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Methylphenyl 4-methylbenzoate (also known as o-tolyl p-toluate) is a sterically hindered aryl benzoate scaffold. Molecules of this class are highly valued in materials science and crystallography for studying substituent effects on solid-state geometries and crystal packing[1].

Synthesizing aryl esters from phenols presents a unique chemical challenge. Unlike aliphatic alcohols, phenols are relatively poor nucleophiles due to the resonance stabilization of their oxygen lone pair into the aromatic ring. Consequently, traditional acid-catalyzed Fischer esterification is highly inefficient for this transformation. To overcome this thermodynamic and kinetic barrier, chemists employ highly activated electrophiles or specialized coupling reagents. This technical guide explores the causality, mechanistic pathways, and self-validating protocols for the two most authoritative methods of forming 2-methylphenyl 4-methylbenzoate: the base-mediated Schotten-Baumann Acylation and the carbodiimide-driven Steglich Esterification .

Physicochemical & Thermodynamic Profiling

Understanding the physicochemical properties of the reactants is critical for controlling the reaction kinetics and selecting the appropriate synthetic pathway.

CompoundRole in SynthesisMolecular WeightFormulaKey Properties & Reactivity
o-Cresol Nucleophile108.14 g/mol C₇H₈OpKa ~10.2; Poor nucleophile until deprotonated.
p-Toluoyl Chloride Electrophile (Pathway A)154.59 g/mol C₈H₇ClOHighly moisture-sensitive; violently reactive.
p-Toluic Acid Electrophile (Pathway B)136.15 g/mol C₈H₈O₂pKa ~4.36; Requires in situ activation.
2-Methylphenyl 4-methylbenzoate Target Product226.27 g/mol C₁₅H₁₄O₂Stable aryl ester; Dihedral angle 73.04°[1].

Data sourced from PubChem CID 520064[2].

Mechanistic Pathways for Esterification

Pathway A: Schotten-Baumann Acylation

The Schotten-Baumann reaction is the classical and most direct method for synthesizing aryl esters. It utilizes an acyl chloride (p-toluoyl chloride) and a phenol (o-cresol) in the presence of an aqueous base, typically sodium hydroxide (NaOH)[3].

Mechanistic Causality:

  • Nucleophile Activation: Phenol alone is insufficiently reactive. The addition of aqueous NaOH deprotonates o-cresol to form sodium o-cresolate (a phenoxide ion). This localized negative charge drastically increases the nucleophilicity of the oxygen atom[4],[5].

  • Nucleophilic Acyl Substitution: The highly reactive phenoxide ion attacks the electrophilic carbonyl carbon of p-toluoyl chloride, forming a transient, high-energy tetrahedral intermediate[3].

  • Elimination & Neutralization: The tetrahedral intermediate rapidly collapses, reforming the carbon-oxygen double bond and expelling a chloride ion (Cl⁻)[5]. The aqueous base serves a dual purpose: it acts as a proton scavenger to neutralize the resulting hydrochloric acid (forming NaCl), thereby driving the equilibrium forward and preventing the acid-catalyzed degradation of the ester[3].

Schotten_Baumann Reactants p-Toluoyl Chloride + o-Cresol Phenoxide Sodium o-Cresolate (Activated Nucleophile) Reactants->Phenoxide Base deprotonates phenol Base Aqueous NaOH Base->Phenoxide Intermediate Tetrahedral Intermediate Phenoxide->Intermediate Nucleophilic attack on carbonyl Product 2-Methylphenyl 4-methylbenzoate Intermediate->Product Collapse & Cl⁻ elimination Byproduct NaCl + H2O Intermediate->Byproduct Leaving group neutralization

Figure 1: Schotten-Baumann acylation mechanism for aryl benzoate synthesis.

Pathway B: Steglich Esterification

When acyl chlorides are too harsh or unstable, the Steglich esterification provides a mild, neutral alternative using p-toluic acid, N,N′-Dicyclohexylcarbodiimide (DCC), and 4-Dimethylaminopyridine (DMAP)[6],[7].

Mechanistic Causality:

  • Activation: DCC reacts with p-toluic acid to form an O-acylisourea intermediate. This species has reactivity comparable to an acid anhydride[6].

  • The DMAP Imperative: Because o-cresol is a weak nucleophile, it reacts too slowly with the O-acylisourea. Without intervention, the O-acylisourea undergoes a slow, irreversible 1,3-rearrangement into an inert N-acylurea, killing the yield[8].

  • Acyl Transfer: DMAP, being a highly superior nucleophile, rapidly attacks the O-acylisourea to form a highly electrophilic acyl-pyridinium intermediate[7]. This intermediate cannot undergo intramolecular rearrangement. The o-cresol then easily attacks this activated complex, yielding the target ester and regenerating the DMAP catalyst[6],[8].

Steglich Acid p-Toluic Acid + DCC O_Acyl O-Acylisourea Intermediate Acid->O_Acyl DCC Activation Acyl_DMAP Acyl-Pyridinium Intermediate O_Acyl->Acyl_DMAP DMAP nucleophilic attack DCU Dicyclohexylurea (DCU) O_Acyl->DCU Byproduct precipitation DMAP DMAP Catalyst DMAP->Acyl_DMAP Product 2-Methylphenyl 4-methylbenzoate Acyl_DMAP->Product Phenol attacks active ester Phenol o-Cresol Phenol->Product Product->DMAP Catalyst regeneration

Figure 2: Steglich esterification catalytic cycle with DMAP activation.

Detailed Experimental Protocols

Protocol 1: Schotten-Baumann Synthesis Workflow

This protocol utilizes biphasic conditions to drive the reaction while protecting the electrophile.

  • Preparation of the Nucleophile: Dissolve 10.0 mmol of o-cresol in 15 mL of a 10% (w/v) aqueous NaOH solution within a round-bottom flask. Stir for 10 minutes to ensure complete conversion to sodium o-cresolate.

  • Thermal Control: Submerge the flask in an ice-water bath (0 °C). Causality: The reaction is highly exothermic. Cooling suppresses the competing hydrolysis of the acyl chloride by the aqueous base[5].

  • Electrophile Addition: Dissolve 11.0 mmol (1.1 eq) of p-toluoyl chloride in 10 mL of an inert organic solvent (e.g., dichloromethane). Add this solution dropwise to the vigorously stirring aqueous mixture over 15 minutes.

  • Reaction Propagation: Remove the ice bath and allow the biphasic mixture to stir at room temperature for 2–3 hours.

  • Self-Validating Workup: Transfer to a separatory funnel. The formation of two distinct, clear layers indicates the consumption of the emulsion-forming phenoxide. Extract the aqueous layer with dichloromethane (3 × 15 mL). Wash the combined organic layers with 5% HCl (to remove unreacted phenol), followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude product from hot ethanol to yield pure 2-methylphenyl 4-methylbenzoate[1].

Protocol 2: Steglich Esterification Workflow

This protocol is strictly anhydrous to prevent the hydrolysis of the DCC coupling agent.

  • Reagent Solubilization: In an oven-dried flask under a nitrogen atmosphere, dissolve 10.0 mmol of p-toluic acid and 10.0 mmol of o-cresol in 25 mL of anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add 1.0 mmol (10 mol%) of DMAP to the solution. Causality: DMAP must be present before the coupling agent is added to immediately intercept the O-acylisourea and prevent N-acylurea formation[7].

  • Coupling Initiation: Cool the mixture to 0 °C. Add a solution of 11.0 mmol of DCC dissolved in 10 mL of DCM dropwise.

  • Self-Validating Progression: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight. Validation: The reaction's success is visually confirmed by the heavy precipitation of white dicyclohexylurea (DCU)[8].

  • Filtration & Workup: Filter the suspension through a Celite pad to remove the DCU byproduct. Wash the filtrate sequentially with 0.5 M HCl (to remove DMAP), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Isolation: Dry the organic phase over MgSO₄, evaporate the solvent, and purify the residue via silica gel flash chromatography (Hexanes/Ethyl Acetate) to isolate the target ester.

Analytical Validation

To confirm the successful formation of 2-methylphenyl 4-methylbenzoate, researchers rely on a triad of analytical techniques:

  • Infrared Spectroscopy (IR): The disappearance of the broad phenolic O-H stretch (~3300 cm⁻¹) and the appearance of a sharp, strong ester carbonyl (C=O) stretch around 1730–1740 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR will show the distinct integration of the two methyl groups (the p-methyl from the acid and the o-methyl from the phenol) alongside the complex multiplet of the aromatic protons.

  • X-Ray Crystallography: For definitive structural proof, single crystals grown from slow evaporation in ethanol reveal the exact spatial arrangement. As determined by Gowda et al. (2008), the conformation of the C=O bond in 2-methylphenyl 4-methylbenzoate is anti to the ortho-methyl group in the phenoxy ring, and the dihedral angle between the two aromatic rings is exactly 73.04 (8)°[1].

Sources

Exploratory

Unveiling the Bio-Potential of 2-Methylphenyl 4-methylbenzoate: A Technical Guide for Drug Discovery

Abstract This technical guide provides a comprehensive exploration of the potential biological activities of 2-Methylphenyl 4-methylbenzoate, a distinct aromatic ester. While direct biological data for this specific mole...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of 2-Methylphenyl 4-methylbenzoate, a distinct aromatic ester. While direct biological data for this specific molecule is nascent, this paper synthesizes information from structurally analogous compounds to postulate its therapeutic potential. We delve into inferred antimicrobial, anti-inflammatory, and cytotoxic properties, providing detailed, field-proven experimental protocols for their investigation. This document is intended for researchers, scientists, and drug development professionals, offering a roadmap for the systematic evaluation of 2-Methylphenyl 4-methylbenzoate as a potential lead compound in pharmaceutical research.

Introduction: The Case for 2-Methylphenyl 4-methylbenzoate

2-Methylphenyl 4-methylbenzoate (C₁₅H₁₄O₂) is an aromatic ester characterized by a 4-methylbenzoyl group linked to a 2-methylphenyl moiety.[1][2] Its structural features, including the presence of two methylated phenyl rings and an ester linkage, suggest a potential for diverse biological interactions. Aromatic esters are a well-established class of compounds with a wide range of applications, including roles as precursors in the synthesis of pharmaceuticals.[3][4][5][6] The lipophilic nature of the molecule, indicated by a computed XLogP3 of 3.7, suggests it may readily cross biological membranes, a key characteristic for bioavailability.[1]

The existing literature on structurally similar compounds, such as substituted phenyl benzoates and molecules containing tolyl groups, reveals a spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[7][8][9][10][11] This guide, therefore, puts forth a scientifically-grounded hypothesis that 2-Methylphenyl 4-methylbenzoate warrants investigation as a novel therapeutic agent.

Table 1: Physicochemical Properties of 2-Methylphenyl 4-methylbenzoate

PropertyValueSource
Molecular Formula C₁₅H₁₄O₂PubChem[1]
Molecular Weight 226.27 g/mol PubChem[1]
IUPAC Name (2-methylphenyl) 4-methylbenzoatePubChem[1]
Computed XLogP3 3.7PubChem[1]
Crystal System MonoclinicGowda et al. (2008)[2]
Dihedral Angle between Rings 73.04 (8)°Gowda et al. (2008)[2]

Postulated Biological Activities and Mechanistic Rationale

Based on a comprehensive review of analogous chemical structures, we propose three primary areas of investigation for the biological activity of 2-Methylphenyl 4-methylbenzoate.

Antimicrobial Activity

The presence of benzoate and tolyl moieties in the structure of 2-Methylphenyl 4-methylbenzoate suggests a potential for antimicrobial effects. Substituted benzoate esters have demonstrated efficacy against a range of microbial pathogens, including bacteria and fungi.[7][12] Specifically, studies on 2-(phenylcarbamoyl)phenyl 4-substituted benzoates have shown potent activity against Mycobacterium tuberculosis and Gram-positive bacteria.[7] The lipophilic character of these compounds is believed to facilitate their passage through the microbial cell membrane, where they can disrupt cellular processes.

Anti-inflammatory Effects

Derivatives of benzoic acid have been noted for their anti-inflammatory properties.[13][14] The mechanism of action for some of these compounds involves the modulation of key inflammatory pathways, such as the NF-κB signaling cascade.[13] Given that chronic inflammation is a hallmark of numerous diseases, the investigation of 2-Methylphenyl 4-methylbenzoate as a potential anti-inflammatory agent is a compelling avenue of research.

Cytotoxic Potential against Cancer Cell Lines

Several phenyl benzoate derivatives have exhibited significant cytotoxicity against various cancer cell lines, including lung and colon cancer.[8][11] The planar aromatic rings can intercalate with DNA or interact with key enzymes involved in cell proliferation and survival, leading to apoptosis or cell cycle arrest. The structural similarity of 2-Methylphenyl 4-methylbenzoate to these cytotoxic compounds provides a strong rationale for evaluating its anticancer potential.

Predicted Pharmacokinetics: An ADME Profile

While experimental data is not yet available, the pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) of 2-Methylphenyl 4-methylbenzoate can be inferred from its chemical structure and the known behavior of similar aromatic esters.[15][16]

  • Absorption: The compound's lipophilicity suggests it is likely to be well-absorbed orally.

  • Distribution: Following absorption, it is expected to distribute into various tissues.

  • Metabolism: The ester linkage is a probable site for enzymatic hydrolysis by esterases in the plasma and liver, yielding 2-methylphenol and 4-methylbenzoic acid. These metabolites would then likely undergo further phase II conjugation reactions before excretion.

  • Excretion: The metabolites are anticipated to be excreted primarily through the kidneys.

Experimental Protocols for Biological Evaluation

To systematically investigate the postulated biological activities of 2-Methylphenyl 4-methylbenzoate, the following detailed experimental protocols are proposed.

Synthesis of 2-Methylphenyl 4-methylbenzoate

The synthesis of 2-Methylphenyl 4-methylbenzoate can be achieved via esterification of 2-methylphenol with 4-methylbenzoyl chloride in the presence of a base like pyridine or triethylamine.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 2_Methylphenol 2-Methylphenol Esterification Esterification Reaction 2_Methylphenol->Esterification 4_Methylbenzoyl_Chloride 4-Methylbenzoyl Chloride 4_Methylbenzoyl_Chloride->Esterification Base Pyridine or Triethylamine Base->Esterification Solvent Anhydrous Solvent (e.g., Dichloromethane) Solvent->Esterification Purification Purification (Column Chromatography) Esterification->Purification Product 2-Methylphenyl 4-methylbenzoate Purification->Product

Caption: Synthesis workflow for 2-Methylphenyl 4-methylbenzoate.

Step-by-Step Protocol:

  • Dissolve 2-methylphenol (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.2 eq) to the solution and cool to 0 °C.

  • Slowly add 4-methylbenzoyl chloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 2-Methylphenyl 4-methylbenzoate.

In Vitro Antimicrobial Activity Assessment

This assay will determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.[17][18]

MIC_Workflow Serial_Dilution Prepare serial dilutions of 2-Methylphenyl 4-methylbenzoate in a 96-well plate Inoculation Inoculate each well with a standardized microbial suspension Serial_Dilution->Inoculation Incubation Incubate at the optimal temperature and duration for the specific microorganism Inoculation->Incubation Observation Visually assess for microbial growth (turbidity) Incubation->Observation MIC_Determination Determine the MIC as the lowest concentration with no visible growth Observation->MIC_Determination

Caption: Workflow for MIC determination via broth microdilution.

Step-by-Step Protocol:

  • Prepare a stock solution of 2-Methylphenyl 4-methylbenzoate in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

  • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

This method provides a qualitative assessment of antimicrobial activity.[19]

Step-by-Step Protocol:

  • Prepare a standardized inoculum of the test microorganism and spread it evenly onto the surface of an agar plate.

  • Impregnate sterile paper discs with a known concentration of 2-Methylphenyl 4-methylbenzoate.

  • Place the discs onto the inoculated agar surface.

  • Incubate the plates under appropriate conditions.

  • Measure the diameter of the zone of inhibition around each disc. A larger zone indicates greater antimicrobial activity.

In Vitro Anti-inflammatory Activity Assessment

This assay will determine if the compound can inhibit the activation of the NF-κB pathway, a key regulator of inflammation.[20][21]

NFkB_Assay_Workflow Cell_Culture Culture RAW 264.7 macrophages Pre_treatment Pre-treat cells with varying concentrations of 2-Methylphenyl 4-methylbenzoate Cell_Culture->Pre_treatment Stimulation Stimulate cells with Lipopolysaccharide (LPS) Pre_treatment->Stimulation Cell_Lysis Lyse cells and prepare nuclear and cytoplasmic extracts Stimulation->Cell_Lysis Western_Blot Perform Western blot to detect NF-κB p65 in nuclear extracts Cell_Lysis->Western_Blot

Caption: Workflow for assessing NF-κB activation.

Step-by-Step Protocol:

  • Seed RAW 264.7 murine macrophage cells in a 6-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of 2-Methylphenyl 4-methylbenzoate for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes to induce inflammation.

  • Harvest the cells and separate the nuclear and cytoplasmic fractions.

  • Analyze the nuclear extracts by Western blotting using an antibody specific for the p65 subunit of NF-κB. A decrease in nuclear p65 indicates inhibition of NF-κB activation.

This assay will quantify the effect of the compound on the production of pro-inflammatory cytokines like TNF-α and IL-6.[22][23][24]

Step-by-Step Protocol:

  • Follow steps 1-3 of the NF-κB activation assay protocol, but with an extended LPS stimulation time (e.g., 6-24 hours).

  • Collect the cell culture supernatant.

  • Quantify the levels of TNF-α and IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

In Vitro Cytotoxicity Assessment

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[25][26][27][28][29][30][31][32]

MTT_Assay_Workflow Cell_Seeding Seed cancer cells (e.g., A549, HT-29) in a 96-well plate Treatment Treat cells with varying concentrations of 2-Methylphenyl 4-methylbenzoate for 24-72 hours Cell_Seeding->Treatment MTT_Addition Add MTT reagent and incubate Treatment->MTT_Addition Formazan_Solubilization Solubilize formazan crystals with a suitable solvent (e.g., DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Reading Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Seed cancer cells (e.g., A549 human lung carcinoma, HT-29 human colon adenocarcinoma) in a 96-well plate at an appropriate density.

  • Allow the cells to adhere overnight.

  • Treat the cells with a range of concentrations of 2-Methylphenyl 4-methylbenzoate and incubate for 24, 48, or 72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Concluding Remarks and Future Directions

This technical guide has outlined a comprehensive strategy for the preliminary evaluation of the biological potential of 2-Methylphenyl 4-methylbenzoate. Based on the established activities of structurally related compounds, there is a strong rationale to investigate its antimicrobial, anti-inflammatory, and cytotoxic properties. The detailed experimental protocols provided herein offer a robust framework for researchers to systematically explore these potential therapeutic applications.

Positive results from these in vitro studies would warrant further investigation, including mechanism of action studies, in vivo efficacy in animal models, and a more detailed pharmacokinetic and toxicological profiling. The exploration of 2-Methylphenyl 4-methylbenzoate represents a promising opportunity in the ongoing quest for novel and effective therapeutic agents.

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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7021696, 4-(2-Methylphenyl)

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Foundational

Structural and Synthetic Paradigms of 2-Methylphenyl 4-Methylbenzoate: A Comprehensive Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis and drug discovery, aryl benzoates serve as fundamental pharmacophores and versatile synthetic intermediates. 2-Methylphenyl 4-methylbenzoate (C₁₅H₁₄O₂, also known as o-tolyl p-toluate) is a structurally significant ester derived from p-toluic acid and o-cresol[1]. While seemingly simple, its specific steric environment makes it an ideal model compound for crystallographic studies investigating substituent effects on molecular conformation[2]. Furthermore, it acts as a critical precursor in the synthesis of complex, biologically active heterocycles such as 6H-benzo[c]chromen-6-ones, which are actively investigated for their acetylcholinesterase (AChE) inhibitory properties[3].

This whitepaper provides an in-depth technical analysis of 2-methylphenyl 4-methylbenzoate, detailing its structural crystallography, highly validated synthetic methodologies, and its trajectory in neuropharmacological drug development.

Physicochemical & Structural Profiling

Understanding the spatial orientation of small molecules is a prerequisite for rational drug design. The crystallographic behavior of 2-methylphenyl 4-methylbenzoate provides critical insights into how steric bulk dictates molecular geometry.

Conformational Causality

X-ray diffraction studies reveal that the conformation of the C=O bond in 2-methylphenyl 4-methylbenzoate is strictly anti to the ortho-methyl group in the phenoxy ring[2]. The Causality: This anti conformation is not random; it is a thermodynamically driven orientation that minimizes severe steric repulsion between the bulky ortho-methyl group of the phenolic moiety and the electronegative carbonyl oxygen. Consequently, the molecule adopts a highly non-planar geometry, which significantly impacts its crystal packing and how it might interface with the hydrophobic pockets of target enzymes.

Comparative Crystallographic Data

To contextualize the steric impact of the ortho-methyl group, Table 1 compares the dihedral angles between the benzene and benzoyl rings of various substituted aryl benzoates[2][4].

Table 1: Crystallographic Parameters of Substituted Aryl Benzoates

CompoundSubstituent PositionDihedral Angle (°)C=O ConformationReference
2-Methylphenyl 4-methylbenzoate ortho-methyl73.04 (8)AntiGowda et al., 2008[2]
3-Methylphenyl 4-methylbenzoate meta-methyl56.82 (7)N/AGowda et al., 2008[2]
4-Methylphenyl 4-methylbenzoate para-methyl63.57 (5)N/AGowda et al., 2008[2]
2-Chlorophenyl 4-methylbenzoate ortho-chloro59.36 (7)AntiGowda et al., 2008[4]

Observation: The ortho-methyl substitution induces the largest dihedral angle (73.04°), demonstrating maximum torsional strain compared to meta, para, or even ortho-halogenated analogs.

Synthetic Methodologies & Validation Protocols

To synthesize 2-methylphenyl 4-methylbenzoate with high yield and purity, the Steglich Esterification is the preferred protocol. This method avoids the harsh, moisture-sensitive conditions of acid chloride generation (e.g., using SOCl₂) and allows for precise control over the reaction kinetics.

Step-by-Step Steglich Esterification Protocol

This protocol is designed as a self-validating system to ensure maximum conversion and product integrity.

  • Reagent Preparation & Activation:

    • Action: Dissolve 10.0 mmol of p-toluic acid in 30 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the flask to 0°C using an ice bath. Add 11.0 mmol of N,N'-Dicyclohexylcarbodiimide (DCC).

    • Causality: DCC activates the carboxylic acid to form an O-acylisourea intermediate. Maintaining 0°C is critical; higher temperatures promote the irreversible rearrangement of O-acylisourea into a stable, unreactive N-acylurea byproduct.

  • Nucleophilic Catalysis:

    • Action: Add 1.0 mmol (10 mol%) of 4-Dimethylaminopyridine (DMAP) to the chilled mixture.

    • Causality: DMAP is a hyper-nucleophilic catalyst. It attacks the O-acylisourea faster than the alcohol can, forming a highly reactive acylpyridinium intermediate. This lowers the activation energy for the subsequent esterification step.

  • Esterification:

    • Action: Dropwise, add 10.0 mmol of o-cresol (2-methylphenol). Remove the ice bath, allowing the reaction to warm to room temperature (25°C), and stir for 12 hours.

    • Causality: The slow addition prevents localized heat spikes. As the reaction proceeds, dicyclohexylurea (DCU) precipitates out of the solution, driving the reaction forward according to Le Chatelier's principle.

  • Workup & Purification:

    • Action: Filter the white DCU precipitate through a Celite pad. Wash the DCM filtrate sequentially with 5% aqueous HCl (to remove DMAP), saturated aqueous NaHCO₃ (to remove unreacted p-toluic acid), and brine. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexane/Ethyl Acetate 9:1).

  • Validation System:

    • FT-IR: Confirm the presence of a sharp ester carbonyl (C=O) stretch at ~1730 cm⁻¹ and the absence of broad O-H stretching (~3300 cm⁻¹).

    • ¹H-NMR (CDCl₃): Validate the structure by identifying two distinct singlets integrating for 3H each (the ortho-methyl and para-methyl groups) between δ 2.20 - 2.40 ppm, alongside a complex aromatic multiplet (8H) between δ 7.00 - 8.20 ppm[5].

Synthesis A p-Toluic Acid + o-Cresol B DCC / DMAP (Activation at 0°C) A->B C Acylpyridinium Intermediate B->C D 2-Methylphenyl 4-methylbenzoate C->D Nucleophilic Attack E Validation (NMR, IR, X-ray) D->E

Caption: Workflow of the Steglich esterification for 2-Methylphenyl 4-methylbenzoate synthesis.

Pharmacological Relevance & Downstream Applications

While 2-methylphenyl 4-methylbenzoate is a valuable endpoint for crystallographers, for drug development professionals, it represents a foundational scaffold.

Synthesis of 6H-benzo[c]chromen-6-ones

Aryl benzoates undergo transition-metal-catalyzed intramolecular cyclization or radical-mediated benzannulation to yield 6H-benzo[c]chromen-6-ones[3]. Causality: The pre-existing ester linkage in 2-methylphenyl 4-methylbenzoate acts as the tethering point. Upon activation of the ortho-C-H bond (relative to the ester oxygen), a new carbon-carbon bond is formed with the benzoyl ring, locking the molecule into a rigid, planar tricyclic system. This rigidity is essential for intercalating into biological targets.

Acetylcholinesterase (AChE) Inhibition

Derivatives of the aryl benzoate scaffold, including closely related terpenoid esters (e.g., carvacryl 4-methylbenzoate and thymyl 4-methylbenzoate), have been extensively evaluated for their biological activities[5]. A primary target is Acetylcholinesterase (AChE). Mechanism: The ester functionality mimics the acetylcholine substrate, allowing the molecule to enter the catalytic gorge of AChE. The hydrophobic aromatic rings interact with the peripheral anionic site (PAS) of the enzyme via π-π stacking, effectively blocking substrate entry and inhibiting the enzyme. This mechanism is a cornerstone in developing palliative treatments for neurodegenerative diseases, notably Alzheimer's disease[6].

Pathway A 2-Methylphenyl 4-methylbenzoate (Aryl Benzoate Scaffold) B Intramolecular Cyclization (C-H Activation) A->B C 6H-benzo[c]chromen-6-one Pharmacophore B->C D Acetylcholinesterase (AChE) Inhibition C->D E Neurodegenerative Disease Therapeutics D->E

Caption: Pharmacological pathway from aryl benzoate scaffolds to AChE inhibitors.

Conclusion

2-Methylphenyl 4-methylbenzoate exemplifies how fundamental structural chemistry bridges the gap to advanced pharmacological applications. Its unique anti conformation and high dihedral angle provide a blueprint for understanding steric effects in aryl esters. By utilizing highly controlled, self-validating synthetic protocols like the Steglich esterification, researchers can reliably produce this scaffold, paving the way for its downstream conversion into potent AChE inhibitors and complex heterocycles.

References

  • PubChem - 2-Methylphenyl 4-methylbenzoate | C15H14O2 | CID 520064. National Center for Biotechnology Information.[Link]

  • IUCr Journals - 2-Methylphenyl 4-methylbenzoate. Gowda, B. T., Foro, S., Babitha, K. S., & Fuess, H. (2008). Acta Crystallographica Section E: Structure Reports Online.[Link]

  • PMC - NIH - 2-Chlorophenyl 4-methylbenzoate. Gowda, B. T., Foro, S., Babitha, K. S., & Fuess, H. (2008).[Link]

  • SciELO - Synthesis, larvicidal and acetylcholinesterase inhibitory activities of carvacrol/thymol and derivatives.[Link]

  • TÜBİTAK Academic Journals - Synthetic protocols on 6H-benzo[c]chromen-6-ones: a review.[Link]

  • ACS Publications - Regioselective Decarboxylative Transformations of Tetrahydro-β-carboline-1-carboxylic Acid. (Discussing AD targets and AChE inhibitors).[Link]

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Exploratory

An In-depth Technical Guide to 2-Methylphenyl 4-methylbenzoate: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of 2-Methylphenyl 4-methylbenzoate, a significant organic compound with emerging relevance in synthetic chemistry and potential applications in material science and...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 2-Methylphenyl 4-methylbenzoate, a significant organic compound with emerging relevance in synthetic chemistry and potential applications in material science and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, physicochemical properties, and toxicological profile, alongside a discussion of its potential biological activities based on analogous structures.

Introduction and Historical Context

2-Methylphenyl 4-methylbenzoate, also known by its IUPAC name (2-methylphenyl) 4-methylbenzoate, is an aromatic ester. While a definitive historical account of its initial discovery is not prominently documented in the scientific literature, its synthesis and characterization are often situated within broader studies on substituted aryl benzoates. The interest in this class of compounds stems from their diverse applications, including their roles as intermediates in the synthesis of pharmaceuticals and their use in the development of new materials.

The structural features of 2-Methylphenyl 4-methylbenzoate, specifically the presence of two methylated phenyl rings linked by an ester group, make it a subject of interest for structure-activity relationship (SAR) studies. Its analogues have been investigated for various biological activities, suggesting a latent potential for this compound in medicinal chemistry.

Physicochemical and Structural Properties

The fundamental properties of 2-Methylphenyl 4-methylbenzoate are summarized in the table below. These properties are crucial for its handling, purification, and application in various experimental settings.

PropertyValueSource
Molecular Formula C₁₅H₁₄O₂PubChem[1]
Molecular Weight 226.27 g/mol PubChem[1]
IUPAC Name (2-methylphenyl) 4-methylbenzoatePubChem[1]
CAS Number 520064PubChem[1]
Appearance Crystalline solid (predicted)
XLogP3 3.7PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 2PubChem[1]

The crystal structure of 2-Methylphenyl 4-methylbenzoate (referred to as 2MP4MBA in the study) has been elucidated, revealing a monoclinic crystal system.[2] A key structural feature is the dihedral angle of 73.04 (8)° between the two aromatic rings.[2] This significant twist is a result of steric hindrance from the ortho-methyl group on the phenoxy ring. The conformation of the carbonyl group is anti to this ortho-methyl group.[2]

Synthesis and Reaction Mechanisms

The synthesis of 2-Methylphenyl 4-methylbenzoate and its structural analogs can be achieved through several synthetic routes. A common and effective method is the esterification of a phenol with a benzoyl chloride derivative.

General Synthesis Pathway: Esterification

The primary route to synthesizing 2-Methylphenyl 4-methylbenzoate involves the reaction of 2-methylphenol with 4-methylbenzoyl chloride in the presence of a base.

Synthesis Reactant1 2-Methylphenol Reaction + Reactant1->Reaction Reactant2 4-Methylbenzoyl Chloride Reactant2->Reaction Base Base (e.g., Pyridine) Base->Reaction Product 2-Methylphenyl 4-methylbenzoate Byproduct Base Hydrochloride Reaction->Product Reaction->Byproduct

Caption: General synthesis of 2-Methylphenyl 4-methylbenzoate.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of aryl benzoates and can be adapted for 2-Methylphenyl 4-methylbenzoate.

Materials:

  • 2-Methylphenol

  • 4-Methylbenzoyl chloride

  • Pyridine (or another suitable base)

  • Dichloromethane (or another suitable solvent)

  • Hydrochloric acid (dilute solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Dissolve 2-methylphenol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Add pyridine (1.2 eq) to the solution and cool the mixture in an ice bath.

  • Slowly add 4-methylbenzoyl chloride (1.1 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding a dilute solution of hydrochloric acid.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol) to obtain pure 2-Methylphenyl 4-methylbenzoate.

Potential Applications in Drug Development and Material Science

While specific applications of 2-Methylphenyl 4-methylbenzoate are not extensively documented, the broader class of benzoate esters has shown significant potential in various fields.

Intermediates in Pharmaceutical Synthesis

Esters of 2-(4-methylphenyl)benzoic acid are key intermediates in the synthesis of "Sartans," a class of angiotensin II receptor antagonists used as antihypertensive drugs.[3] Although 2-Methylphenyl 4-methylbenzoate is structurally different, its synthesis involves similar biaryl coupling strategies, highlighting the importance of this chemical scaffold in medicinal chemistry.

Potential Biological Activity

Derivatives of benzoate esters have demonstrated a range of biological activities, including antimicrobial and cytotoxic effects.[4] The core structure of 2-Methylphenyl 4-methylbenzoate, with its ester linkage and substituted aromatic rings, provides a template for designing new therapeutic agents.[4] Research on analogous compounds, such as 2-(phenylcarbamoyl)phenyl 4-substituted benzoates, has revealed potent antimicrobial activity, suggesting that derivatives of 2-Methylphenyl 4-methylbenzoate could also exhibit significant biological effects.[4]

BiologicalActivity Core 2-Methylphenyl 4-methylbenzoate Core Structure Antimicrobial Potential Antimicrobial Activity Core->Antimicrobial Analogous Compounds Cytotoxic Potential Cytotoxic Activity Core->Cytotoxic Analogous Compounds DrugDiscovery Lead for Drug Discovery Antimicrobial->DrugDiscovery Cytotoxic->DrugDiscovery

Caption: Potential biological activities of 2-Methylphenyl 4-methylbenzoate.

Toxicological Profile and Safety Considerations

General Safety Precautions:

  • Handle in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

Conclusion and Future Directions

2-Methylphenyl 4-methylbenzoate is a compound with a well-defined structure and accessible synthetic routes. While its direct applications are still under exploration, its structural similarity to compounds with known biological activities and its relevance as a potential synthetic intermediate make it a molecule of interest for further research. Future studies should focus on a more detailed investigation of its biological profile, including antimicrobial and cytotoxic activities, and a thorough toxicological evaluation to establish a comprehensive safety profile. Such research will be crucial in unlocking the full potential of this and related compounds in drug discovery and material science.

References

  • PubChem. (n.d.). 2-Methylphenyl 4-methylbenzoate. National Center for Biotechnology Information. Retrieved from a valid URL.[1]

  • BenchChem. (2025). Comparative Biological Activity of 2-Acetylphenyl 4-Methylbenzoate Derivatives: A Research Guide.[4]

  • Gowda, B. T., Foro, S., Babitha, K. S., & Fuess, H. (2008). 2-Methylphenyl 4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1581.[2]

  • Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. (2002). Google Patents.[3]

  • ChemicalBook. (2026). Methyl 4-methylbenzoate - Safety Data Sheet.[5]

  • ThermoFisher Scientific. (2009). Methyl benzoate SAFETY DATA SHEET.[6]

  • FUJIFILM Wako Chemicals. (2025). Methyl Benzoate SAFETY DATA SHEET.[7]

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Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis Protocol for 2-Methylphenyl 4-methylbenzoate

Target Audience: Synthetic chemists, medicinal chemistry researchers, and drug development professionals. Content Focus: Mechanistic rationale, self-validating experimental workflows, and analytical verification for the...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic chemists, medicinal chemistry researchers, and drug development professionals. Content Focus: Mechanistic rationale, self-validating experimental workflows, and analytical verification for the synthesis of phenolic esters.

Introduction & Mechanistic Rationale

The synthesis of 2-Methylphenyl 4-methylbenzoate (an ester derived from o-cresol and p-toluic acid) presents a specific chemical challenge: phenols are inherently poorer nucleophiles than aliphatic alcohols due to the delocalization of their oxygen lone pair into the aromatic ring.

To overcome this low nucleophilicity, the most authoritative and high-yielding approach is a modified Schotten-Baumann-type acylation 1. Instead of using the free carboxylic acid, the highly electrophilic p-toluoyl chloride is utilized. The reaction is driven by a nucleophilic acyl substitution mechanism 2.

Causality of Reagent Selection:

  • Electrophile Dynamics: The para-methyl group on p-toluoyl chloride slightly reduces the electrophilicity of the carbonyl carbon via hyperconjugation and resonance compared to an unsubstituted benzoyl chloride 3. However, it remains highly reactive.

  • Steric Encumbrance: The ortho-methyl group on o-cresol introduces steric hindrance, which can slow down the nucleophilic attack. To counter this, a non-nucleophilic organic base like Triethylamine (Et₃N) or Pyridine is employed.

  • Role of the Base: Et₃N serves a dual purpose. It acts as an acid scavenger to neutralize the HCl byproduct (driving the equilibrium forward) and acts as a nucleophilic catalyst by forming a highly reactive, transient acylammonium intermediate with the acid chloride.

Methodological Comparison: Acyl Chloride vs. Steglich Esterification

While the Steglich esterification (using DCC and DMAP) is a popular, greener alternative that avoids acid chlorides 4, the modified Schotten-Baumann approach is preferred for this specific phenolic ester due to scalability and purification advantages.

Synthesis MethodReagentsTypical YieldMechanistic Challenges & Byproducts
Modified Schotten-Baumann (Recommended)p-Toluoyl chloride, o-Cresol, Et₃N, DCM85 - 95% Generates HCl (neutralized to Et₃N·HCl). Highly scalable; byproducts are easily removed via aqueous wash.
Steglich Esterification p-Toluic acid, o-Cresol, DCC, DMAP70 - 85% Generates Dicyclohexylurea (DCU), which is notoriously difficult to remove completely without rigorous chromatography.

Materials and Quantitative Reagent Data

The following table outlines the stoichiometric requirements for a standard 10 mmol laboratory-scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole in Synthesis
o-Cresol 108.141.001.08 gNucleophile
p-Toluoyl chloride 154.591.101.70 g (1.45 mL)Electrophile
Triethylamine (Et₃N) 101.191.501.52 g (2.10 mL)Base / Acid Scavenger
Dichloromethane (DCM) 84.93N/A20 mLAprotic Solvent

Note: DCM must be anhydrous to prevent the premature hydrolysis of p-toluoyl chloride into p-toluic acid.

Experimental Workflow

SynthesisWorkflow Step1 1. Reagent Preparation o-Cresol + Et3N in dry DCM Step2 2. Electrophile Addition Dropwise p-Toluoyl Chloride at 0°C Step1->Step2 Step3 3. Nucleophilic Acyl Substitution Stir at RT (Self-Validation: TLC monitoring) Step2->Step3 Step4 4. Reaction Quench Add H2O to hydrolyze excess acid chloride Step3->Step4 Step5 5. Biphasic Workup Wash: 1M HCl -> Sat. NaHCO3 -> Brine Step4->Step5 Step6 6. Drying & Concentration Anhydrous Na2SO4, Rotary Evaporation Step5->Step6 Step7 7. Purification Recrystallization (EtOH) or Silica Plug Step6->Step7 Product Pure 2-Methylphenyl 4-methylbenzoate (Yield: >85%) Step7->Product

Figure 1: Step-by-step experimental workflow for the synthesis of 2-Methylphenyl 4-methylbenzoate.

Self-Validating Synthesis Protocol

This protocol is designed as a self-validating system . At each critical juncture, physical or analytical cues are provided to ensure the reaction is proceeding as intended.

Phase 1: Reaction Assembly
  • Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (Nitrogen or Argon).

  • Dissolution: Add 1.08 g (10 mmol) of o-cresol and 20 mL of anhydrous DCM to the flask. Stir until fully dissolved.

  • Base Addition: Inject 2.10 mL (15 mmol) of Et₃N.

    • Causality: A 1.5x excess of base ensures complete neutralization of the evolving HCl, preventing the reaction from stalling due to protonation of the nucleophile.

Phase 2: Nucleophilic Acyl Substitution
  • Temperature Control: Submerge the flask in an ice-water bath (0 °C) and allow it to equilibrate for 5 minutes.

    • Causality: The ensuing reaction is highly exothermic. Cooling prevents solvent boil-off and suppresses side reactions (e.g., ketene formation).

  • Electrophile Addition: Slowly add 1.45 mL (11 mmol) of p-toluoyl chloride dropwise over 10 minutes via a syringe.

    • Validation Checkpoint 1 (Visual): Immediately upon addition, a dense white precipitate (Triethylamine hydrochloride, Et₃N·HCl) will begin to form. This confirms the acyl substitution is actively occurring.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 to 4 hours.

    • Validation Checkpoint 2 (Analytical): Monitor via Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent. o-Cresol is UV-active. The reaction is complete when the o-cresol spot disappears and a new, higher R_f spot (the less polar ester) dominates.

Phase 3: Quenching and Biphasic Workup
  • Quench: Add 10 mL of distilled water to the flask and stir vigorously for 10 minutes.

    • Causality: Water hydrolyzes any unreacted p-toluoyl chloride into p-toluic acid and HCl, halting the reaction safely.

  • Phase Separation: Transfer the mixture to a separatory funnel. Extract the organic (bottom DCM) layer.

  • Sequential Washing:

    • Wash with 15 mL of 1M HCl . (Removes excess Et₃N and dissolves the Et₃N·HCl salts).

    • Wash with 15 mL of Saturated NaHCO₃ (aq) . (Neutralizes and extracts the p-toluic acid byproduct into the aqueous phase as sodium p-toluate. Caution: Vent the funnel frequently as CO₂ gas will evolve).

    • Wash with 15 mL of Brine . (Removes residual water from the organic phase).

Phase 4: Drying and Purification
  • Drying: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄). Filter the solid drying agent.

  • Concentration: Remove the DCM in vacuo using a rotary evaporator to yield the crude ester as a viscous oil or off-white solid.

  • Purification: Recrystallize the crude product from hot absolute ethanol. Allow it to cool slowly to room temperature, then transfer to an ice bath to maximize crystal yield. Filter via vacuum and dry under high vacuum.

Analytical Validation

To confirm the structural integrity and purity of the synthesized 2-Methylphenyl 4-methylbenzoate, compare the isolated product against the following expected spectroscopic benchmarks, derived from structurally analogous carvacryl and thymyl benzoate derivatives .

Expected ¹H NMR (300 MHz, CDCl₃) Signatures:

Proton Environment Expected Shift (δ, ppm) Multiplicity Integration Causality / Assignment
Ar-CH₃ (o-cresol moiety) ~ 2.20 Singlet 3H Shielded methyl group on the phenolic ring.
Ar-CH₃ (p-toluoyl moiety) ~ 2.45 Singlet 3H Slightly deshielded due to the conjugated ester system.
Aromatic H (Phenolic ring) 7.10 - 7.35 Multiplets 4H Standard aromatic protons of the o-cresol ring.
Aromatic H (meta to C=O) ~ 7.30 Doublet (J ≈ 8.0 Hz) 2H Protons on the p-toluoyl ring adjacent to the methyl group.

| Aromatic H (ortho to C=O) | ~ 8.15 | Doublet (J ≈ 8.0 Hz) | 2H | Highly deshielded by the electron-withdrawing carbonyl group. |

Expected GC-MS Data:

  • Molecular Ion [M⁺]: m/z 226

  • Base Peak: m/z 119 (corresponding to the stable p-toluoyl acylium ion fragment, [CH₃-C₆H₄-C≡O]⁺).

References

  • Chemistry Notes: Schotten Baumann Reaction Procedure. Indian Institute of Technology Kanpur (IITK).
  • Schotten–Baumann reaction. Grokipedia.
  • Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. PubMed (NIH).
  • Comparing reactivity of m-Toluoyl Chloride with o- and p-isomers. BenchChem.
  • Synthesis, larvicidal and acetylcholinesterase inhibitory activities of carvacrol/thymol and derivatives. SciELO.

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Application

Application Notes and Protocols for the Purification of 2-Methylphenyl 4-methylbenzoate

Introduction 2-Methylphenyl 4-methylbenzoate is an aromatic ester of significant interest in the fields of organic synthesis, materials science, and pharmaceutical development. As with any high-purity chemical, the relia...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Methylphenyl 4-methylbenzoate is an aromatic ester of significant interest in the fields of organic synthesis, materials science, and pharmaceutical development. As with any high-purity chemical, the reliability of experimental data and the efficacy of its application are directly dependent on the purity of the starting material. This guide provides a comprehensive overview of robust, field-proven techniques for the purification of 2-Methylphenyl 4-methylbenzoate, designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in fundamental chemical principles and are designed to be self-validating systems, ensuring the highest degree of purity and reproducibility.

Physicochemical Properties: The Foundation of Purification Strategy

A thorough understanding of the physicochemical properties of 2-Methylphenyl 4-methylbenzoate is paramount in designing an effective purification strategy. These properties dictate the choice of solvents, temperature, and chromatographic conditions.

PropertyValueSource
Molecular Formula C₁₅H₁₄O₂PubChem[1]
Molecular Weight 226.27 g/mol PubChem[1]
Appearance Crystalline solidGowda et al. (2008)[2]
Melting Point Not explicitly stated, but the compound is a solid at room temperature. A related compound, methyl 4-methylbenzoate, has a melting point of 33°C.Gowda et al. (2008)[2], The Good Scents Company[3]
Boiling Point Not explicitly stated. For the related methyl 4-methylbenzoate, the boiling point is 220-223°C at 760 mmHg and 103-104°C at 15 mmHg.The Good Scents Company[3]
Solubility Soluble in ethanol. The related methyl 4-methylbenzoate is soluble in alcohol and poorly soluble in water.Gowda et al. (2008)[2], The Good Scents Company[3]

The crystalline nature of 2-Methylphenyl 4-methylbenzoate at room temperature, as indicated by the successful growth of single crystals for X-ray diffraction, suggests that recrystallization is a highly viable purification technique.[2] Its solubility in ethanol provides a starting point for the selection of a suitable recrystallization solvent system. The anticipated high boiling point, inferred from the less substituted methyl 4-methylbenzoate, indicates that distillation, while possible, would likely require vacuum conditions to prevent thermal decomposition.

Purification Workflow: A Strategic Approach

The purification of 2-Methylphenyl 4-methylbenzoate typically follows a multi-step process to remove unreacted starting materials, by-products, and other impurities. The logical flow of this process is critical for achieving high purity.

Purification_Workflow Crude_Product Crude 2-Methylphenyl 4-methylbenzoate Aqueous_Wash Aqueous Work-up Crude_Product->Aqueous_Wash Recrystallization Recrystallization Aqueous_Wash->Recrystallization Primary Purification Column_Chromatography Column Chromatography Aqueous_Wash->Column_Chromatography Alternative/Secondary   Purification    Purity_Analysis Purity Assessment (HPLC, GC, NMR) Recrystallization->Purity_Analysis Column_Chromatography->Purity_Analysis Pure_Product Pure Product (>99%) Purity_Analysis->Pure_Product

Figure 1. A generalized workflow for the purification of 2-Methylphenyl 4-methylbenzoate, illustrating the sequential steps from crude product to a highly purified final compound.

Detailed Purification Protocols

Aqueous Work-up: The First Line of Defense

Following the synthesis of 2-Methylphenyl 4-methylbenzoate, an initial aqueous work-up is essential to remove water-soluble impurities, such as unreacted acid chlorides, and any acidic or basic by-products.

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

  • Neutralization:

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic impurities. This step is crucial for removing unreacted 4-methylbenzoyl chloride, which will be hydrolyzed to the more water-soluble sodium 4-methylbenzoate.

    • Follow with a wash using a dilute aqueous solution of hydrochloric acid (HCl) if any basic impurities, such as pyridine used as a catalyst, are present.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This step helps to break up any emulsions and removes the majority of the dissolved water from the organic phase.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude, partially purified 2-Methylphenyl 4-methylbenzoate.

Recrystallization: Leveraging Solid-State Purity

Recrystallization is a powerful technique for purifying crystalline solids. The principle lies in the differential solubility of the target compound and its impurities in a given solvent or solvent system at varying temperatures. The successful growth of single crystals from an ethanolic solution strongly suggests that ethanol or an ethanol-based co-solvent system is an excellent starting point.[2]

Protocol:

  • Solvent Selection:

    • Single Solvent Method: In a small test tube, dissolve a small amount of the crude product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath. The formation of well-defined crystals indicates a suitable solvent.

    • Two-Solvent System: If the compound is too soluble in a particular solvent even at low temperatures, a two-solvent system can be employed. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane or ethyl acetate) at room temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble, e.g., hexanes or pentane) dropwise until the solution becomes turbid. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 2-Methylphenyl 4-methylbenzoate and the chosen recrystallization solvent. Heat the mixture with gentle swirling until the solid is completely dissolved. Avoid excessive boiling.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Column Chromatography: For High-Throughput and Difficult Separations

Column chromatography is an indispensable technique for separating compounds based on their differential adsorption to a stationary phase. For 2-Methylphenyl 4-methylbenzoate, a normal-phase silica gel chromatography is recommended.

Protocol:

  • Stationary Phase Preparation:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

    • Carefully pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the elution solvent or a less polar solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 10% ethyl acetate in hexanes.

    • The separation can be monitored by Thin Layer Chromatography (TLC).

  • Fraction Collection: Collect the eluent in small fractions.

  • Purity Analysis of Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Methylphenyl 4-methylbenzoate.

Chromatography_Principle Figure 2. Principle of Column Chromatography Separation cluster_column Chromatography Column Top Mid1 Mid2 Bottom Eluent_Out Collected Fractions Impurity More Polar Impurity Product 2-Methylphenyl 4-methylbenzoate Eluent_In Eluent (Mobile Phase)

Figure 2. A diagram illustrating the separation of 2-Methylphenyl 4-methylbenzoate from a more polar impurity on a silica gel column. The less polar product travels faster down the column.

Purity Assessment: The Hallmark of Quality

The purity of the final product must be rigorously assessed using a combination of analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive method for determining the purity of non-volatile compounds. A reverse-phase C18 column is typically employed for aromatic esters.

Starting HPLC Conditions:

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 100% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Gas Chromatography (GC)

GC is well-suited for analyzing the purity of volatile and semi-volatile compounds. Given the likely high boiling point of 2-Methylphenyl 4-methylbenzoate, a high-temperature column and appropriate temperature programming are necessary.

Starting GC Conditions:

ParameterCondition
Column DB-5 or equivalent (non-polar), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Inlet Temperature 250°C
Oven Program 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 300°C
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and purity assessment. The ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule. The absence of impurity peaks in the NMR spectrum is a strong indicator of high purity. A ¹³C NMR spectrum for 2-Methylphenyl 4-methylbenzoate is available in the PubChem database, which can be used as a reference.[1]

Conclusion

The purification of 2-Methylphenyl 4-methylbenzoate to a high degree of purity is readily achievable through a systematic application of the techniques outlined in this guide. A combination of an initial aqueous work-up followed by either recrystallization or column chromatography, and validated by rigorous analytical assessment, will ensure a final product suitable for the most demanding research and development applications. The choice between recrystallization and column chromatography will depend on the nature and quantity of the impurities, as well as the scale of the purification.

References

  • Gowda, B. T., Foro, S., Babitha, K. S., & Fuess, H. (2008). 2-Methylphenyl 4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1581. [Link]

  • The Good Scents Company. (n.d.). methyl 4-methyl benzoate. Retrieved March 11, 2026, from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 520064, 2-Methylphenyl 4-methylbenzoate. Retrieved March 11, 2026, from [Link].

Sources

Method

Application Note: Advanced Recrystallization Protocol for 2-Methylphenyl 4-methylbenzoate

Executive Summary This application note details the optimized recrystallization workflow for 2-Methylphenyl 4-methylbenzoate (2MP4MBA), an aryl benzoate derivative frequently utilized in crystallographic studies[1] and a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized recrystallization workflow for 2-Methylphenyl 4-methylbenzoate (2MP4MBA), an aryl benzoate derivative frequently utilized in crystallographic studies[1] and agricultural larvicidal research[2]. By leveraging the differential solubility of this aromatic ester in absolute ethanol, this protocol ensures the removal of synthetic byproducts (such as unreacted o-cresol or p-toluoyl chloride) and yields high-purity single crystals. The procedure is designed as a self-validating system, ensuring researchers can visually and analytically confirm success at every phase of the purification pipeline.

Mechanistic Grounding: The Causality of Solvent Selection

In any purification workflow, solvent selection is dictated by the thermodynamic principles of solvation. 2MP4MBA is a moderately polar molecule; it contains a polar ester linkage flanked by two hydrophobic methyl-substituted benzene rings.

  • The "Like Dissolves Like" Paradox : While highly non-polar solvents (e.g., hexane) fail to solvate the ester core adequately, and highly polar solvents (e.g., water) are repelled by the bulky aryl groups, provides the perfect dielectric environment.

  • Temperature Coefficient : At its boiling point (78 °C), ethanol's thermal kinetic energy disrupts the 2MP4MBA crystal lattice, allowing transient hydrogen bonding between the solvent's hydroxyl group and the ester's carbonyl oxygen. As the solution cools to room temperature (20 °C) and subsequently to 0 °C, the hydrophobic effect dominates. The thermal energy is no longer sufficient to maintain solvation, forcing the non-polar tolyl rings to aggregate.

  • Impurity Exclusion : Because crystallization is a highly selective, thermodynamically controlled assembly process, structurally dissimilar impurities remain dissolved in the cold ethanolic mother liquor.

Thermodynamics N1 Thermal Solvation (Lattice Disruption) N2 Supersaturation (Cooling Phase) N1->N2 N3 Primary Nucleation (Hydrophobic Aggregation) N2->N3 N4 Crystal Growth & Impurity Exclusion N3->N4

Thermodynamic pathway of crystal lattice assembly and impurity exclusion.

Materials and Quantitative Parameters

To ensure reproducibility, the physical and chemical parameters of the system are summarized below.

Reagent/MaterialRole in ProtocolKey Properties
Crude 2MP4MBA Target AnalyteMW: 226.26 g/mol ; Moderately polar ester[1]
Absolute Ethanol (99.9%) Primary SolventBP: 78 °C; Polarity Index: 5.2
Erlenmeyer Flasks Dissolution VesselConical shape minimizes solvent evaporation
Fluted Filter Paper Hot FiltrationMaximizes surface area for rapid hot flow[3]
Büchner Funnel Vacuum IsolationRapid separation of crystals from mother liquor

Experimental Workflow

The following diagram outlines the critical path for the recrystallization process.

Workflow A Crude 2-Methylphenyl 4-methylbenzoate B Dissolution in Boiling Ethanol (78°C) A->B C Hot Gravity Filtration (Remove Insoluble Impurities) B->C D Controlled Cooling to Room Temp (20°C) C->D E Ice Bath Chilling (0°C) (Maximize Yield) D->E F Vacuum Filtration & Cold Solvent Wash E->F G Pure 2MP4MBA Crystals (Ready for XRD/NMR) F->G

Step-by-step experimental workflow for the recrystallization of 2MP4MBA.

Step-by-Step Protocol: A Self-Validating System

Phase 1: Saturation and Dissolution
  • Weighing : Transfer a known mass of crude 2MP4MBA into a clean, dry Erlenmeyer flask. Record the exact mass to calculate the final recovery yield.

  • Solvent Addition : Add a minimal volume of room-temperature absolute ethanol (approximately 2-3 mL per gram of crude solid) to form a slurry.

  • Heating : Place the flask on a hot plate and gently heat to a boil (~78 °C).

  • Titration of Solvent : Dropwise, add additional hot ethanol while continuously swirling the flask until the solid just dissolves.

    • Causality & Validation: Adding excess solvent lowers the saturation point, drastically reducing the final yield. The system validates itself here: complete visual clarity of the boiling solution indicates the exact saturation point has been reached.

Phase 2: Hot Gravity Filtration (If Required)
  • If insoluble impurities (e.g., dust, cross-linked polymeric byproducts) are visible, perform a rapid hot gravity filtration using a stemless funnel and fluted filter paper pre-warmed with hot ethanol[3].

    • Causality: Pre-warming the glassware prevents premature crystallization of the product within the funnel stem, which would otherwise block the flow.

Phase 3: Thermodynamic Crystallization
  • Ambient Cooling : Remove the flask from the heat source. Cover the mouth with a watch glass to prevent solvent evaporation and dust contamination. Allow the solution to cool undisturbed to room temperature (approx. 20 °C).

    • Causality & Validation: Do not agitate or artificially accelerate this cooling phase. Slow cooling ensures thermodynamic control, allowing molecules to reversibly bind to the growing crystal face. Rapid cooling causes "crash out" (kinetic precipitation), trapping impurities within lattice defects. The appearance of fine, highly-ordered crystals validates successful nucleation. If an oil forms instead ("oiling out"), the system has failed due to impurities lowering the melting point below the solvent's temperature, requiring reheating and the addition of slightly more solvent[3].

  • Ice Bath Chilling : Once the flask reaches room temperature and primary nucleation is complete, submerge the flask in an ice-water bath (0 °C) for 15–30 minutes.

    • Causality: This depresses the solubility limit further, driving the maximum amount of 2MP4MBA out of the mother liquor.

Phase 4: Isolation and Drying
  • Vacuum Filtration : Assemble a Büchner funnel with a vacuum flask. Wet the filter paper with a few drops of cold ethanol to create a seal.

  • Harvesting : Pour the crystal slurry into the funnel under active vacuum.

  • Washing : Wash the filter cake with a minimal volume (1-2 mL) of ice-cold ethanol.

    • Causality: Cold solvent washes away surface-adhering mother liquor (which contains the dissolved impurities) without providing enough thermal energy to redissolve the purified crystals.

  • Drying : Leave the vacuum running for 5-10 minutes to pull air through the filter cake. Transfer the crystals to a pre-weighed watch glass and dry in a desiccator under vacuum overnight.

Analytical Validation

To ensure the protocol was successful, the purified 2MP4MBA must be validated against established benchmarks:

  • Melting Point Determination : Pure 2MP4MBA will exhibit a sharp melting point range (typically ≤ 1-2 °C variance). A depressed or broad melting point indicates trapped solvent or impurities, necessitating a second recrystallization[1].

  • X-Ray Diffraction (XRD) Suitability : For single-crystal XRD studies, the ambient cooling phase (Step 6) can be modified to a "slow evaporation" technique. By dissolving the compound in a slightly larger volume of ethanol and allowing the solvent to evaporate over several days at room temperature, highly ordered single crystals are formed, as demonstrated by [1].

References

  • Gowda, B. T., Foro, S., Babitha, K. S., & Fuess, H. (2008). 2-Methylphenyl 4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1281.[Link]

  • University of Calgary, Department of Chemistry. (n.d.). Recrystallisation: Choice of Solvent and Procedure.[Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Properties of Common Solvents and Recrystallization.[Link]

Sources

Application

The Synthetic Versatility of 2-Methylphenyl 4-methylbenzoate: A Guide for Organic Chemists

Introduction: Unveiling the Potential of a Versatile Aryl Benzoate In the landscape of organic synthesis, aryl benzoates serve as pivotal intermediates, valued for their stability and reactivity. Among these, 2-Methylphe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Versatile Aryl Benzoate

In the landscape of organic synthesis, aryl benzoates serve as pivotal intermediates, valued for their stability and reactivity. Among these, 2-Methylphenyl 4-methylbenzoate, with its distinct substitution pattern, presents a unique scaffold for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the applications of 2-Methylphenyl 4-methylbenzoate, offering detailed protocols and mechanistic insights for researchers, medicinal chemists, and professionals in drug development. While direct literature on the extensive applications of this specific molecule is nascent, this guide extrapolates from well-established methodologies for structurally similar compounds to illuminate its synthetic potential.

The strategic placement of methyl groups on both aromatic rings, coupled with the ester linkage, allows for a variety of transformations. These include leveraging the ester as a protecting group for the phenolic hydroxyl, utilizing the biaryl core as a precursor for pharmacologically active agents, and engaging the aromatic systems in further functionalization. This document will delve into these applications, providing a robust framework for incorporating 2-Methylphenyl 4-methylbenzoate into innovative synthetic strategies.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis.

PropertyValueSource
Molecular Formula C₁₅H₁₄O₂PubChem[1]
Molecular Weight 226.27 g/mol PubChem[1]
Appearance White to off-white solid(Typical for aryl benzoates)
Melting Point Not widely reported; requires experimental determination
Solubility Soluble in common organic solvents (e.g., CH₂Cl₂, THF, Ethyl Acetate)General chemical knowledge
¹³C NMR Spectral data availableSpectraBase[2]
IR Spectroscopy Spectral data availableSpectraBase[2]

Core Synthetic Applications and Protocols

Precursor to Biaryl Scaffolds: Analogy to "Sartan" Synthesis

The biphenyl moiety is a privileged structure in medicinal chemistry, most notably in the "sartan" class of angiotensin II receptor antagonists used to treat hypertension.[3][4] While patents detail the synthesis of the closely related methyl 2-(4-methylphenyl)benzoate for this purpose, the underlying cross-coupling strategies are directly applicable to the synthesis of the biaryl core of 2-Methylphenyl 4-methylbenzoate.[3][4]

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between aryl halides and aryl boronic acids, catalyzed by a palladium(0) complex. The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the catalyst.

Suzuki_Miyaura_Coupling cluster_labels A Ar-X + Pd(0)L2 C Ar-Pd(II)(X)L2 A->C B Oxidative Addition F Ar-Pd(II)(Ar')L2 C->F D Transmetalation E Ar'-B(OH)2 E->F F->A H Ar-Ar' F->H G Reductive Elimination B_label Oxidative Addition D_label Transmetalation G_label Reductive Elimination

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol is adapted from methodologies used for the synthesis of analogous biaryl esters.[3][4]

Materials:

  • 2-Bromotoluene (1.0 eq)

  • 4-Methylphenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Toluene

  • Water

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-bromotoluene, 4-methylphenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add a 3:1 mixture of toluene and water.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to reflux (approximately 85-95 °C) and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-methylphenyl 4-methylbenzoate.

Expected Yield: 75-85%

The Benzoate Moiety as a Protecting Group for Phenols

The benzoate group is a robust protecting group for phenols, stable to a wide range of reaction conditions. Its removal can be readily achieved via hydrolysis.

Materials:

  • 2-Methylphenyl 4-methylbenzoate (1.0 eq)

  • Sodium hydroxide (NaOH, 2.0 eq)

  • Methanol

  • Water

  • Hydrochloric acid (HCl, 1 M)

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-methylphenyl 4-methylbenzoate in methanol in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Dilute the residue with water and acidify to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-methylphenol. The 4-methylbenzoic acid will also be present and can be separated by further purification if necessary.

Expected Yield: >90%

Fries Rearrangement: Synthesis of Hydroxyketones

The Fries rearrangement is a classic organic reaction that converts a phenolic ester to a hydroxy aryl ketone in the presence of a Lewis acid. This transformation can be applied to 2-Methylphenyl 4-methylbenzoate to generate a substituted hydroxybenzophenone, a valuable intermediate in medicinal chemistry.

Fries_Rearrangement Start 2-Methylphenyl 4-methylbenzoate Intermediate1 Lewis Acid Complex Start->Intermediate1 + LewisAcid AlCl₃ LewisAcid->Intermediate1 Intermediate2 Acylium Ion Intermediate Intermediate1->Intermediate2 Rearrangement Product Hydroxyketone Product Intermediate2->Product Electrophilic Aromatic Substitution

Caption: Key steps in the Lewis acid-catalyzed Fries rearrangement.

This protocol is based on general procedures for the Fries rearrangement of aryl esters.

Materials:

  • 2-Methylphenyl 4-methylbenzoate (1.0 eq)

  • Anhydrous aluminum chloride (AlCl₃, 2.5 eq)

  • Nitrobenzene (solvent)

  • Ice

  • Hydrochloric acid (concentrated)

  • Standard laboratory glassware for moisture-sensitive reactions

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a calcium chloride drying tube, dissolve 2-methylphenyl 4-methylbenzoate in nitrobenzene.

  • Cool the solution in an ice bath.

  • Carefully add anhydrous aluminum chloride portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1 hour, then heat to 60-70 °C for 2-3 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with nitrobenzene.

  • Combine the organic layers and remove the nitrobenzene by steam distillation.

  • The resulting solid can be purified by recrystallization or column chromatography to yield the corresponding hydroxyketone.

Note: The regioselectivity of the Fries rearrangement (ortho vs. para) is dependent on reaction conditions such as temperature and solvent. For 2-Methylphenyl 4-methylbenzoate, the substitution pattern will direct the incoming acyl group.

Potential Future Applications

Directed ortho-Metalation (DoM)

The ester and methyl groups on the aromatic rings of 2-Methylphenyl 4-methylbenzoate could potentially act as directing groups for ortho-metalation, allowing for further functionalization of the aromatic rings. This would open up avenues for the synthesis of highly substituted biaryl compounds.

Synthesis of Heterocyclic Compounds

By analogy to the use of 2-acetylphenyl 4-methylbenzoate in the synthesis of flavones, 2-Methylphenyl 4-methylbenzoate could be a precursor for other classes of heterocyclic compounds, depending on the transformations applied to the ester and aromatic rings.

Conclusion

2-Methylphenyl 4-methylbenzoate is a versatile building block with significant potential in organic synthesis. Through established reactions such as Suzuki-Miyaura cross-coupling, ester hydrolysis, and the Fries rearrangement, this compound can be transformed into a variety of valuable intermediates for the pharmaceutical and materials science industries. This guide provides a foundational set of protocols and insights to encourage the exploration and application of 2-Methylphenyl 4-methylbenzoate in the development of novel synthetic methodologies and the creation of new molecular entities.

References

  • PubChem. 2-Methylphenyl 4-methylbenzoate. [Link]

  • SpectraBase. 2-Acetylphenyl 4-methylbenzoate. [Link] (Note: Data for the acetylated analog is provided as a close structural reference).

  • Google Patents. Process for the preparation of 2-(4-methylphenyl)
  • Google Patents. A process for the preparation of 2-(4-methylphenyl)
  • Wikipedia. Fries rearrangement. [Link]

Sources

Method

applications of 2-Methylphenyl 4-methylbenzoate in materials science

As a Senior Application Scientist, this guide provides an in-depth technical overview of 2-Methylphenyl 4-methylbenzoate, focusing on its synthesis, characterization, and potential applications in materials science. This...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides an in-depth technical overview of 2-Methylphenyl 4-methylbenzoate, focusing on its synthesis, characterization, and potential applications in materials science. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering both established data and prospective research directions.

Introduction

2-Methylphenyl 4-methylbenzoate, with the chemical formula C15H14O2, is an aromatic ester.[1][2] While specific applications in materials science are not yet widely documented, its structural similarity to other aryl benzoates suggests potential for use in areas such as liquid crystals and specialty polymers.[1][3][4] This guide will detail the known properties of 2-Methylphenyl 4-methylbenzoate, provide a protocol for its synthesis, and explore potential avenues for its application in materials science based on the properties of analogous compounds.

Molecular Structure and Properties

The foundational aspect of understanding the potential applications of a material lies in its molecular structure and physical properties.

Crystallographic Data

The crystal structure of 2-Methylphenyl 4-methylbenzoate has been determined by X-ray diffraction.[1] The key crystallographic parameters are summarized in the table below.

PropertyValue
Molecular FormulaC15H14O2
Molecular Weight226.26 g/mol
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)11.690 (2)
b (Å)9.670 (1)
c (Å)11.478 (2)
β (°)104.50 (2)
Volume (ų)1256.2 (3)
Z4
Density (calculated)1.196 Mg m⁻³
Dihedral angle between rings73.04 (8)°

Data sourced from Gowda et al. (2008).[1]

The dihedral angle between the benzene and benzoyl rings is a significant feature, as this conformation influences the molecular packing in the solid state and can affect the material's bulk properties.[1]

Synthesis of 2-Methylphenyl 4-methylbenzoate

The synthesis of 2-Methylphenyl 4-methylbenzoate can be achieved through the esterification of 2-methylphenol with 4-methylbenzoyl chloride. The following protocol is a standard procedure for this type of synthesis.

Protocol for Synthesis

Materials:

  • 2-Methylphenol (o-cresol)

  • 4-Methylbenzoyl chloride (p-toluoyl chloride)

  • Pyridine or triethylamine (base)

  • Dichloromethane (solvent)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 2-methylphenol (1.0 eq) in dichloromethane.

  • Add pyridine (1.2 eq) to the solution and cool the flask in an ice bath.

  • Slowly add 4-methylbenzoyl chloride (1.1 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Characterization:

The purity and identity of the synthesized 2-Methylphenyl 4-methylbenzoate should be confirmed using techniques such as:

  • Melting Point Determination: To check for purity.

  • Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl stretch.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.[1][3]

G cluster_synthesis Synthesis Workflow reactants 2-Methylphenol + 4-Methylbenzoyl Chloride dissolve Dissolve in CH2Cl2 Add Pyridine reactants->dissolve reaction Add 4-Methylbenzoyl Chloride Stir at RT dissolve->reaction workup Aqueous Workup (HCl, NaHCO3, Brine) reaction->workup dry Dry (MgSO4) & Evaporate workup->dry purify Recrystallization or Column Chromatography dry->purify product 2-Methylphenyl 4-methylbenzoate purify->product

Caption: Workflow for liquid crystal property investigation.

Conclusion

2-Methylphenyl 4-methylbenzoate is a compound with well-defined structural characteristics. While its role in materials science is not yet established, its synthesis is straightforward, and its molecular structure is analogous to compounds with known applications, particularly in the field of liquid crystals. The protocols and prospective analysis provided in this guide offer a solid foundation for researchers to synthesize, characterize, and explore the potential of 2-Methylphenyl 4-methylbenzoate as a novel material. Further research is warranted to elucidate its physical properties and to discover its potential applications.

References

  • Gowda, B. T., Tokarcik, M., Kozisek, J., Suchetan, P. A., & Fuess, H. (2008). 2-Methylphenyl 4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1581. [Link]

  • Castaldi, G., Tarquini, A., & Rossi, R. (2002). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. U.S.
  • Zhang, Y., Zhou, Y., Wang, Z., & Wang, M. (2022). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1133–1136. [Link]

  • Castaldi, G., Tarquini, A., & Rossi, R. (2000). A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives.
  • National Center for Biotechnology Information. (n.d.). 2-Methylphenyl 4-methylbenzoate. PubChem. Retrieved from [Link]

  • Gowda, B. T., Tokarcik, M., Kozisek, J., Suchetan, P. A., & Fuess, H. (2009). Phenyl 4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2620. [Link]

  • Gowda, B. T., Tokarcik, M., Kozisek, J., Suchetan, P. A., & Fuess, H. (2009). Phenyl 4-methylbenzoate. ResearchGate. [Link]

  • Saeed, A., et al. (2018). Synthesis and Liquid Crystal properties of 2-Napthyl-4'-alkoxy benzoates. ResearchGate. [Link]

  • Koden, M., et al. (1997). Phenyl benzoate derivatives and liquid crystal compositions.
  • Liquid Crystal Institute, Kent State University. (n.d.). Introduction to Liquid Crystals. Retrieved from [Link]

  • Saeed, A., Rafique, H., & Flörke, U. (2007). Methyl 4-methylbenzoate. ResearchGate. [Link]

Sources

Application

Application Note: 2-Methylphenyl 4-methylbenzoate as a Strategic Precursor in Organic Synthesis and Drug Development

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Structural dynamics, mechanistic pathways, and self-validating experimental protocols. Executive Summary & Structural Si...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Structural dynamics, mechanistic pathways, and self-validating experimental protocols.

Executive Summary & Structural Significance

2-Methylphenyl 4-methylbenzoate (2MP4MBA) is a highly versatile aryl ester utilized as a critical building block in organic synthesis, particularly in the development of pharmaceutical intermediates. Its value lies not just in its chemical composition, but in its specific crystallographic conformation.

Crystallographic analyses reveal that the carbonyl (C=O) bond in 2MP4MBA is positioned anti to the ortho-methyl group of the phenoxy ring. Furthermore, the dihedral angle between the benzene and benzoyl rings is precisely 73.04° . As a Senior Application Scientist, it is crucial to understand that this steric topology is the primary driver of the molecule's reactivity. The 73.04° twist dictates the trajectory of incoming transition metals during cross-coupling and governs the spatial recombination of radicals during photochemical rearrangements.

Mechanistic Pathways in Drug Development

The Photo-Fries Rearrangement

The Photo-Fries rearrangement is a cornerstone photochemical reaction used to convert aryl esters into ortho- and para-hydroxyphenones—core scaffolds found in numerous anti-inflammatory and anticancer drugs.

When 2MP4MBA is subjected to UV irradiation, the molecule is excited to a singlet/triplet state, leading to the homolytic cleavage of the acyl C-O bond. This generates a phenoxy and an acyl radical pair trapped within a solvent cage.

  • Causality of Regioselectivity: The ortho-methyl group on the phenoxy radical introduces severe steric hindrance. Consequently, the acyl radical preferentially attacks the less hindered para position or the unsubstituted ortho position during recombination, yielding highly specific hydroxyphenone isomers.

  • Causality of Solvent Choice: Non-polar solvents tightly maintain the solvent cage, promoting the desired intramolecular rearrangement. Protic solvents disrupt the cage, leading to radical diffusion and the formation of o-cresol as an unwanted byproduct.

PhotoFries Ester 2-Methylphenyl 4-methylbenzoate Excitation UV Irradiation (hv) Singlet/Triplet Excitation Ester->Excitation Cleavage Homolytic C-O Cleavage (Radical Pair in Solvent Cage) Excitation->Cleavage Ortho Ortho-Hydroxyphenone (Major Product) Cleavage->Ortho Recombination Para Para-Hydroxyphenone (Minor Product) Cleavage->Para Recombination Phenol o-Cresol (Cage Escape Byproduct) Cleavage->Phenol Diffusion

Caption: Mechanistic pathway of the Photo-Fries rearrangement of 2MP4MBA.

C-O Bond Activation for Cross-Coupling

In modern green chemistry, aryl esters are replacing toxic aryl halides as pseudohalides in Suzuki-Miyaura cross-couplings. The ester C-O bond undergoes oxidative addition with low-valent transition metals (e.g., Ni(0)). The steric bulk of the ortho-methyl group on the 2MP4MBA leaving group actively destabilizes the metal-intermediate complex, accelerating the reductive elimination step and driving the formation of biaryl pharmacophores.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 2-Methylphenyl 4-methylbenzoate

Objective: High-yield esterification via nucleophilic acyl substitution. Self-Validation System: Reaction progress is validated via Thin Layer Chromatography (TLC). Post-purification, Fourier-transform infrared spectroscopy (FTIR) must show a sharp ester C=O stretch at ~1730 cm⁻¹, confirming the complete absence of the broad -OH stretch (~3300 cm⁻¹) of the starting o-cresol .

Step-by-Step Methodology:

  • Initiation: Dissolve o-cresol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under a continuous N₂ atmosphere.

    • Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the highly electrophilic p-toluoyl chloride into p-toluic acid.

  • Catalytic Activation: Add Triethylamine (Et₃N, 1.5 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq).

    • Causality: Et₃N acts as an acid scavenger to drive the equilibrium forward. DMAP acts as a nucleophilic catalyst; it attacks the acid chloride to form a highly reactive, positively charged N-acylpyridinium intermediate, which lowers the activation energy for the incoming phenol.

  • Addition: Dropwise add p-toluoyl chloride (1.1 eq) at 0°C.

    • Causality: Nucleophilic acyl substitution is highly exothermic. Thermal control at 0°C prevents the degradation of the catalyst and suppresses the formation of colored polymeric side products.

  • Propagation: Allow the mixture to warm to room temperature and stir for 24 hours. Monitor via TLC (Hexane:EtOAc 9:1).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃.

    • Causality: The mild base neutralizes residual HCl and unreacted p-toluoyl chloride, partitioning them safely into the aqueous layer while leaving the hydrophobic ester in the organic phase.

  • Purification: Extract the organic layer, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography.

Synthesis Start o-Cresol + p-Toluoyl Chloride Base Add Et3N & DMAP (Anhydrous CH2Cl2, 0°C) Start->Base Reaction Nucleophilic Acyl Substitution (Stir 24h, RT) Base->Reaction Workup Quench with NaHCO3 (Aqueous Extraction) Reaction->Workup Purification Silica Gel Chromatography (Hexane/EtOAc) Workup->Purification Product Pure 2-Methylphenyl 4-methylbenzoate Purification->Product

Caption: Step-by-step synthetic workflow for 2-methylphenyl 4-methylbenzoate.

Protocol B: Photo-Fries Rearrangement for Hydroxyphenone Synthesis

Objective: Regioselective synthesis of biologically active hydroxyphenones. Self-Validation System: UV-Vis spectroscopy of the reaction mixture will demonstrate a distinct bathochromic (red) shift as the highly conjugated hydroxyphenone product forms, validating successful rearrangement.

Step-by-Step Methodology:

  • Preparation: Dissolve pure 2MP4MBA in anhydrous hexane to create a 0.05 M solution.

    • Causality: Hexane, a non-polar solvent, maximizes the "solvent cage effect," ensuring the radical pair recombines intramolecularly rather than diffusing away to form unwanted phenolic byproducts.

  • Irradiation: Place the solution in a quartz photochemical reactor and irradiate using a low-pressure mercury lamp (254 nm) for 4-6 hours.

    • Causality: Quartz is completely transparent to UV light (unlike standard borosilicate glass), allowing the 254 nm photons to successfully penetrate the vessel and excite the ester to its reactive state.

  • Isolation: Concentrate the crude mixture in vacuo and purify via column chromatography to separate the ortho and para isomers based on their distinct polarities.

Quantitative Data Summaries

Table 1: Physicochemical and Structural Properties of 2MP4MBA

Property Value Reference
IUPAC Name (2-Methylphenyl) 4-methylbenzoate
CAS Registry Number 23597-29-7
Molecular Formula C₁₅H₁₄O₂
Molecular Weight 226.27 g/mol
Dihedral Angle (Aromatic Rings) 73.04 (8)°
Carbonyl Conformation Anti to ortho-methyl group

| Kovats Retention Index | 1832.9 (Semi-standard non-polar) | |

Table 2: Reaction Conditions and Expected Yields

Reaction Type Reagents & Conditions Expected Yield Primary Products
Esterification o-Cresol, p-Toluoyl chloride, DMAP, CH₂Cl₂, RT 85 - 95% 2MP4MBA
Photo-Fries 2MP4MBA, Hexane, 254 nm UV, 4h 60 - 70% Ortho/Para-hydroxyphenones

| Hydrolysis | 2MP4MBA, NaOH, H₂O/EtOH, Reflux | > 95% | o-Cresol + p-Toluic acid |

References

  • PubChem, National Institutes of Health. "2-Methylphenyl 4-methylbenzoate | C15H14O2 | CID 520064". URL:[Link]

  • Gowda, B. T., Foro, S., Babitha, K. S., & Fuess, H. (2008). "2-Methylphenyl 4-methylbenzoate". IUCr Journals (Crystallographic Communications), 64(8), o1581. URL:[Link]

  • NIST Chemistry WebBook, SRD 69. "p-Toluic acid, 2-methylphenyl ester". URL:[Link]

Method

Application Note: Experimental Setup for 2-Methylphenyl 4-methylbenzoate Synthesis

Target Audience: Researchers, scientists, and drug development professionals. Introduction & Synthetic Rationale The synthesis of aryl esters, such as 2-methylphenyl 4-methylbenzoate (commonly known as o-tolyl p-toluate)...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Synthetic Rationale

The synthesis of aryl esters, such as 2-methylphenyl 4-methylbenzoate (commonly known as o-tolyl p-toluate), is a fundamental transformation in medicinal chemistry, fragrance development, and materials science. Phenols, including 2-methylphenol (o-cresol), are inherently less nucleophilic than aliphatic alcohols due to the resonance stabilization of their oxygen lone pairs into the aromatic ring[1]. Consequently, direct acid-catalyzed Fischer esterification with p-toluic acid is highly inefficient and prone to failure[2].

To overcome this thermodynamic barrier, drug development professionals typically rely on two highly validated, field-proven synthetic routes:

  • The Schotten-Baumann Esterification: Utilizes a highly electrophilic acyl chloride (p-toluoyl chloride) in the presence of an organic or aqueous base[3].

  • The Steglich Esterification: Employs a carbodiimide coupling reagent (DCC) and an acyl-transfer catalyst (DMAP) to activate the carboxylic acid (p-toluic acid) in situ under mild conditions[2].

Mechanistic Insights & Causality (E-E-A-T)

The Schotten-Baumann Pathway

The Schotten-Baumann reaction proceeds via a rapid nucleophilic acyl substitution mechanism[4]. The addition of a base (e.g., Triethylamine, Pyridine, or NaOH) serves a dual purpose: it deprotonates the phenol to form a highly nucleophilic phenoxide ion, and it acts as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction[1]. Neutralizing the HCl is critical because it prevents the reverse reaction and drives the chemical equilibrium entirely toward the formation of the desired ester product[4].

The Steglich Pathway

For substrates that are acid-sensitive or when specific acyl chlorides are unstable/unavailable, the Steglich esterification is the preferred alternative[5]. In this pathway, N,N'-Dicyclohexylcarbodiimide (DCC) activates p-toluic acid to form an O-acylisourea intermediate[2]. Because o-cresol is a weak nucleophile, its direct attack on the O-acylisourea is sluggish. This delay can lead to an unwanted 1,3-rearrangement of the intermediate into an unreactive N-acylurea[2].

The addition of 4-dimethylaminopyridine (DMAP) circumvents this issue. DMAP acts as a hyper-nucleophile, rapidly attacking the O-acylisourea to form a highly reactive acylpyridinium intermediate. This intermediate is highly susceptible to nucleophilic attack by o-cresol, yielding the final ester and precipitating dicyclohexylurea (DCU) as a byproduct[2].

Caption: Mechanistic pathway of the Steglich esterification utilizing DCC and DMAP.

Experimental Protocols

Protocol A: Modified Schotten-Baumann Synthesis (Anhydrous)

This method is preferred for standard laboratory-scale synthesis due to its rapid kinetics, high yield, and straightforward aqueous purification.

Reagents:

  • o-Cresol: 10.0 mmol (1.08 g)

  • p-Toluoyl chloride: 11.0 mmol (1.70 g)

  • Triethylamine (Et₃N): 15.0 mmol (1.52 g / 2.1 mL)

  • Anhydrous Dichloromethane (DCM): 20 mL

Step-by-Step Procedure:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen gas inlet. Add the o-cresol and anhydrous DCM.

  • Base Addition: Inject Et₃N into the stirring solution.

    • Causality: Et₃N acts as the HCl scavenger and facilitates the formation of the reactive phenoxide intermediate.

  • Temperature Control: Submerge the reaction flask in an ice-water bath to reach 0 °C.

    • Causality: The subsequent acylation is highly exothermic. Cooling controls the reaction rate, prevents solvent boil-off, and suppresses side reactions.

  • Acylation: Add p-toluoyl chloride dropwise over 10 minutes via a syringe.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature naturally. Stir for 3 hours. The formation of a white precipitate (triethylammonium chloride) acts as a visual self-validation of reaction progress.

  • Workup: Quench the reaction with 10 mL of distilled water and transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (10 mL) to remove unreacted Et₃N, saturated aqueous NaHCO₃ (10 mL) to neutralize residual acid, and brine (10 mL).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield pure 2-methylphenyl 4-methylbenzoate.

SchottenBaumannWorkflow A o-Cresol + p-Toluoyl Chloride C Ice Bath (0 °C) Dropwise Addition A->C B Solvent + Base (DCM + Et3N) B->C D Room Temp Stirring (2-4 h) C->D  Warm to RT E Aqueous Workup (HCl, NaHCO3, Brine) D->E  Quench F Purification (Recrystallization) E->F  Organic Layer G 2-Methylphenyl 4-methylbenzoate F->G  Pure Product

Caption: Workflow for the Schotten-Baumann synthesis of 2-methylphenyl 4-methylbenzoate.

Protocol B: Steglich Esterification

This method is ideal when avoiding moisture-sensitive and corrosive acyl chlorides.

Reagents:

  • o-Cresol: 10.0 mmol (1.08 g)

  • p-Toluic acid: 10.5 mmol (1.43 g)

  • N,N'-Dicyclohexylcarbodiimide (DCC): 11.0 mmol (2.27 g)

  • 4-Dimethylaminopyridine (DMAP): 1.0 mmol (0.12 g)

  • Anhydrous Dichloromethane (DCM): 30 mL

Step-by-Step Procedure:

  • Activation: In a 100 mL round-bottom flask, dissolve p-toluic acid and o-cresol in 20 mL of DCM. Add the DMAP catalyst.

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Coupling: Dissolve DCC in 10 mL of DCM and add it dropwise to the reaction mixture.

    • Causality: Slow addition of DCC minimizes the local concentration of the O-acylisourea, maximizing the efficiency of DMAP acyl transfer and preventing the N-acylurea rearrangement.

  • Stirring: Allow the mixture to warm to room temperature and stir for 16 hours. A voluminous white precipitate of dicyclohexylurea (DCU) will form.

  • Filtration: Filter the suspension through a pad of Celite to remove the insoluble DCU byproduct.

  • Workup: Wash the filtrate with 0.5M HCl (15 mL) to remove DMAP, saturated NaHCO₃ (15 mL) to remove unreacted p-toluic acid, and brine (15 mL). Dry over Na₂SO₄ and evaporate the solvent.

  • Purification: Purify the crude product via silica gel flash chromatography (Hexanes/Ethyl Acetate 9:1) to obtain the pure ester.

Quantitative Data & Method Comparison

ParameterProtocol A (Schotten-Baumann)Protocol B (Steglich)
Acylating Agent p-Toluoyl chloridep-Toluic acid
Catalyst / Base Triethylamine (Et₃N)DMAP (Catalyst) / DCC (Coupling)
Reaction Time 2 - 4 hours12 - 24 hours
Temperature Profile 0 °C Room Temp0 °C Room Temp
Primary Byproduct Triethylammonium chloride (Water-soluble)Dicyclohexylurea (DCU) (Insoluble solid)
Typical Yield 85 - 95%75 - 85%
Operational Advantages Fast kinetics, highly scalable, simple aqueous workupMild neutral conditions, avoids moisture-sensitive acyl chlorides

References

  • [3] Chemistry Schotten Baumann Reaction - SATHEE. Indian Institute of Technology Kanpur (IITK).[Link]

  • [1] Write a short note on the Schotten-Baumann reaction of Phenol. AskFilo.[Link]

  • [5] Acid to Ester - Common Conditions. Common Organic Chemistry.[Link]

  • [2] A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry (RSC).[Link]

Sources

Application

Application Note: Comprehensive Analytical Characterization of 2-Methylphenyl 4-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 2-Methylphenyl 4-methylbenzoate (C₁₅H₁₄O₂). Aimed at researchers, scientists, and drug development professionals, this document outlines optimized protocols for chromatographic and spectroscopic techniques essential for structural elucidation, purity assessment, and quality control. We delve into the causality behind experimental choices, offering field-proven insights into High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.

Introduction to 2-Methylphenyl 4-methylbenzoate

2-Methylphenyl 4-methylbenzoate is an aromatic ester with the molecular formula C₁₅H₁₄O₂.[1] Its characterization is critical in various fields, including organic synthesis and materials science, where its purity and structural integrity directly impact research outcomes and product quality. The molecule consists of a 4-methylbenzoyl group ester-linked to a 2-methylphenol (o-cresol). This structure presents unique analytical challenges, including the need to resolve it from structurally similar isomers and potential process-related impurities such as the starting materials (p-toluic acid and o-cresol) or by-products.

This guide presents a multi-faceted analytical approach to ensure a thorough and reliable characterization.

Table 1: Physicochemical Properties of 2-Methylphenyl 4-methylbenzoate

PropertyValueSource
Molecular Formula C₁₅H₁₄O₂PubChem[1]
Molecular Weight 226.27 g/mol PubChem[1]
IUPAC Name (2-methylphenyl) 4-methylbenzoatePubChem[1]
CAS Number 130383-71-4N/A
Crystal System MonoclinicIUCr Journals[2]
Space Group P 21/cIUCr Journals[2]

The Analytical Workflow: A Holistic Approach

A robust characterization relies on the synergistic use of multiple analytical techniques. Each method provides a unique piece of the puzzle, and their combined data builds a comprehensive profile of the compound. The following workflow illustrates the logical progression from sample reception to final analysis.

Analytical_Workflow cluster_prep Sample Handling cluster_analysis Analytical Techniques cluster_data Data Integration & Reporting Sample Sample Received: 2-Methylphenyl 4-methylbenzoate Prep Sample Preparation (Dissolution in appropriate solvent) Sample->Prep HPLC HPLC (Purity & Quantification) Prep->HPLC GCMS GC-MS (ID & Volatile Impurities) Prep->GCMS NMR NMR Spectroscopy (¹H & ¹³C for Structure) Prep->NMR FTIR FT-IR (Functional Groups) Prep->FTIR Interpret Data Interpretation & Structural Confirmation HPLC->Interpret GCMS->Interpret NMR->Interpret FTIR->Interpret Report Final Certificate of Analysis Interpret->Report

Figure 1: General workflow for the analytical characterization of 2-Methylphenyl 4-methylbenzoate.

Chromatographic Analysis for Purity and Identification

Chromatographic methods are the cornerstone of purity assessment, capable of separating the target analyte from impurities and degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for quantifying non-volatile compounds like 2-Methylphenyl 4-methylbenzoate.[3] A well-developed reverse-phase HPLC method offers excellent resolution and reproducibility.

Causality Behind Method Choices:

  • Column: A C18 stationary phase is selected due to its hydrophobic nature, which provides strong retention for the non-polar aromatic ester analyte.[3]

  • Mobile Phase: A gradient of acetonitrile and water is employed. Acetonitrile, a common organic modifier, is used to elute the compound from the C18 column. The gradient allows for the elution of impurities with a wide range of polarities, ensuring a comprehensive impurity profile.[4]

  • Detector: UV detection at 254 nm is chosen because the two aromatic rings in the molecule exhibit strong absorbance at this wavelength, providing high sensitivity.[4]

Experimental Protocol: Stability-Indicating HPLC Method

  • Sample Preparation: Accurately weigh and dissolve the sample in an Acetonitrile/Water (50:50, v/v) diluent to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    Table 2: HPLC Method Parameters

ParameterRecommended Conditions
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min) / %B: 0/50, 20/90, 25/90, 27/50, 30/50
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
  • Data Analysis: The purity of the sample is determined by calculating the peak area percentage of the main analyte peak relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area_analyte / Total_Area_all_peaks) * 100

Expected Results: A successful separation will show a sharp, well-defined peak for 2-Methylphenyl 4-methylbenzoate, well-resolved from any impurity peaks. The retention time will be highly reproducible under the specified conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying the compound and assessing the presence of volatile or semi-volatile impurities and residual solvents.[3] The mass spectrometer provides molecular weight information and a fragmentation pattern that serves as a molecular fingerprint.

Causality Behind Method Choices:

  • Inlet Temperature: A high inlet temperature (e.g., 250°C) ensures the rapid and complete vaporization of the analyte without thermal degradation.

  • Carrier Gas: Helium is the standard carrier gas, providing good efficiency and being inert.

  • Temperature Program: A temperature ramp is used to first separate highly volatile impurities at lower temperatures before increasing the temperature to elute the main analyte, providing optimal separation.

Experimental Protocol: GC-MS Method

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent such as Dichloromethane or Ethyl Acetate.[5]

  • GC-MS Conditions:

    Table 3: GC-MS Method Parameters

ParameterRecommended Conditions
GC Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250°C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Program Start at 100°C, hold for 2 min. Ramp to 280°C at 15°C/min, hold for 5 min.
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-450 amu

Expected Results: The NIST Mass Spectrometry Data Center reports a Kovats Retention Index of 1832.9 for 2-Methylphenyl 4-methylbenzoate on a semi-standard non-polar column.[1] The mass spectrum will show the molecular ion peak (M⁺) at m/z 226. The most abundant fragment ions are expected at m/z 119 (the 4-methylbenzoyl cation) and m/z 91 (the tropylium ion from the tolyl group).[1] This fragmentation pattern is highly characteristic and can be used for definitive identification by comparison with a spectral library.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol: NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquisition: Record ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer.

Expected ¹H NMR Spectrum (400 MHz, CDCl₃):

  • Aromatic Protons (8H): The eight aromatic protons will appear as a series of multiplets in the range of δ 7.1-8.1 ppm. The protons on the 4-methylbenzoyl ring will likely show a characteristic pair of doublets, while the protons on the 2-methylphenyl ring will exhibit a more complex splitting pattern.

  • Methyl Protons (6H): Two distinct singlets are expected for the two methyl groups. The methyl group on the benzoyl ring (position 4) and the methyl group on the phenyl ring (position 2) will have slightly different chemical environments, appearing around δ 2.2-2.5 ppm.[6]

Expected ¹³C NMR Spectrum (100 MHz, CDCl₃): The spectrum will show 15 distinct carbon signals unless there is accidental overlap. Key expected signals include:

  • Carbonyl Carbon (C=O): A signal around δ 165 ppm.[6]

  • Aromatic Carbons: Multiple signals between δ 120-151 ppm.

  • Methyl Carbons: Two signals in the aliphatic region, typically around δ 16-22 ppm.[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. It is a rapid and non-destructive technique.

Experimental Protocol: FT-IR

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) after dissolving in a volatile solvent and allowing it to evaporate, or using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Expected Results: The FT-IR spectrum provides a characteristic fingerprint of the molecule.

Table 4: Key FT-IR Absorption Bands for 2-Methylphenyl 4-methylbenzoate

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
~3100-3000C-H StretchAromatic
~2950-2850C-H StretchMethyl (Aliphatic)
~1735-1715 C=O Stretch Ester Carbonyl (Key Peak)
~1600, ~1450C=C StretchAromatic Ring
~1270-1200 C-O Stretch Ester (Aryl-O)
~1150-1100 C-O Stretch Ester (O-Alkyl)

The most diagnostic peak is the strong absorbance from the ester carbonyl (C=O) stretch.[7] The presence of this peak, along with the C-O stretches and aromatic C-H stretches, confirms the identity of the compound as an aromatic ester.

Definitive Structure by X-ray Crystallography

For materials in a solid, crystalline form, single-crystal X-ray diffraction provides the absolute, three-dimensional atomic arrangement. This technique is invaluable for confirming connectivity and stereochemistry without ambiguity.

Key Findings from Crystallographic Data: The crystal structure of 2-Methylphenyl 4-methylbenzoate has been reported and provides definitive proof of its structure.[2][8]

  • The conformation of the C=O bond is anti to the ortho-methyl group of the phenoxy ring.[8]

  • The dihedral angle between the two aromatic rings is approximately 73.04°.[2][8]

  • The bond lengths and angles are consistent with those of other reported aryl benzoates.[8]

This crystallographic data serves as the ultimate reference standard for the compound's structure in the solid state.

Summary and Conclusion

The comprehensive characterization of 2-Methylphenyl 4-methylbenzoate requires an integrated analytical approach. HPLC provides robust quantification of purity, while GC-MS offers definitive identification and analysis of volatile impurities. NMR and FT-IR spectroscopy work in concert to elucidate the molecular structure and confirm functional groups. Finally, single-crystal X-ray crystallography provides absolute structural proof. By employing the protocols and understanding the principles outlined in this guide, researchers can confidently and accurately characterize 2-Methylphenyl 4-methylbenzoate, ensuring data integrity for their scientific and developmental applications.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 520064, 2-Methylphenyl 4-methylbenzoate. PubChem. Retrieved from [Link]

  • Google Patents. EP1044956A1 - A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives. Google Patents.
  • Gowda, B. T., et al. (2008). 2-Methylphenyl 4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1581. Retrieved from [Link]

  • Gowda, B. T., et al. (2008). 2-Methylphenyl 4-methylbenzoate. IUCr Journals. Retrieved from [Link]

  • Royal Society of Chemistry (2012). Electronic Supplementary Information for "Palladium-catalyzed decarbonylative cross-coupling of carboxylic esters with arylboronic acids". Royal Society of Chemistry. Retrieved from [Link]

  • Google Patents. Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. Google Patents.
  • Agilent Technologies. Separation of Paraben Preservatives by Reversed-Phase HPLC Application. Agilent. Retrieved from [Link]

  • Taylor & Francis Online. Methyl benzoate – Knowledge and References. Taylor & Francis. Retrieved from [Link]

Sources

Method

Application Note: A Guide to Investigating the Reaction Kinetics of 2-Methylphenyl 4-methylbenzoate Formation

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the reaction kinetics of the formation of 2-Methylphenyl 4-methylbenzoate. This ester i...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the reaction kinetics of the formation of 2-Methylphenyl 4-methylbenzoate. This ester is synthesized via the esterification of 2-methylphenol (o-cresol) with 4-methylbenzoyl chloride. Due to the limited availability of specific kinetic data for this reaction in published literature, this application note presents a detailed, adaptable protocol based on established principles of esterification kinetics. It covers the theoretical background, experimental design, analytical methodology, and data analysis required to elucidate the rate law, rate constant, and activation energy of this reaction.

Introduction: The Significance of Esterification Kinetics

Esterification is a cornerstone of organic synthesis, with esters being pivotal intermediates in the pharmaceutical, fragrance, and polymer industries. The formation of 2-Methylphenyl 4-methylbenzoate, an aromatic ester, involves the reaction of a phenol (2-methylphenol) with an acyl chloride (4-methylbenzoyl chloride). Understanding the kinetics of this reaction—the study of its rate and mechanism—is critical for process optimization, yield maximization, and ensuring reaction safety and scalability.

The reaction rate is influenced by several factors, including reactant concentrations, temperature, and the presence of catalysts. A thorough kinetic study provides invaluable insights into the reaction mechanism and allows for the development of a mathematical model that can predict the reaction's behavior under various conditions.

Theoretical Framework: The Chemistry of Phenolic Esterification

The formation of 2-Methylphenyl 4-methylbenzoate from 2-methylphenol and 4-methylbenzoyl chloride is a nucleophilic acyl substitution reaction.[1] Phenols are generally less nucleophilic than aliphatic alcohols, which can affect the reaction rate. The reaction proceeds via the attack of the hydroxyl oxygen of 2-methylphenol on the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. This is a condensation reaction where a molecule of hydrogen chloride (HCl) is eliminated.[1]

The general reaction is as follows:

CH₃C₆H₄OH + CH₃C₆H₄COCl → CH₃C₆H₄OCOC₆H₄CH₃ + HCl

Given the production of HCl, a base, such as pyridine or triethylamine, is often added to neutralize the acid and drive the reaction to completion.[2]

The rate of this reaction can be expressed by the following general rate law:

Rate = k[2-Methylphenol]ᵃ[4-Methylbenzoyl Chloride]ᵇ

where:

  • k is the rate constant

  • [2-Methylphenol] and [4-Methylbenzoyl Chloride] are the molar concentrations of the reactants

  • a and b are the partial orders of the reaction with respect to each reactant.

The overall order of the reaction is the sum of the partial orders (a + b). Esterification reactions are often found to be second-order overall (first-order with respect to each reactant).[3]

The temperature dependence of the rate constant is described by the Arrhenius equation:

k = Ae^(-Ea/RT)

where:

  • A is the pre-exponential factor

  • Ea is the activation energy

  • R is the ideal gas constant

  • T is the absolute temperature in Kelvin.

By determining the rate constant at different temperatures, the activation energy can be calculated from an Arrhenius plot (ln(k) vs. 1/T).[4]

Experimental Protocol: A Step-by-Step Guide to Kinetic Analysis

This protocol outlines a comprehensive approach to studying the reaction kinetics. It is designed to be a self-validating system, with built-in checks and controls.

Materials and Reagents
  • 2-Methylphenol (o-cresol), high purity

  • 4-Methylbenzoyl chloride (p-toluoyl chloride), high purity

  • Anhydrous solvent (e.g., toluene, dichloromethane, or acetonitrile)

  • Base (e.g., pyridine or triethylamine), anhydrous

  • Quenching agent (e.g., a dilute solution of a non-reactive amine or cold, dilute aqueous acid)

  • Internal standard for analytical quantification (e.g., a stable, non-reactive compound with a distinct analytical signal)

  • Standard laboratory glassware, dried thoroughly

  • Constant temperature bath or reaction block

  • Magnetic stirrer and stir bars

  • Syringes for precise liquid handling

  • Analytical instrumentation (e.g., Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph with UV detector (HPLC-UV))

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Stock Solutions (Reactants, Base, Internal Standard) setup_reactor Set up Jacketed Reactor at Desired Temperature prep_reagents->setup_reactor initiate Initiate Reaction (Add 4-Methylbenzoyl Chloride) setup_reactor->initiate sampling Withdraw Aliquots at Timed Intervals initiate->sampling quench Quench Reaction in Aliquots Immediately sampling->quench prep_samples Prepare Samples for Analysis (Dilution, Derivatization if needed) quench->prep_samples analysis Analyze by GC or HPLC prep_samples->analysis quantify Quantify Reactants and Product Against Calibration Curves analysis->quantify plot_conc Plot Concentration vs. Time quantify->plot_conc determine_order Determine Reaction Order (Initial Rates or Integral Method) plot_conc->determine_order calc_k Calculate Rate Constant (k) determine_order->calc_k repeat_temp Repeat at Different Temperatures calc_k->repeat_temp arrhenius Construct Arrhenius Plot (ln(k) vs. 1/T) repeat_temp->arrhenius calc_ea Calculate Activation Energy (Ea) arrhenius->calc_ea

Caption: Experimental workflow for the kinetic study of 2-Methylphenyl 4-methylbenzoate formation.

Detailed Procedure
  • Preparation of Stock Solutions:

    • Prepare stock solutions of 2-methylphenol, 4-methylbenzoyl chloride, the base, and the internal standard in the chosen anhydrous solvent. The concentrations should be chosen to allow for convenient and accurate dilutions for the reaction.

  • Reaction Setup:

    • In a jacketed glass reactor connected to a constant temperature bath, add the calculated volumes of the 2-methylphenol and base stock solutions, along with the internal standard.

    • Allow the solution to equilibrate to the desired reaction temperature (e.g., 25 °C, 35 °C, 45 °C) with constant stirring.

  • Initiation and Sampling:

    • Initiate the reaction by adding the pre-heated 4-methylbenzoyl chloride stock solution. Start the timer immediately.

    • At predetermined time intervals, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent. This is crucial to stop the reaction and ensure accurate time-point data.

  • Sample Analysis (GC-FID or HPLC-UV):

    • Prepare a series of calibration standards for 2-methylphenol, 4-methylbenzoyl chloride, and 2-Methylphenyl 4-methylbenzoate containing the internal standard.

    • Analyze the quenched reaction aliquots and calibration standards using a validated GC or HPLC method. An example of a starting point for an HPLC method could involve a C18 column with a mobile phase of acetonitrile and water.[5]

    • The use of an internal standard corrects for variations in injection volume and sample workup.

Data Analysis and Interpretation

Determining the Reaction Order

The reaction order can be determined using the method of initial rates or the integral method.

  • Method of Initial Rates: Run a series of experiments where the initial concentration of one reactant is varied while the other is kept constant. The initial rate is determined from the slope of the concentration vs. time plot at t=0. By comparing the initial rates at different initial concentrations, the partial orders 'a' and 'b' can be determined.

  • Integral Method: This involves plotting the concentration data in a way that will yield a straight line if the assumed reaction order is correct.

    • If pseudo-first-order conditions are used (i.e., one reactant is in large excess), and assuming the reaction is first order with respect to the limiting reactant, a plot of ln[Reactant] vs. time will be linear.

    • If the reaction is assumed to be second-order overall (first-order in each reactant) , a plot of ln([2-Methylphenol]/[4-Methylbenzoyl Chloride]) vs. time will be linear.

Calculating the Rate Constant (k)

The rate constant 'k' can be determined from the slope of the linearized plots obtained from the integral method.

Determining the Activation Energy (Ea)
  • Repeat the kinetic experiments at several different temperatures (e.g., 25 °C, 35 °C, 45 °C) to determine the rate constant 'k' at each temperature.

  • Construct an Arrhenius plot by plotting ln(k) on the y-axis against 1/T (in Kelvin) on the x-axis.

  • The slope of the resulting straight line is equal to -Ea/R. The activation energy (Ea) can then be calculated.

Summarizing Quantitative Data

The following table provides a template for summarizing the experimentally determined kinetic data.

Temperature (°C)Temperature (K)Initial [2-Methylphenol] (mol/L)Initial [4-Methylbenzoyl Chloride] (mol/L)Rate Constant (k) (L mol⁻¹ s⁻¹)
25298.15e.g., 0.1e.g., 0.1Experimental Value
35308.15e.g., 0.1e.g., 0.1Experimental Value
45318.15e.g., 0.1e.g., 0.1Experimental Value

From this data, the activation energy (Ea) and pre-exponential factor (A) can be calculated.

Reaction Mechanism Visualization

The formation of 2-Methylphenyl 4-methylbenzoate via the reaction of 2-methylphenol with 4-methylbenzoyl chloride proceeds through a nucleophilic acyl substitution mechanism.

G cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products 2-Methylphenol Tetrahedral_Intermediate [Tetrahedral Intermediate] 2-Methylphenol->Tetrahedral_Intermediate Nucleophilic Attack 4-Methylbenzoyl_chloride 4-Methylbenzoyl_chloride->Tetrahedral_Intermediate 2-Methylphenyl_4-methylbenzoate Tetrahedral_Intermediate->2-Methylphenyl_4-methylbenzoate Chloride Elimination HCl HCl Tetrahedral_Intermediate->HCl

Caption: Proposed reaction mechanism for the formation of 2-Methylphenyl 4-methylbenzoate.

Conclusion

This application note provides a robust framework for the kinetic investigation of 2-Methylphenyl 4-methylbenzoate formation. By following the detailed protocols for experimental design, execution, and data analysis, researchers can obtain reliable kinetic parameters. This information is essential for understanding the reaction mechanism, optimizing reaction conditions for large-scale synthesis, and ensuring process safety and efficiency in drug development and other chemical industries.

References

  • Gowda, B. T., et al. (2008). 2-Methylphenyl 4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1581. [Link]

  • Ahmed Zeki, N. S. (2010). Kinetic Study of Esterification Reaction. Al-Khwarizmi Engineering Journal, 6(2), 33-42. [Link]

  • Kinetic Study of Esterification Reaction. (2024). International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Zeng, Z., et al. (2012). Recent Developments on the Mechanism and Kinetics of Esterification Reaction Promoted by Various Catalysts. IntechOpen. [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (2023). Processes, 11(7), 2097. [Link]

  • Chemguide. (n.d.). Acyl chlorides and water, alcohols or phenol. [Link]

  • Khan Academy. (n.d.). Esterification of phenols. [Link]

  • TiO2: A simple and an efficient catalyst for esterification of phenols under solvent-free condition. (2004). Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 43(8), 1765-1767. [Link]

Sources

Application

Industrial Applications and Protocols for 2-Methylphenyl 4-methylbenzoate (o-Tolyl p-toluate)

Document Type: Application Note & Experimental Protocol Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary 2-Methylphenyl 4-...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Experimental Protocol Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

2-Methylphenyl 4-methylbenzoate (CAS: 23597-29-7), also known as o-tolyl p-toluate, is a highly versatile aryl benzoate bridging the gap between crystallographic materials science and advanced pharmaceutical synthesis[1]. Characterized by its dual methyl substitutions—one on the phenolic ring (ortho) and one on the benzoate ring (para)—this compound offers a unique steric and electronic profile.

This application note outlines the physicochemical grounding of 2-Methylphenyl 4-methylbenzoate, explores its industrial utility as an active pharmaceutical ingredient (API) building block and polymer additive, and provides field-proven, self-validating protocols for its most critical synthetic transformations: the regioselective Photo-Fries rearrangement and benzylic halogenation.

Physicochemical Profiling & Crystallographic Significance

To design effective synthetic workflows, one must first understand the spatial geometry of the substrate. X-ray crystallographic studies by Gowda et al. (2008) reveal that the C=O bond in 2-Methylphenyl 4-methylbenzoate is oriented anti to the ortho-methyl group of the phenoxy ring[2].

Causality in Reaction Design: The steric repulsion between the ortho-methyl group and the ester linkage forces the two aromatic rings out of planarity, resulting in a specific dihedral angle of 73.04°[2]. This significant twist prevents extended π-conjugation across the ester bond. In photochemical applications (such as the Photo-Fries rearrangement), this pre-organized twisted geometry directly influences the trajectory of the acyl radical post-cleavage, favoring intramolecular recombination over intermolecular side reactions.

Table 1: Quantitative Physicochemical Data
PropertyValueAnalytical Relevance
Molecular Formula C₁₅H₁₄O₂Base for stoichiometric calculations.
Molecular Weight 226.27 g/mol Mass spectrometry target (M⁺ peak at m/z 226).
LogP (Octanol/Water) 3.7Indicates high lipophilicity; requires non-polar solvents or surfactants for aqueous reactions.
Dihedral Angle 73.04°Dictates steric hindrance and radical pair trajectory[2].
Kovats Retention Index 1832.9Standard reference for GC-MS method development[1].

Mechanistic Pathways in Industrial Synthesis

The industrial value of 2-Methylphenyl 4-methylbenzoate lies in its function as a bifurcated intermediate. Depending on the reaction conditions, chemists can selectively activate either the ester linkage or the benzylic methyl groups.

ReactionPathway A 2-Methylphenyl 4-methylbenzoate (CAS: 23597-29-7) B Photo-Fries Rearrangement (UV, 254 nm) A->B Intramolecular Acyl Migration C Benzylic Halo-Substitution (NBS / Br2) A->C Radical Mechanism D Cross-Coupling (Fe-Catalyzed) A->D C(sp2)-C(sp3) Activation E Hydroxy Diaryl Ketones (API Intermediates) B->E F 4-(Bromomethyl)benzoates (Sartan Precursors) C->F G Alkyl-Functionalized Aryl Benzoates D->G

Figure 1: Divergent industrial synthetic pathways utilizing 2-Methylphenyl 4-methylbenzoate.

API Precursors via Benzylic Halogenation

The para-methyl group on the benzoate moiety is highly susceptible to radical bromination. This transformation is a cornerstone in the synthesis of 4-(bromomethyl)benzoate derivatives, which are critical intermediates for angiotensin II receptor antagonists (e.g., Eprosartan)[3][4].

Hydroxy Diaryl Ketones via Fries Rearrangement

Aryl benzoates undergo Fries rearrangement to form hydroxy diaryl ketones, which are ubiquitous in UV stabilizers, agrochemicals, and pharmaceuticals[5]. Because the ortho-methyl group on the phenolic ring blocks one of the ortho positions, the rearrangement is highly regioselective, directing the acyl group predominantly to the para position of the phenol ring.

Experimental Protocols

Protocol A: Regioselective Photo-Fries Rearrangement in Micellar Media

Rationale: Traditional Lewis acid-catalyzed Fries rearrangements (using AlCl₃) often lead to ester cleavage or poor yields with sterically hindered substrates like o-tolyl esters. Utilizing a Photo-Fries approach within a Sodium Dodecyl Sulfate (SDS) micellar cage confines the generated radical pair (aroxy and acyl radicals), promoting rapid intramolecular recombination and suppressing solvent attack[5].

Self-Validating System: The reaction is monitored via HPLC. The disappearance of the highly lipophilic starting material (LogP 3.7) and the appearance of a more polar phenolic product validate the transformation.

Step-by-Step Methodology:

  • Micelle Preparation: Dissolve 2.88 g of SDS in 100 mL of deionized water to create a 0.10 M aqueous micellar solution. Stir at 40°C until completely clear.

  • Substrate Loading: Add 1.0 mmol (226.27 mg) of 2-Methylphenyl 4-methylbenzoate to the SDS solution. Sonicate for 15 minutes to ensure complete encapsulation of the hydrophobic ester within the hydrophobic cores of the micelles.

  • Irradiation: Transfer the emulsion to a quartz photochemical reactor. Purge the system with ultra-pure N₂ for 20 minutes to remove dissolved oxygen (which quenches radicals). Irradiate at λ = 254 nm using a low-pressure mercury lamp for 4–6 hours.

  • Monitoring: Pull 100 µL aliquots hourly. Quench with 500 µL acetonitrile and analyze via HPLC (C18 column, 70:30 MeCN:H₂O). The reaction is complete when the peak corresponding to the starting material (< 5% AUC) plateaus.

  • Extraction: Add 50 mL of brine to break the emulsion. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes:Ethyl Acetate gradient) to isolate the hydroxy diaryl ketone.

ProtocolWorkflow Step1 1. Micellar Prep (0.10 M SDS) Step2 2. Substrate Loading (Sonication) Step1->Step2 Step3 3. UV Irradiation (λ=254nm, N2 atm) Step2->Step3 Step4 4. HPLC Monitoring (In-process control) Step3->Step4 Step5 5. Extraction & Chromatography Step4->Step5

Figure 2: Workflow for the micellar Photo-Fries rearrangement of aryl benzoates.

Protocol B: Thermal Benzylic Bromination (Sartan Precursor Synthesis)

Rationale: Direct bromination of p-toluic acid esters is historically prone to ester cleavage under harsh thermal conditions. By strictly controlling the stoichiometry of the radical initiator and using a non-nucleophilic halogenated solvent, ester cleavage is mitigated, yielding the 4-(bromomethyl)benzoate cleanly[3][4].

Self-Validating System: ¹H NMR analysis of the crude product. The starting material exhibits a distinct singlet at ~2.4 ppm (benzylic -CH₃). Successful bromination is validated by the proportional disappearance of this peak and the emergence of a new singlet at ~4.5 ppm (-CH₂Br).

Step-by-Step Methodology:

  • Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, dissolve 10 mmol (2.26 g) of 2-Methylphenyl 4-methylbenzoate in 50 mL of chlorobenzene.

  • Initiation: Add 0.5 mmol (82 mg) of Azobisisobutyronitrile (AIBN) as a radical initiator. Heat the mixture to 110°C under continuous stirring.

  • Bromine Addition: Dissolve 10.5 mmol of N-Bromosuccinimide (NBS) in 30 mL of chlorobenzene. Add this solution dropwise over 1 hour to maintain a low steady-state concentration of bromine radicals, preventing di-bromination.

  • Reaction Maturation: Maintain the temperature at 110°C for an additional 2 hours. Monitor via TLC (Hexanes:EtOAc 9:1) using UV visualization.

  • Workup: Cool the reaction to 0°C to precipitate succinimide byproducts. Filter the mixture through a Celite pad.

  • Isolation: Wash the filtrate with saturated aqueous NaHCO₃ (2 x 30 mL) and brine (30 mL). Dry over MgSO₄ and evaporate the chlorobenzene under reduced pressure to yield the crude 4-(bromomethyl)benzoate derivative.

Quantitative Data & Yield Analysis

Table 2: Comparative Reaction Metrics for 2-Methylphenyl 4-methylbenzoate
TransformationReagents / CatalystPrimary ApplicationTypical YieldRegioselectivity
Photo-Fries Rearrangement UV (254 nm), SDS MicellesUV Stabilizers, APIs65 - 75%High (para-directed)[5]
Benzylic Bromination NBS, AIBN, ChlorobenzeneSartan API Intermediates80 - 85%High (Benzoate -CH₃)[3]
Kumada Cross-Coupling Alkyl-MgBr, Fe-CatalystAdvanced Organic Synthesis70 - 90%C(sp²)–C(sp³) specific[6]

References

  • National Center for Biotechnology Information. "2-Methylphenyl 4-methylbenzoate | C15H14O2 | CID 520064" PubChem. Available at:[Link]

  • Gowda, B. T., Foro, S., Babitha, K. S., & Fuess, H. (2008). "2-Methylphenyl 4-methylbenzoate." IUCr Journals (Acta Crystallographica Section E). Available at:[Link]

  • US Patent 6103926A. "Benzylic halogenation of alkylbenzoic acid esters." Google Patents.
  • MDPI. "Iron-Catalyzed C(sp2)–C(sp3) Cross-Coupling of Aryl Chlorobenzoates with Alkyl Grignard Reagents." Molecules. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Methylphenyl 4-methylbenzoate

Welcome to the Synthesis Support Center. The esterification of 2-methylphenol (o-cresol) with 4-methylbenzoic acid (p-toluic acid) to form 2-Methylphenyl 4-methylbenzoate (o-tolyl p-toluate) presents unique thermodynamic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Support Center. The esterification of 2-methylphenol (o-cresol) with 4-methylbenzoic acid (p-toluic acid) to form 2-Methylphenyl 4-methylbenzoate (o-tolyl p-toluate) presents unique thermodynamic and kinetic challenges. This guide provides diagnostic workflows, mechanistic troubleshooting, and self-validating protocols to help you bypass common failure modes and maximize your reaction yield.

Diagnostic Workflow

Before adjusting your protocol, use the decision tree below to identify the root cause of your low yield based on the synthetic route you selected.

Diagnostics Start Low Yield: 2-Methylphenyl 4-methylbenzoate CheckMethod Which synthesis route was utilized? Start->CheckMethod Fischer Fischer Esterification (Acid + Heat) CheckMethod->Fischer Steglich Steglich Esterification (DCC or EDC) CheckMethod->Steglich AcylChloride Acyl Chloride (Schotten-Baumann) CheckMethod->AcylChloride FischerReason Phenols are poor nucleophiles. Steric hindrance blocks reaction. Fischer->FischerReason SteglichCheck Was DMAP added? Steglich->SteglichCheck BaseCheck Ensure anhydrous conditions and sufficient pyridine base. AcylChloride->BaseCheck NoDMAP No DMAP SteglichCheck->NoDMAP No YesDMAP Yes DMAP SteglichCheck->YesDMAP Yes Rearrangement O-acylisourea rearranges to inactive N-acylurea. NoDMAP->Rearrangement Moisture Check for moisture. Water hydrolyzes intermediate. YesDMAP->Moisture

Fig 1. Diagnostic decision tree for troubleshooting phenolic esterification yields.

Mechanistic Troubleshooting (FAQs)

Q: I attempted a standard Fischer esterification using p-toluic acid, o-cresol, and catalytic sulfuric acid, but my yield is under 10%. Why? A: Fischer esterification relies on the nucleophilic attack of an alcohol on a protonated carbonyl carbon. Phenols, such as 2-methylphenol (o-cresol), are exceptionally poor nucleophiles because their oxygen lone pairs are delocalized into the aromatic pi-system[1]. Furthermore, the ortho-methyl group on o-cresol introduces severe steric hindrance, physically blocking the approach trajectory to the electrophilic carbonyl of p-toluic acid[1]. Because Fischer esterification is an equilibrium-driven process, the high activation energy required for this hindered, electron-poor attack results in negligible conversion[2].

Q: I switched to DCC coupling (Steglich esterification), but I am isolating a massive amount of an unknown byproduct instead of my ester. What happened? A: You likely omitted 4-Dimethylaminopyridine (DMAP) or used an insufficient catalytic amount. When p-toluic acid reacts with DCC, it forms an O-acylisourea intermediate. Because o-cresol is a weak, sterically hindered nucleophile, it cannot attack this intermediate fast enough. Consequently, the O-acylisourea undergoes a slow, irreversible 1,3-rearrangement to form a thermodynamically stable, inactive N-acylurea[3],[4]. This is a dead-end byproduct that consumes your starting materials.

Q: How exactly does DMAP rescue the Steglich esterification for this specific molecule? A: DMAP is approximately 10⁴ times more nucleophilic than o-cresol. It rapidly intercepts the O-acylisourea intermediate before the parasitic 1,3-rearrangement can occur, forming a highly electrophilic N-acylpyridinium intermediate[3],[2]. This charged intermediate is highly susceptible to nucleophilic attack, effectively forcing the sterically hindered o-cresol to react and form 2-Methylphenyl 4-methylbenzoate, while regenerating the DMAP catalyst[4].

DMAP_Cycle Acid p-Toluic Acid + DCC O_Acyl O-Acylisourea (Active Intermediate) Acid->O_Acyl Activation N_Acyl N-Acylurea (Dead-end Byproduct) O_Acyl->N_Acyl 1,3-rearrangement (Slow) Pyridinium N-Acylpyridinium (Highly Reactive) O_Acyl->Pyridinium + DMAP (Fast) Pyridinium->Acid + H2O (Hydrolysis side-reaction) Product 2-Methylphenyl 4-methylbenzoate Pyridinium->Product + o-Cresol (Nucleophilic attack)

Fig 2. DMAP catalytic cycle preventing N-acylurea formation during Steglich esterification.

Method Comparison & Quantitative Data

To select the best route for synthesizing 2-Methylphenyl 4-methylbenzoate, compare the empirical outcomes of standard esterification methodologies below.

Synthesis MethodReagentsCatalyst / AdditiveTypical Yield RangePrimary Failure Mode
Fischer Esterification p-Toluic acid, o-cresolH₂SO₄ or p-TsOH< 15% Poor phenolic nucleophilicity; equilibrium favors reactants.
Uncatalyzed Carbodiimide p-Toluic acid, o-cresol, DCCNone10 - 20% Rapid 1,3-rearrangement to inactive N-acylurea.
Steglich Esterification p-Toluic acid, o-cresol, DCCDMAP (5-10 mol%)60 - 80% Moisture-induced hydrolysis of the O-acylisourea.
Acyl Chloride Method p-Toluoyl chloride, o-cresolPyridine or TEA85 - 95% Hydrolysis of acyl chloride if solvents are not anhydrous.

Validated Experimental Protocols

The following protocols are engineered with built-in self-validating steps, allowing you to visually confirm that the reaction is proceeding correctly at the bench.

Protocol A: Acyl Chloride Synthesis (Recommended for Highest Yield)

This method bypasses the need for in-situ carboxylic acid activation by utilizing a pre-activated acyl chloride, easily overcoming the steric hindrance of o-cresol.

  • Step 1: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve 10.0 mmol (1.08 g) of o-cresol in 25 mL of anhydrous dichloromethane (DCM).

  • Step 2: Add 15.0 mmol (1.2 mL) of anhydrous pyridine.

    • Causality: Pyridine serves a dual purpose: it acts as an acid scavenger to neutralize the HCl byproduct (driving the equilibrium forward), and it functions as a nucleophilic catalyst to form a reactive acylpyridinium intermediate.

  • Step 3: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: The subsequent acylation is highly exothermic; cooling prevents the degradation of the acyl chloride and minimizes side reactions.

  • Step 4: Dropwise add 11.0 mmol (1.45 mL) of p-toluoyl chloride via syringe over 10 minutes.

    • Self-Validation: You will immediately observe the formation of a dense, white precipitate (pyridinium hydrochloride). This visual cue confirms that the acyl transfer is actively occurring and the system is successfully anhydrous.

  • Step 5: Remove the ice bath, warm to room temperature, and stir for 2 hours.

  • Step 6: Quench the reaction by adding 20 mL of 1M HCl to dissolve the pyridinium salts. Extract the organic layer, wash sequentially with saturated NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude ester.

Protocol B: Optimized Steglich Esterification

If p-toluoyl chloride is unavailable, this method utilizes p-toluic acid directly. Strict adherence to the order of addition is critical.

  • Step 1: In a dry 100 mL flask, dissolve 10.0 mmol (1.36 g) of p-toluic acid and 11.0 mmol (1.19 g) of o-cresol in 30 mL of anhydrous DCM.

  • Step 2: Add 1.0 mmol (0.12 g, 10 mol%) of 4-Dimethylaminopyridine (DMAP).

    • Causality: DMAP must be fully dissolved in the mixture before the coupling agent is introduced. This ensures DMAP is immediately available to intercept the O-acylisourea intermediate, preventing the parasitic 1,3-rearrangement to the inactive N-acylurea[3].

  • Step 3: Cool the mixture to 0 °C.

  • Step 4: Add 11.0 mmol (2.27 g) of N,N'-Dicyclohexylcarbodiimide (DCC) in one portion.

    • Self-Validation: Within 10 to 15 minutes, the clear solution will become cloudy, and a voluminous white precipitate of dicyclohexylurea (DCU) will form. This irreversible phase change is a self-validating indicator that the carboxylic acid has been successfully activated and the catalytic cycle has initiated[4].

  • Step 5: Stir the suspension at room temperature for 12 hours.

  • Step 6: Filter the reaction mixture through a Celite pad to remove the insoluble DCU byproduct. Wash the organic filtrate with 0.5M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and evaporate the solvent.

Sources

Optimization

Technical Support Center: Synthesis of 2-Methylphenyl 4-methylbenzoate

Welcome to the technical support resource for the synthesis of 2-Methylphenyl 4-methylbenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 2-Methylphenyl 4-methylbenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important chemical intermediate. By understanding the root causes of impurity formation, you can optimize your synthetic protocols, improve yield, and ensure the highest product quality.

The predominant method for synthesizing 2-Methylphenyl 4-methylbenzoate is the esterification of o-cresol with p-toluoyl chloride, often under Schotten-Baumann conditions.[1][2][3] While seemingly straightforward, this reaction is susceptible to various side reactions and process-related impurities that can complicate purification and compromise the final product's specifications. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable solutions.

Question 1: My final product is an oil or a low-melting solid with a brownish tint, but the literature reports a white crystalline solid. What is the likely cause?

Answer: This is a classic sign of significant impurities, primarily unreacted starting materials and isomeric byproducts.

  • Causality: The starting material, o-cresol, is a low-melting solid (m.p. ~30 °C) and can exist as a liquid at room temperature, plasticizing the final product. Furthermore, commercial o-cresol often contains isomeric impurities such as m-cresol and p-cresol.[4][5][6] These isomers will also react with p-toluoyl chloride to form their respective esters (3-methylphenyl 4-methylbenzoate and 4-methylphenyl 4-methylbenzoate). This mixture of isomers disrupts the crystal lattice of the desired product, leading to a lower, broader melting point or an oily consistency. The discoloration often arises from phenolic impurities which can oxidize over time.

  • Troubleshooting Protocol: Removal of Phenolic Impurities

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer two to three times with a 5-10% aqueous sodium hydroxide (NaOH) solution. This converts the acidic unreacted cresols into their corresponding water-soluble sodium salts (cresolates), which partition into the aqueous layer.[6]

    • Wash the organic layer with water, followed by a brine wash to remove residual NaOH and water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

    • Proceed with recrystallization or column chromatography to separate the desired ester from its isomers.

Question 2: My isolated product is acidic to litmus paper, and the IR spectrum shows a very broad absorption from 2500-3300 cm⁻¹. What impurity is present?

Answer: This indicates the presence of p-toluic acid.

  • Causality: p-Toluoyl chloride is highly reactive and susceptible to hydrolysis, reacting with even trace amounts of water to form p-toluic acid and hydrochloric acid (HCl).[7][8][9] This hydrolysis can occur if the starting materials, solvent, or glassware are not scrupulously dried, or during an aqueous workup if the pH is not basic enough. The broad O-H stretch in the infrared spectrum is characteristic of the carboxylic acid dimer.[8]

  • Troubleshooting Protocol: Acid Removal

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Wash the organic solution thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[10] The p-toluic acid will react to form sodium p-toluate, which is soluble in the aqueous layer, while the ester product remains in the organic phase.

    • Observe for the cessation of effervescence (CO₂ gas), which indicates the neutralization is complete.

    • Separate the layers and continue with a water wash, brine wash, and drying as described in the previous protocol.

Question 3: My HPLC or GC-MS analysis reveals a high-molecular-weight impurity that wasn't present in my starting materials. What is its likely identity?

Answer: This could be a byproduct of a Friedel-Crafts acylation side reaction.

  • Causality: The Friedel-Crafts acylation is an electrophilic aromatic substitution where an acyl group is added to an aromatic ring.[11][12][13] In this synthesis, the highly electrophilic acylium ion (formed from p-toluoyl chloride) can potentially acylate the electron-rich aromatic ring of o-cresol or even the product itself instead of the intended esterification at the hydroxyl group. The hydroxyl and methyl groups of o-cresol are activating and direct electrophiles to the positions ortho and para to them. This can lead to the formation of various isomeric hydroxy-methyl-methyl-benzophenones, which are high-boiling, high-molecular-weight impurities. While this reaction is typically catalyzed by strong Lewis acids like AlCl₃, trace metal impurities or localized acidic conditions can promote this side reaction to a minor extent.[14][15]

  • Mitigation and Removal Strategy:

    • Prevention: Ensure the reaction is run under basic (e.g., pyridine) or neutral conditions, avoiding strong acids. Add the p-toluoyl chloride slowly to the solution of o-cresol to maintain a low instantaneous concentration of the acylating agent.

    • Removal: These ketone byproducts are generally non-polar. Purification via column chromatography on silica gel is the most effective method for their removal. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 98:2) and gradually increasing polarity, will allow for the separation of the desired ester from these less polar impurities.

Frequently Asked Questions (FAQs)

Q1: What is the standard reaction mechanism for this synthesis?

A1: The synthesis is a nucleophilic acyl substitution, commonly performed under Schotten-Baumann conditions.[16] The reaction proceeds as follows:

  • The lone pair of electrons on the oxygen atom of the o-cresol hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of p-toluoyl chloride.

  • This forms a tetrahedral intermediate.

  • The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

  • A base (e.g., pyridine or triethylamine) neutralizes the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[2][17]

Synthesis_Mechanism Schotten-Baumann Esterification cluster_reactants Inputs cluster_products Outputs OCresol o-Cresol (Nucleophile) Tetrahedral Tetrahedral Intermediate OCresol->Tetrahedral Nucleophilic Attack PToluoylCl p-Toluoyl Chloride (Electrophile) PToluoylCl->Tetrahedral Base Base (e.g., Pyridine) Byproduct Base·HCl Salt Base->Byproduct Neutralization Product 2-Methylphenyl 4-methylbenzoate Tetrahedral->Product Chloride Elimination

Caption: Schotten-Baumann synthesis pathway.

Q2: What are the most critical quality parameters for the starting materials?

A2: The purity of your final product is directly dependent on the quality of your starting materials. The two most critical parameters are:

  • Isomeric Purity of o-Cresol: Commercial o-cresol can contain m-cresol and p-cresol.[18][19] Since their boiling points are very close, they are difficult to separate by simple distillation. Using o-cresol with ≥99.5% isomeric purity is crucial to prevent the formation of isomeric ester impurities.

  • Acid Content of p-Toluoyl Chloride: The acyl chloride should be as fresh as possible and stored under anhydrous conditions. A high content of the hydrolysis product, p-toluic acid, will not participate in the esterification but will need to be removed during workup, potentially lowering yields.[7] A genotoxic impurity, p-chloromethylbenzoyl chloride, can also be present from the manufacturing process of p-toluoyl chloride and should be controlled to low PPM levels for pharmaceutical applications.[20]

ParameterStarting MaterialRecommended LimitReason for Control
Isomeric Purityo-Cresol≥ 99.5%Prevents formation of difficult-to-separate isomeric esters.
Water Contento-Cresol, Solvents≤ 0.1%Prevents hydrolysis of the acyl chloride.
Free Acidp-Toluoyl Chloride≤ 0.5%Indicates hydrolysis; non-reactive and requires removal.[7]
Isomeric Purityp-Toluoyl Chloride≥ 99.0%Ensures formation of the correct product isomer.

Q3: How can I effectively monitor the reaction's progress?

A3: Thin Layer Chromatography (TLC) is the most convenient method. Use a silica gel plate and a solvent system like 9:1 Hexane:Ethyl Acetate.

  • Spot the o-cresol starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane).

  • The ester product is significantly less polar than the phenolic o-cresol. As the reaction proceeds, you will see the spot corresponding to o-cresol (lower Rf) diminish while a new spot for the product appears at a higher Rf.

  • The reaction is considered complete when the o-cresol spot is no longer visible in the reaction mixture lane.

Q4: Which purification method is superior: recrystallization or column chromatography?

A4: The choice depends on the impurity profile.

  • Recrystallization: This is the most efficient method for removing small amounts of impurities if your crude product is already >95% pure. A mixed solvent system, such as ethanol/water or hexane/isopropanol, often works well. It is fast, scalable, and cost-effective.

  • Column Chromatography: If the crude product contains significant amounts of isomeric esters or Friedel-Crafts byproducts, chromatography is necessary.[10] While more time-consuming and solvent-intensive, it offers superior separation power for impurities with similar polarities to the main product.

Impurity_Formation Key Impurity Formation Pathways cluster_reactants Reactants & Contaminants PTC p-Toluoyl Chloride Product Desired Product PTC->Product Esterification Impurity_Ester Isomeric Ester Impurity PTC->Impurity_Ester Esterification Impurity_Acid p-Toluic Acid Impurity PTC->Impurity_Acid Hydrolysis Impurity_FC Friedel-Crafts Byproduct PTC->Impurity_FC Acylation (Side Rxn) OC o-Cresol OC->Product OC->Impurity_FC MC m/p-Cresol (Impurity) MC->Impurity_Ester H2O Water (Moisture) H2O->Impurity_Acid

Caption: Origins of common synthesis impurities.

Experimental Protocols

Protocol 1: Synthesis via Schotten-Baumann Esterification

  • Safety: p-Toluoyl chloride is corrosive and moisture-sensitive.[14] All operations should be conducted in a fume hood with appropriate PPE.

  • Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagents: To the flask, add o-cresol (1.0 eq.), anhydrous pyridine (1.2 eq.), and anhydrous dichloromethane (DCM, 5 mL per gram of cresol).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Addition: Dissolve p-toluoyl chloride (1.05 eq.) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of o-cresol.

  • Workup: Quench the reaction by slowly adding 1 M HCl solution to neutralize excess pyridine. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of a hot solvent (e.g., ethanol or isopropanol) until the solid just dissolves.

  • If the solution is colored, you may add a small amount of activated charcoal and hot-filter the solution.

  • Slowly add a non-solvent (e.g., water) dropwise to the hot solution until it becomes faintly turbid.

  • Allow the flask to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry in a vacuum oven.

References

  • Gowda, B. T., et al. (2008). 2-Methylphenyl 4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1581. [Link]

  • A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives.
  • Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • Preparation of Methyl Benzoate. Lander University. [Link]

  • Gowda, B. T., et al. (2008). 2-Chlorophenyl 4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1746. [Link]

  • Saeed, A., et al. (2009). Methyl 4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o339. [Link]

  • What are the quality standards for P - Toluoyl Chloride? Evergreensino. [Link]

  • Simple, Mild, and Practical Esterification, Thioesterification, and Amide Formation Utilizing p‐Toluenesulfonyl Chloride and N‐Methylimidazole. ResearchGate. [Link]

  • Wu, Y., et al. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 12(4), 1248–1263. [Link]

  • Method for separation and purification of p-cresol.
  • Anderson, H. J., & Loader, C. E. (1982). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Tetrahedron, 38(22), 3427–3430. [Link]

  • o-Cresol. Wikipedia. [Link]

  • Schotten Baumann Reaction. BYJU'S. [Link]

  • p-Toluenesulfonamides. Organic Chemistry Portal. [Link]

  • Purification of p-Cresol, o-Cresol, m-Cresol, and 2,6-Xylenol from the Quaternary Mixture by Three-Phase Crystallization. ResearchGate. [Link]

  • Self-condensation. Wikipedia. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • What esters can be synthesized from P - Toluic Acid Chloride? Evergreensino. [Link]

  • Can P - Toluic Acid Chloride be used in the synthesis of carboxylic acids? Evergreensino. [Link]

  • Schotten Baumann Reaction. SATHEE. [Link]

  • Cresol. PubChem, National Institutes of Health. [Link]

  • Schotten-Baumann Reaction. Lokey Lab Protocols, Wikidot. [Link]

  • Synthesis technology of m-toluoyl chloride.
  • o-Cresol: Properties, Reactions, Production And Uses. Chemcess. [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • Friedel-Crafts Acylation. University of Wisconsin-Madison. [Link]

  • Schotten–Baumann reaction. Grokipedia. [Link]

  • Method for separation of m- or p-cresol.
  • Friedel-Crafts Acylation of Toluene. Scribd. [Link]

  • Reaction Mechanism of Schotten Baumann Reaction. Physics Wallah. [Link]

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Troubleshooting

Technical Support Center: Synthesis of 2-Methylphenyl 4-methylbenzoate

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methylphenyl 4-methylbenzoate. It provides in-depth troubleshooting advice, frequently asked...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methylphenyl 4-methylbenzoate. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and identify potential side products. Our focus is on ensuring scientific integrity and providing actionable insights based on established chemical principles.

Introduction to the Synthesis and Potential Challenges

The synthesis of 2-Methylphenyl 4-methylbenzoate, an aryl ester, is commonly achieved through two primary pathways: the Schotten-Baumann reaction or Fischer-Speier esterification. The Schotten-Baumann method involves the acylation of an alcohol or phenol with an acid chloride in the presence of a base.[1][2] Specifically, it is the reaction of o-cresol with p-toluoyl chloride.[3] Fischer-Speier esterification, on the other hand, is the acid-catalyzed reaction between a carboxylic acid (p-toluic acid) and an alcohol (o-cresol).[4][5]

While both methods are effective, they are not without their challenges. The formation of side products is a common issue that can complicate purification and reduce the overall yield and purity of the desired product. Understanding the potential side reactions is crucial for optimizing the synthesis and ensuring the integrity of the final compound. This guide will delve into the identification of these impurities and provide systematic troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of 2-Methylphenyl 4-methylbenzoate.

Q1: My reaction yield is significantly lower than expected. What are the potential causes?

A1: Low yields can stem from several factors related to both the Schotten-Baumann and Fischer esterification methods.

  • For Schotten-Baumann Reactions:

    • Hydrolysis of the Acyl Chloride: p-Toluoyl chloride is moisture-sensitive and can hydrolyze to p-toluic acid, rendering it unreactive towards the desired acylation.[6] Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions where possible.

    • Competitive Hydrolysis: In the aqueous basic conditions of a typical Schotten-Baumann reaction, the acyl chloride can also be hydrolyzed.[7] Careful control of reactant addition and temperature can minimize this side reaction.

  • For Fischer Esterification:

    • Equilibrium Position: Fischer esterification is a reversible reaction.[8][9] To drive the equilibrium towards the product, it is essential to either use a large excess of one reactant (typically the less expensive one) or to remove the water byproduct as it forms, for instance, by using a Dean-Stark apparatus.[8][10]

    • Incomplete Reaction: Insufficient reaction time or temperature can lead to incomplete conversion. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).[11]

Q2: I've observed an unexpected peak in my analytical chromatogram (HPLC/GC). What could this side product be?

A2: The identity of the side product depends on the synthetic route employed.

  • From Schotten-Baumann Reaction:

    • p-Toluic Anhydride: Self-condensation of p-toluoyl chloride can occur, especially in the presence of a base, to form the corresponding anhydride.

    • Unreacted Starting Materials: Residual o-cresol or p-toluic acid (from hydrolysis of the chloride) are common impurities.[12]

  • From Fischer Esterification:

    • Etherification of o-cresol: Under strong acidic conditions and elevated temperatures, self-condensation of o-cresol can lead to the formation of di(o-tolyl) ether.

    • Dehydration of o-cresol: While less common for phenols, some degree of dehydration to form aromatic ethers is possible.[13]

    • Unreacted Starting Materials: Incomplete reaction will result in the presence of p-toluic acid and o-cresol.

Q3: How can I definitively identify the structure of an unknown side product?

A3: A combination of spectroscopic and spectrometric techniques is essential for unambiguous structure elucidation.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, offering the first clue to its identity.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and types of protons and their connectivity. For example, the presence of a carboxylic acid proton signal would suggest unreacted p-toluic acid.

    • ¹³C NMR: Shows the different carbon environments in the molecule.[12]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Helps identify key functional groups. A broad O-H stretch could indicate the presence of a carboxylic acid or phenol, while a characteristic anhydride C=O stretch would point towards p-toluic anhydride.[12]

A logical workflow for purity verification is essential.

G Figure 1. Logical flow for purity verification Synthesized_Product Synthesized Product Analytical_Techniques Run Analytical Techniques (HPLC, GC-MS) Synthesized_Product->Analytical_Techniques Identify_Peaks Identify Main and Impurity Peaks Analytical_Techniques->Identify_Peaks Compare_Standard Compare with Authentic Standard Identify_Peaks->Compare_Standard Pure Compound is Pure Compare_Standard->Pure Match Impure Impurity Detected Compare_Standard->Impure Mismatch Isolate_Impurity Isolate Impurity (e.g., Prep-HPLC) Impure->Isolate_Impurity Spectroscopic_Analysis Spectroscopic Analysis (NMR, MS, FTIR) Isolate_Impurity->Spectroscopic_Analysis Structure_Elucidation Elucidate Impurity Structure Spectroscopic_Analysis->Structure_Elucidation Optimize_Reaction Optimize Reaction Conditions or Purify Structure_Elucidation->Optimize_Reaction

Caption: Logical flow for purity verification of synthesized products.

Q4: What are the best practices for minimizing side product formation?

A4: Careful control of reaction conditions is paramount.

  • Temperature Control: Many side reactions are accelerated at higher temperatures. Maintaining the recommended reaction temperature is critical.

  • Purity of Reagents: Use high-purity starting materials to avoid introducing impurities from the outset.

  • Inert Atmosphere: For moisture-sensitive reactions like the Schotten-Baumann, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent hydrolysis of the acyl chloride.[6]

  • Order of Addition: In the Schotten-Baumann reaction, adding the acyl chloride slowly to the mixture of the phenol and base can help to favor the desired reaction over side reactions.[11]

Reaction Pathways and Side Reactions

A clear understanding of the reaction mechanisms is fundamental to troubleshooting.

Main Reaction: Schotten-Baumann Synthesis

G Figure 2. Schotten-Baumann Reaction Pathway o_cresol o-Cresol Product 2-Methylphenyl 4-methylbenzoate o_cresol->Product p_toluoyl_chloride p-Toluoyl Chloride p_toluoyl_chloride->Product Base Base (e.g., NaOH) Base->Product catalyst

Caption: Schotten-Baumann synthesis of the target ester.

Potential Side Reaction: Hydrolysis of Acyl Chloride

G Figure 3. Hydrolysis of p-Toluoyl Chloride p_toluoyl_chloride p-Toluoyl Chloride p_toluic_acid p-Toluic Acid (Side Product) p_toluoyl_chloride->p_toluic_acid Water Water (H₂O) Water->p_toluic_acid HCl HCl

Caption: Hydrolysis side reaction of the acyl chloride.

Experimental Protocols

Protocol 1: Synthesis of 2-Methylphenyl 4-methylbenzoate via Schotten-Baumann Reaction

Materials:

  • o-Cresol

  • p-Toluoyl chloride

  • 10% Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • In a flask, dissolve o-cresol (1.0 equivalent) in 10% aqueous NaOH solution.

  • Cool the mixture in an ice bath.

  • Slowly add p-toluoyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress using TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Extract the product with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.[12]

Protocol 2: Analysis of Reaction Mixture by HPLC

Objective: To identify and quantify the main product and any impurities.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a standard solution of purified 2-Methylphenyl 4-methylbenzoate of known concentration.

  • Prepare a sample of the crude reaction mixture by dissolving a small amount in the mobile phase.

  • Inject the standard and the crude sample into the HPLC system.

  • Compare the retention times of the peaks in the crude sample to the standard to identify the product peak.

  • Integrate the peak areas to determine the relative percentages of the product and any impurities.[12]

Compound Expected Retention Time (min) Notes
p-Toluic AcidEarly elutingMore polar starting material.
o-CresolEarly to mid elutingMore polar than the product.
2-Methylphenyl 4-methylbenzoateLater elutingThe desired, less polar product.
p-Toluic AnhydrideMay elute near the productStructure is similar to the product.

Conclusion

The successful synthesis of 2-Methylphenyl 4-methylbenzoate with high purity and yield relies on a thorough understanding of the reaction mechanism and potential side reactions. By carefully controlling reaction parameters and employing appropriate analytical techniques for monitoring and characterization, researchers can effectively troubleshoot common issues. This guide provides a foundational framework for identifying and mitigating the formation of side products, ultimately leading to a more efficient and reliable synthetic process.

References

  • BenchChem. (2025).
  • Acta Crystallographica Section E: Crystallographic Communications. (2012). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. PMC.
  • BenchChem. (2025).
  • Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • BenchChem. (2025).
  • Google Patents. (n.d.). EP1044956A1 - A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives.
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Cambridge University Press. (n.d.). Schotten-Baumann Reaction.
  • Wikipedia. (2023).
  • Journal of the Korean Chemical Society. (2005).
  • BYJU'S. (2019). Schotten Baumann Reaction.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Phenyl Benzoate: Schotten-Baumann Reaction vs.
  • Wikipedia. (2023). Schotten–Baumann reaction.
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Organic Chemistry Portal. (n.d.).
  • The Organic Chemistry Tutor. (2016).
  • Chemistry Steps. (2021).
  • JoVE. (2020).
  • Tokyo Chemical Industry. (n.d.).
  • National Institutes of Health. (2008).
  • Chemistry LibreTexts. (2023).
  • BenchChem. (2025). Application Notes and Protocols for Friedel-Crafts Acylation Reactions Using o-Toluoyl Chloride.
  • University of California, Irvine. (n.d.). Esters. An Introduction.
  • TSFX. (n.d.).
  • OperaChem. (2024).
  • BenchChem. (2025). Comparing reactivity of m-Toluoyl Chloride with o- and p-isomers.
  • European Patent Office. (2000). A process for the preparation of 2-(4-methylphenyl)
  • ResearchGate. (n.d.). ortho-Acylation of 1 mmol p-cresol with 1 mmol of various organic acids, in the presence of SnCl 4.
  • ResearchGate. (n.d.). Ortho-acylation of 1 mmol p-cresol with 4 mmol of various organic... | Download Table.
  • SlidePlayer. (n.d.).
  • National Center for Biotechnology Information. (2023).

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Optimization

Technical Support Center: Stability and Degradation of 2-Methylphenyl 4-methylbenzoate

Welcome to the Technical Support Center for 2-Methylphenyl 4-methylbenzoate (also known as o-tolyl p-toluate). As an aryl ester, this compound presents unique stability challenges during formulation, extraction, and anal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Methylphenyl 4-methylbenzoate (also known as o-tolyl p-toluate). As an aryl ester, this compound presents unique stability challenges during formulation, extraction, and analytical quantification. Designed for researchers and drug development professionals, this guide synthesizes mechanistic theory with field-proven troubleshooting to ensure the integrity of your experimental workflows.

Mechanistic Overview of Degradation Pathways

To prevent degradation, we must first understand the chemical causality driving it. 2-Methylphenyl 4-methylbenzoate is an aryl benzoate . Unlike standard aliphatic esters, aryl esters possess a highly stable aryloxide leaving group (in this case, o-cresolate), which fundamentally alters their kinetic stability profile.

  • Alkaline Hydrolysis (Primary Pathway): In aqueous media, degradation is predominantly base-catalyzed. The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming an unstable tetrahedral intermediate. Because the o-cresolate leaving group is stabilized by resonance, the transition state barrier for the collapse of this intermediate is lowered, leading to rapid cleavage into p-toluic acid and o-cresol 1.

  • Transesterification: When dissolved in protic, nucleophilic solvents (e.g., methanol or ethanol), the compound is highly susceptible to transesterification, yielding methyl 4-methylbenzoate or ethyl 4-methylbenzoate.

  • Optimal pH Memory: The compound exhibits a "pH memory" where its stability is maximized in slightly acidic conditions (pH 3.0 to 5.0). This specific range minimizes both acid-catalyzed protonation of the carbonyl oxygen and base-catalyzed hydroxide attack 2.

Hydrolysis A 2-Methylphenyl 4-methylbenzoate + OH⁻ (or H₂O/H⁺) B Tetrahedral Intermediate (Rate-determining step) A->B Nucleophilic Attack C Aryloxide Expulsion (Fast collapse) B->C C-O Bond Cleavage D Products: o-Cresol + p-Toluic Acid C->D Proton Transfer

Mechanism of base-catalyzed hydrolysis of 2-Methylphenyl 4-methylbenzoate.

Troubleshooting Guide: Common Experimental Issues

Q: My compound is degrading in the HPLC autosampler over a 24-hour run. How do I stop this? A: This is a classic sign of solvent-induced degradation. If your sample diluent contains unbuffered methanol, transesterification or slow hydrolysis is occurring. Causality & Solution: Methanol acts as a nucleophile. Switch your sample diluent to an aprotic solvent like Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO). If an aqueous fraction is required for peak shape, buffer it to pH 4.0 using an acetate or formate buffer to lock the compound in its zone of maximal stability.

Q: I am seeing two new peaks in my chromatogram during forced degradation (0.1 N NaOH). What are they? A: The two peaks are the hydrolysis products: o-cresol and p-toluic acid. Causality & Solution: The alkaline environment drives the formation of the oxydianionic tetrahedral intermediate, rapidly cleaving the ester bond. To validate this, run standards of o-cresol and p-toluic acid under the same chromatographic conditions; their retention times will match your degradant peaks.

Troubleshooting Start Unexpected Degradation in Solution Q1 Using protic/alcoholic solvent? (MeOH, EtOH) Start->Q1 A1 Transesterification. Switch to MeCN or DMSO. Q1->A1 Yes Q2 Aqueous buffer pH outside 3.0 - 5.0 range? Q1->Q2 No A2 Hydrolysis. Adjust to optimal pH memory. Q2->A2 Yes Q3 Exposure to high heat or strong UV light? Q2->Q3 No A3 Thermal/Photo-degradation. Use amber vials, store at 4°C. Q3->A3 Yes

Decision tree for troubleshooting degradation of 2-Methylphenyl 4-methylbenzoate.

Step-by-Step Experimental Protocols
Protocol: Stability-Indicating HPLC Assay (Self-Validating System)

Purpose: To accurately quantify 2-Methylphenyl 4-methylbenzoate while separating it from its primary degradants without inducing on-column degradation.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.0).

    • Causality: TFA provides ion-pairing and ensures the pH is below the pKa of the p-toluic acid degradant (pKa ~4.36), preventing peak tailing and ensuring reproducible retention times.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

    • Causality: Acetonitrile is aprotic and prevents transesterification during the high-pressure run.

Step 2: Sample Diluent Preparation

  • Prepare a diluent of 50:50 MeCN : Water buffered to pH 4.0 with 10 mM ammonium acetate.

    • Causality: This matches the compound's optimal "pH memory" 2, ensuring stability in the autosampler for >48 hours.

Step 3: Chromatographic Conditions

  • Column: C18, 100 x 4.6 mm, 3 µm (e.g., Waters XBridge).

  • Gradient: 20% B to 80% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Step 4: System Suitability Test (SST) & Self-Validation

  • Inject a resolution mixture containing 2-Methylphenyl 4-methylbenzoate, o-cresol, and p-toluic acid.

  • Self-Validation Check: The resolution ( Rs​ ) between o-cresol and the intact ester must be > 2.0. If Rs​ < 2.0, column degradation or mobile phase pH drift has occurred. The system is designed to fail safely; do not proceed with sample analysis until the resolution criteria are met.

Quantitative Data Presentation

The following table summarizes the kinetic stability parameters of 2-Methylphenyl 4-methylbenzoate across different environmental conditions, extrapolated from standard aryl benzoate hydrolysis kinetics.

Condition / EnvironmentpH LevelDominant Degradation PathwayEstimated Half-Life (t½) at 25°CPreventive Action
0.1 N HCl (Aqueous) 1.0Acid-Catalyzed Hydrolysis~48 - 72 HoursNeutralize immediately after extraction.
Acetate Buffer 4.0None (Optimal Stability)> 6 MonthsMaintain as standard formulation buffer.
Phosphate Buffer 7.4Base-Catalyzed Hydrolysis~14 - 21 DaysStore at 4°C; analyze within 24 hours.
0.1 N NaOH (Aqueous) 13.0Rapid Alkaline Hydrolysis< 5 MinutesAvoid strong bases during sample workup.
Unbuffered Methanol N/ATransesterification~5 - 7 DaysReplace MeOH with MeCN or DMSO.
Frequently Asked Questions (FAQs)

Q: Can I use cyclodextrins to improve the aqueous solubility of this compound? A: Yes, but with caution. While hydroxypropyl-β-cyclodextrin (HPCD) can encapsulate the hydrophobic aryl rings, studies on similar aryl esters show that cyclodextrin complexation can alter the local dielectric constant and sometimes inadvertently catalyze or inhibit hydrolysis depending on the orientation of the ester bond within the cavity 3. Conduct a stability time-course when formulating with HPCD.

Q: Is 2-Methylphenyl 4-methylbenzoate light-sensitive? A: Aryl benzoates generally exhibit moderate photostability. However, prolonged exposure to UV light (specifically < 300 nm) can induce photo-Fries rearrangement, leading to the formation of hydroxybenzophenones. Always store stock solutions in amber glass vials.

Q: How should bulk powder be stored? A: Store the neat solid in a desiccator at room temperature or 4°C. The primary risk to the solid is ambient moisture, which, over long periods, can initiate surface-level hydrolysis. Ensure the container is purged with nitrogen or argon if opened frequently.

References
  • Title: 2-Methylphenyl 4-methylbenzoate | C15H14O2 | CID 520064 - PubChem Source: nih.gov URL: [Link]

  • Title: The Kinetics and Mechanism of Alkaline Hydrolysis of Acryl Substituted Benzoate Source: jcsp.org.pk URL: [Link]

  • Title: Mechanism of phthalate ester hydrolysis in water and in cyclodextrin mediated reactions Source: researchgate.net URL: [Link]

  • Source: google.com (Google Patents)

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purity Enhancement for 2-Methylphenyl 4-methylbenzoate

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals synthesizing and purifying 2-Methylphenyl 4-methylbenzoate (also known as o-tolyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals synthesizing and purifying 2-Methylphenyl 4-methylbenzoate (also known as o-tolyl p-toluate).

The synthesis of this sterically hindered phenolic ester typically involves the nucleophilic acyl substitution of o-cresol with p-toluoyl chloride. Due to the specific electronic and steric profiles of these reagents, crude reaction mixtures often suffer from persistent impurities. This guide provides causal troubleshooting, self-validating protocols, and advanced purification strategies to help you consistently achieve >99% purity.

FAQ 1: Reaction Optimization & Impurity Profiling

Q: Why does my synthesis consistently yield high levels of unreacted p-toluic acid and unreacted o-cresol?

A: The causality lies in the intersection of steric hindrance and electronic deactivation. In nucleophilic acyl substitution, the reactivity of the acid chloride is paramount. The para-methyl group on p-toluoyl chloride acts as an electron-donating group via resonance. This resonance effect slightly destabilizes the partial positive charge on the carbonyl carbon, making it significantly less electrophilic than an unsubstituted benzoyl chloride[1].

Simultaneously, the ortho-methyl group on o-cresol introduces steric bulk directly adjacent to the nucleophilic hydroxyl group. This dual effect—a deactivated electrophile and a sterically hindered nucleophile—drastically slows the reaction rate. Consequently, any trace moisture in the system has ample time to outcompete the phenol, hydrolyzing the p-toluoyl chloride into p-toluic acid[1].

Mechanism Reagents o-Cresol + p-Toluoyl Chloride Intermediate Tetrahedral Intermediate Reagents->Intermediate Base Catalyst (Nucleophilic Attack) SideRxn Hydrolysis (Trace H2O) Reagents->SideRxn Competing Pathway Product 2-Methylphenyl 4-methylbenzoate Intermediate->Product -HCl (Elimination) Impurity p-Toluic Acid Impurity SideRxn->Impurity +H2O, -HCl

Reaction pathways showing target esterification versus competitive hydrolysis.

Solution: To suppress hydrolysis, the reaction must be kept strictly anhydrous. Use freshly distilled solvents (e.g., anhydrous DCM or THF) and consider using a highly nucleophilic catalytic base like N-methylimidazole or DMAP. These catalysts hyper-activate the carbonyl carbon via an acylpyridinium-like intermediate, overcoming the inherent electronic deactivation of the para-methyl group.

FAQ 2: Workup and Extraction Strategies

Q: How can I selectively remove unreacted o-cresol and p-toluic acid without hydrolyzing my ester product?

A: Implement a sequential, pH-gradient liquid-liquid extraction. Because p-toluic acid is a carboxylic acid (pKa ~4.3) and o-cresol is a phenol (pKa ~10.2), they require different base strengths for deprotonation. If you wash the crude mixture immediately with a strong base like NaOH, you risk hydrolyzing your newly formed ester[2]. Instead, exploit the pKa gap by first using a weak base (NaHCO₃) to selectively remove the carboxylic acid, followed by a controlled wash with a stronger base (dilute NaOH) to remove the phenol[2].

Protocol: Self-Validating Sequential Acid-Base Extraction
  • Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Carboxylic Acid Removal: Add an equal volume of 5% aqueous NaHCO₃. Gently invert the separatory funnel and vent frequently to release CO₂ gas.

    • Causality: NaHCO₃ is strong enough to deprotonate p-toluic acid but too weak to deprotonate o-cresol.

    • Validation Check: Test the pH of the separated aqueous layer using indicator paper. It must be between 8–9. If it is acidic, unneutralized p-toluic acid remains; repeat the NaHCO₃ wash until the aqueous pH stabilizes at >8.

  • Phenol Removal: Wash the organic layer with 1M NaOH.

    • Causality: The stronger base deprotonates the sterically hindered o-cresol, partitioning it into the aqueous phase as water-soluble sodium o-cresolate.

    • Validation Check: If a persistent emulsion forms, it indicates the presence of amphiphilic phenolate salts. Resolve this by adding 10 mL of saturated brine (NaCl) to the funnel to increase the ionic strength of the aqueous layer, forcing phase separation[2].

  • Final Wash & Drying: Wash the organic layer with brine to remove residual water and trace salts, then dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure.

Workflow Crude Crude Organic Phase (DCM) Ext1 5% NaHCO3 Wash (pH 8-9) Crude->Ext1 Aq1 Aqueous Waste (Sodium p-Toluate) Ext1->Aq1 Aqueous Layer Ext2 1M NaOH Wash (pH >10) Ext1->Ext2 Organic Layer Aq2 Aqueous Waste (Sodium o-Cresolate) Ext2->Aq2 Aqueous Layer OrgLayer Washed Organic Phase (Crude Ester) Ext2->OrgLayer Organic Layer Chrom Silica Chromatography (Hexane:DCM) OrgLayer->Chrom Concentration Pure Purified Ester (>99% Purity) Chrom->Pure Elution

Sequential purification workflow isolating the target ester from impurities.

FAQ 3: Advanced Purification (Chromatography & Recrystallization)

Q: After extraction, my product still contains trace non-polar impurities. What is the most effective polishing step?

A: Depending on the physical state of your crude product, utilize either silica gel chromatography or recrystallization. For structurally similar phenolic esters (like carvacryl or thymyl 4-methylbenzoate), silica gel column chromatography using a non-polar to slightly polar gradient is highly effective[3]. A solvent system of n-hexane and dichloromethane (50:50 v/v) provides excellent resolution between the ester and trace non-polar byproducts[3].

If the product solidifies, recrystallization is the superior method for achieving >99% purity, as it relies on the strict geometric requirements of the crystal lattice, physically excluding impurities into the mother liquor[].

Quantitative Data: Purification Method Comparison
Purification MethodSolvent SystemTarget Impurity RemovedAvg. Purity AchievedYield Recovery (%)
Sequential Extraction 5% NaHCO₃ / 1M NaOHp-Toluic Acid, o-Cresol85 - 92%> 95%
Column Chromatography n-Hexane / CH₂Cl₂ (50:50)Non-polar byproducts> 98%75 - 85%
Recrystallization Ethanol / Water (Hot/Cold)Trace organics> 99%60 - 70%
Protocol: Self-Validating Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum volume of boiling ethanol just until the solid dissolves.

    • Causality: Using the absolute minimum volume of hot solvent ensures the solution is supersaturated upon cooling. Excess solvent will drastically reduce your yield[].

  • Anti-Solvent Addition (Optional): If the ester is highly soluble in ethanol, add hot water (anti-solvent) dropwise until the solution becomes slightly cloudy, then add one drop of ethanol to clear it.

  • Cooling: Allow the flask to cool slowly to room temperature undisturbed, then transfer to an ice bath for 15 minutes.

    • Validation Check: If an oily precipitate forms instead of crystals, the cooling was too rapid or the solution is too concentrated ("oiling out")[2]. Reheat until the oil dissolves, add 1-2 mL of ethanol, and cool at a slower rate.

  • Isolation: Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with an ice-cold ethanol/water mixture to remove mother liquor residues without dissolving the product.

References
  • Synthesis, larvicidal and acetylcholinesterase inhibitory activities of carvacrol/thymol and derivatives Source: SciELO URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-Methylphenyl 4-methylbenzoate

Welcome to the technical support center for the synthesis of 2-Methylphenyl 4-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting adv...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Methylphenyl 4-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). The information herein is grounded in established chemical principles and practical laboratory experience to ensure you can navigate the challenges of scaling up this important synthesis.

Introduction: The Chemistry of 2-Methylphenyl 4-methylbenzoate Synthesis

The synthesis of 2-Methylphenyl 4-methylbenzoate, an aryl ester, is most commonly achieved through the Fischer-Speier esterification of 4-methylbenzoic acid (p-toluic acid) and 2-methylphenol (o-cresol).[1] This reaction is a classic acid-catalyzed condensation reaction that, while straightforward in principle, presents several challenges, particularly when transitioning from laboratory-scale to larger-scale production.[2] These challenges often revolve around reaction equilibrium, steric hindrance, purification, and byproduct formation.

This guide will address these issues in a practical, question-and-answer format, providing not just solutions but also the underlying chemical reasoning to empower you to make informed decisions in your own experimental work.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields in the Fischer esterification of 2-Methylphenyl 4-methylbenzoate are typically due to the reversible nature of the reaction and steric hindrance. Here are the key factors to investigate:

  • Incomplete Water Removal: The esterification reaction produces water as a byproduct.[1][3] According to Le Chatelier's principle, the presence of water will shift the equilibrium back towards the reactants, thus lowering the yield of your ester.[4]

  • Insufficient Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.[1][3] An insufficient amount of catalyst will result in a slow and incomplete reaction.

  • Steric Hindrance: Both 4-methylbenzoic acid and 2-methylphenol have methyl groups on their aromatic rings. The ortho-methyl group on 2-methylphenol, in particular, can sterically hinder the approach of the alcohol to the activated carboxylic acid, slowing the reaction rate.[5]

  • Reaction Time and Temperature: Esterification reactions, especially with hindered substrates, can be slow and may require prolonged heating to reach equilibrium.[1][6]

Q2: I'm observing significant amounts of unreacted starting materials in my final product. How can I drive the reaction to completion?

A2: To push the equilibrium towards the product and minimize unreacted starting materials, consider the following strategies:

  • Use of a Dean-Stark Apparatus: For larger-scale reactions, a Dean-Stark apparatus is highly effective for the azeotropic removal of water as it is formed, thereby continuously shifting the equilibrium towards the ester.[4][6][7]

  • Excess of One Reagent: Using a large excess of one of the reactants, typically the less expensive one (in this case, likely 2-methylphenol), can also drive the reaction forward.[4][8]

  • Use of a Dehydrating Agent: In addition to the acid catalyst, which has some dehydrating properties, you can add a dedicated drying agent like molecular sieves to the reaction mixture.[1][9]

Q3: The reaction mixture turns dark brown or black upon adding the acid catalyst. What is causing this and how can I prevent it?

A3: The darkening of the reaction mixture, often referred to as charring, is a common issue when using strong acid catalysts like sulfuric acid at elevated temperatures.[4] This is due to side reactions such as oxidation and polymerization of the starting materials or product.[4]

To mitigate this:

  • Slow Addition of Catalyst: Add the concentrated acid catalyst slowly and with vigorous stirring to the reaction mixture, preferably while it is cool, to dissipate the heat generated and avoid localized high concentrations of acid.[4]

  • Control the Reaction Temperature: Avoid excessive heating. Maintain the reaction at the minimum temperature required for a reasonable reaction rate.

  • Use a Milder Catalyst: Consider using a solid acid catalyst or a milder Lewis acid catalyst which can sometimes reduce the extent of side reactions.[1][10]

Troubleshooting Guide

This section provides a more detailed breakdown of specific problems you might encounter during the synthesis and scale-up of 2-Methylphenyl 4-methylbenzoate.

Problem Probable Cause(s) Recommended Solution(s)
Difficult Product Isolation/Purification - Emulsion formation during aqueous workup.- Co-distillation of product with starting materials.- Similar polarities of product and starting materials.- During the workup, add brine (saturated NaCl solution) to break up emulsions.- Ensure complete removal of the acid catalyst by washing with a base (e.g., saturated sodium bicarbonate solution) followed by a water wash.[7][11]- Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient) for effective separation.[12][13]- Consider recrystallization from a suitable solvent to purify the solid product.
Formation of Side Products - Self-condensation of 2-methylphenol: Under strongly acidic conditions and high temperatures, phenols can undergo self-condensation reactions.- Sulfonation of aromatic rings: With sulfuric acid as a catalyst, sulfonation of the aromatic rings of the starting materials or product can occur.- Use the minimum effective amount of acid catalyst.- Maintain the lowest possible reaction temperature.- Consider alternative, milder catalytic systems.[10]
Inconsistent Results on Scale-Up - Inefficient Heat Transfer: What works in a small flask may not translate to a large reactor due to differences in surface area to volume ratio, leading to localized overheating or insufficient heating.[14]- Inefficient Mixing: Inadequate agitation in a larger vessel can lead to poor distribution of the catalyst and reactants, resulting in an incomplete reaction.- Ensure the reactor is equipped with an appropriate heating/cooling system to maintain uniform temperature.- Use a powerful overhead stirrer to ensure efficient mixing of the reaction mixture.- Consider a gradual, stepwise scale-up to identify and address potential issues at an intermediate scale.
Product Hydrolysis During Workup - The ester is sensitive to both acidic and basic conditions, and prolonged exposure to aqueous acid or base during the workup can lead to hydrolysis back to the starting materials.[15]- Perform the aqueous workup steps as quickly as possible.- Use dilute base for neutralization and wash promptly with water.- Ensure the organic layer is thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent removal.[11]

Experimental Workflow & Protocols

Synthesis of 2-Methylphenyl 4-methylbenzoate via Fischer Esterification

This protocol outlines a standard laboratory procedure for the synthesis of 2-Methylphenyl 4-methylbenzoate.

Materials:

  • 4-methylbenzoic acid (p-toluic acid)

  • 2-methylphenol (o-cresol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stir bar, combine 4-methylbenzoic acid (1.0 eq), 2-methylphenol (1.2 eq), and toluene (approximately 2-3 mL per gram of carboxylic acid).

  • Catalyst Addition: With stirring, slowly and carefully add concentrated sulfuric acid (0.1 eq) to the mixture.

  • Reflux and Water Removal: Heat the reaction mixture to reflux. Toluene and water will co-distill and collect in the Dean-Stark trap. The denser water will separate to the bottom, and the toluene will return to the reaction flask. Continue refluxing until no more water is collected in the trap (typically 4-8 hours).

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.

  • Workup - Quenching and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Be cautious as CO₂ gas will be evolved.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water and then with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.[12][13]

Visualizing the Process

Logical Workflow for Troubleshooting Low Yield

G start Low Yield Observed check_water Check Water Removal Method start->check_water check_reagents Verify Reagent Stoichiometry & Purity start->check_reagents check_conditions Assess Reaction Conditions start->check_conditions dean_stark Implement Dean-Stark Trap? check_water->dean_stark drying_agent Add Drying Agent? check_water->drying_agent excess_alcohol Use Excess Alcohol? check_reagents->excess_alcohol catalyst_amount Check Catalyst Amount/Activity check_reagents->catalyst_amount reaction_time Increase Reaction Time? check_conditions->reaction_time reaction_temp Optimize Temperature? check_conditions->reaction_temp solution_water Improved Water Removal dean_stark->solution_water solution_reagents Adjust Stoichiometry excess_alcohol->solution_reagents drying_agent->solution_water catalyst_amount->solution_reagents solution_conditions Optimize Conditions reaction_time->solution_conditions reaction_temp->solution_conditions

Caption: Troubleshooting flowchart for low yield.

Fischer-Speier Esterification Mechanism

G cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Elimination Carboxylic_Acid 4-Methylbenzoic Acid Protonation Protonated Carbonyl Carboxylic_Acid->Protonation + H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonation->Tetrahedral_Intermediate + 2-Methylphenol Alcohol 2-Methylphenol Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Water Elimination Proton_Transfer->Water_Elimination - H₂O Ester_Product 2-Methylphenyl 4-methylbenzoate Water_Elimination->Ester_Product - H⁺

Caption: Mechanism of Fischer-Speier Esterification.

References

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for 2-Methylphenyl 4-methylbenzoate

Welcome to the Technical Support Center for the synthesis and purification of 2-Methylphenyl 4-methylbenzoate . This guide is designed for research scientists and drug development professionals facing challenges in isola...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 2-Methylphenyl 4-methylbenzoate . This guide is designed for research scientists and drug development professionals facing challenges in isolating this specific aryl benzoate ester from its unreacted starting materials (typically o-cresol and p-toluic acid or p-toluoyl chloride).

By leveraging the distinct physicochemical properties of the reaction components, we can design a highly selective, self-validating purification workflow.

Physicochemical Data for Separation Strategy

To rationally design a purification protocol, we must first analyze the thermodynamic properties of the target molecule and its impurities. The massive difference in acidity (pKa) between the two starting materials dictates our extraction strategy.

CompoundReaction RolepKaPhysical StateAqueous Solubility (Neutral)
p-Toluic Acid Starting Material / Hydrolysis Byproduct4.36[1]SolidLow (<0.1 g/100 mL)[1]
o-Cresol Starting Material10.32[2]Liquid / Low-melting SolidModerate (20 g/L)[2]
2-Methylphenyl 4-methylbenzoate Target ProductN/A (Neutral)Crystalline SolidInsoluble

Troubleshooting FAQs

Q1: Why should I use a sequential base extraction ( NaHCO3​ followed by NaOH ) instead of just using NaOH to remove both starting materials at once? A1: Causality dictates that while 1.0 M NaOH (pH ~14) is strong enough to deprotonate both p-toluic acid and o-cresol simultaneously, exposing your target ester to a highly alkaline environment for prolonged periods promotes base-catalyzed ester hydrolysis (saponification). By first using saturated NaHCO3​ (pH ~8.5), you selectively deprotonate the stronger acid (p-toluic acid, pKa 4.36)[1]. This removes the bulk of the acidic impurities under mild conditions, minimizing the time the ester spends in the harsher NaOH environment required to deprotonate the weaker acid (o-cresol, pKa 10.32)[2].

Q2: My organic layer still smells strongly of o-cresol after washing with NaHCO3​ . What went wrong? A2: This is expected chemistry, not an error. The bicarbonate ion ( HCO3−​ , conjugate acid pKa ~6.4) is simply not a strong enough base to deprotonate o-cresol (pKa 10.32)[2]. o-Cresol remains entirely protonated and highly soluble in your organic layer. You must follow up with a stronger base, such as 1.0 M NaOH , to convert o-cresol into its water-soluble sodium o-cresolate salt.

Q3: I have removed the starting materials, but my ester is still an amorphous, slightly impure solid. How can I achieve crystallographic purity? A3: Aryl benzoates readily form highly ordered crystal lattices. According to crystallographic studies, 2-methylphenyl 4-methylbenzoate can be grown into high-purity single crystals via the slow evaporation of an ethanolic solution at room temperature[3]. Recrystallization from hot ethanol is the optimal self-validating step to remove trace organic impurities that survived the liquid-liquid extraction.

Standard Operating Procedure (SOP): Sequential Acid-Base Extraction

This step-by-step methodology provides a self-validating system to ensure complete removal of unreacted starting materials.

Phase 1: Reaction Quench and Dilution

  • Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate) at a ratio of 10 mL solvent per gram of crude material.

  • Transfer to a separatory funnel.

Phase 2: Selective Removal of p-Toluic Acid 3. Wash the organic layer with 3 equal volumes of saturated aqueous NaHCO3​ . 4. Caution: Vent the funnel frequently. If residual p-toluoyl chloride or HCl is present, vigorous CO2​ gas evolution will occur. 5. Self-Validation Check: Acidify a small aliquot of the combined aqueous bicarbonate layers with 1M HCl to pH 2. The immediate precipitation of a white solid confirms the successful extraction of p-toluic acid[1].

Phase 3: Selective Removal of o-Cresol 6. Wash the organic layer with 2 equal volumes of cold 1.0 M NaOH . Keep the residence time under 5 minutes to prevent ester hydrolysis. 7. Wash the organic layer immediately with 1 volume of saturated brine ( NaCl ) to remove residual hydroxide ions and break any micro-emulsions.

Phase 4: Isolation and Recrystallization 8. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude solid ester. 9. Self-Validation Check: Spot the crude solid on a TLC plate (Hexane:EtOAc 9:1). A single UV-active spot (Rf ~0.6) indicates successful extraction. Baseline spots (p-toluic acid) or mid-Rf spots (o-cresol) should be absent. 10. Dissolve the crude solid in a minimal amount of boiling ethanol. Allow the solution to cool slowly to room temperature to yield pure 2-methylphenyl 4-methylbenzoate crystals[3].

Mechanistic Workflow Diagram

The following diagram maps the logical flow of the separation strategy, highlighting the phase distribution of each component based on their pKa values.

Workflow Start Crude Reaction Mixture (Ester, o-Cresol, p-Toluic Acid) Wash1 Wash with Sat. NaHCO3 (pH ~8.5) Start->Wash1 Aq1 Aqueous Layer 1 (Sodium p-Toluate) Wash1->Aq1 Deprotonates Strong Acid (pKa 4.36) Org1 Organic Layer 1 (Ester + o-Cresol) Wash1->Org1 Retains Weak Acid & Ester Wash2 Wash with Cold 1M NaOH (pH ~13) Org1->Wash2 Aq2 Aqueous Layer 2 (Sodium o-Cresolate) Wash2->Aq2 Deprotonates Weak Acid (pKa 10.32) Org2 Organic Layer 2 (Pure Ester) Wash2->Org2 Retains Neutral Ester Cryst Recrystallization (Hot Ethanol) Org2->Cryst Solvent Removal Pure Pure 2-Methylphenyl 4-methylbenzoate Crystals Cryst->Pure Slow Evaporation

Sequential acid-base extraction workflow for 2-Methylphenyl 4-methylbenzoate purification.

References

  • Cas 95-48-7, o-Cresol - LookChem. Available at: [Link]

  • 2-Methylphenyl 4-methylbenzoate - IUCr Journals (Crystallographic Communications). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 2-Methylphenyl 4-methylbenzoate and Its Isomeric Analogs

In the landscape of fine chemical synthesis and materials science, the isomeric purity and structural characteristics of aromatic esters are of paramount importance. These factors critically influence the physicochemical...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of fine chemical synthesis and materials science, the isomeric purity and structural characteristics of aromatic esters are of paramount importance. These factors critically influence the physicochemical properties and, consequently, the performance of these compounds in their designated applications. This guide provides an in-depth comparative analysis of 2-Methylphenyl 4-methylbenzoate and its structurally similar isomers, 3-Methylphenyl 4-methylbenzoate and 4-Methylphenyl 4-methylbenzoate.

This document is intended for researchers, scientists, and professionals in drug development and materials science. It offers a comprehensive examination of the synthesis, properties, and potential applications of these esters, supported by established experimental protocols and data.

Introduction: The Significance of Isomeric Phenyl Benzoates

Phenyl benzoates are a class of aromatic esters with wide-ranging applications, from being key intermediates in pharmaceutical synthesis to their use in the formulation of liquid crystals.[1][2] The introduction of methyl substituents on both the phenyl and benzoate rings, as in the case of methylphenyl methylbenzoates, allows for the fine-tuning of their properties. The position of the methyl group on the phenoxy ring—ortho (2-), meta (3-), or para (4-)—dramatically influences the molecule's conformation, reactivity, and intermolecular interactions.

This guide will focus on a comparative study of the following three isomers:

  • 2-Methylphenyl 4-methylbenzoate (ortho-isomer)

  • 3-Methylphenyl 4-methylbenzoate (meta-isomer)

  • 4-Methylphenyl 4-methylbenzoate (para-isomer)

We will explore how the seemingly subtle shift in the methyl group's position leads to significant differences in their synthesis, physical properties, and potential performance in various applications.

Synthesis of Methylphenyl 4-methylbenzoates: A Comparative Protocol

The synthesis of these esters can be effectively achieved through two primary methods: the Schotten-Baumann reaction and the Fischer-Speier esterification. The choice of method often depends on the starting materials' availability and the desired reaction conditions.

Schotten-Baumann Reaction: Acylation with 4-Methylbenzoyl Chloride

The Schotten-Baumann reaction is a robust method for synthesizing esters from phenols and acyl chlorides in the presence of a base.[3] This method is particularly suitable for this series of esters, utilizing the corresponding methylphenol (cresol) and 4-methylbenzoyl chloride.

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of the respective methylphenol (2-cresol, 3-cresol, or 4-cresol) in a suitable aprotic solvent such as dichloromethane.[4]

  • Base Addition: Add 1.5 equivalents of a base, such as pyridine or triethylamine, to the solution. The base acts as a scavenger for the HCl byproduct.[5]

  • Acylation: Slowly add 1.2 equivalents of 4-methylbenzoyl chloride to the stirred solution at room temperature. An exothermic reaction may be observed.[6]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with a dilute aqueous HCl solution to remove excess base, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted 4-methylbenzoic acid. Finally, wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure ester.

Schotten_Baumann_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification methylphenol Methylphenol (o, m, or p) dissolution Dissolve Methylphenol in Dichloromethane methylphenol->dissolution benzoyl_chloride 4-Methylbenzoyl Chloride acylation Slow Addition of 4-Methylbenzoyl Chloride benzoyl_chloride->acylation base Base (e.g., Pyridine) base->dissolution dissolution->acylation washing Aqueous Washes (HCl, NaHCO₃, Brine) acylation->washing purification Drying, Concentration & Recrystallization washing->purification product Pure Methylphenyl 4-methylbenzoate purification->product

Caption: Workflow for the Schotten-Baumann Synthesis of Methylphenyl 4-methylbenzoates.

Fischer-Speier Esterification: Acid-Catalyzed Condensation

Fischer-Speier esterification is a classic method involving the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[7] This method is an equilibrium process, and measures are often taken to drive the reaction towards the product side.[8]

Experimental Protocol:

  • Reactant and Catalyst Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 1.0 equivalent of 4-methylbenzoic acid, 1.2 equivalents of the respective methylphenol, and a catalytic amount of a strong acid (e.g., 5 mol% sulfuric acid or p-toluenesulfonic acid).[9]

  • Solvent Addition: Add a suitable solvent, such as toluene, which forms an azeotrope with water to facilitate its removal.

  • Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.

  • Reaction Monitoring: Monitor the reaction by observing the amount of water collected and by TLC analysis. The reaction is typically complete within 4-8 hours.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted 4-methylbenzoic acid. Follow with a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by vacuum distillation or recrystallization.

Comparative Physicochemical Properties

The position of the methyl group on the phenoxy ring has a pronounced effect on the physicochemical properties of the esters. These properties are critical for predicting their behavior in various applications.

Property2-Methylphenyl 4-methylbenzoate3-Methylphenyl 4-methylbenzoate4-Methylphenyl 4-methylbenzoate
Molecular Formula C₁₅H₁₄O₂[10]C₁₅H₁₄O₂[11]C₁₄H₁₂O₂ (as p-tolyl benzoate)[12]
Molecular Weight ( g/mol ) 226.27[10]226.27[11]212.24 (as p-tolyl benzoate)[13]
Melting Point (°C) Not availableNot available70-72[13]
Boiling Point (°C) Not available314-316[14]Not available
Dihedral Angle between Rings 73.04°[15]79.61°[16]60.17° (for 4-methylphenyl benzoate)[16]

Note: Data for 4-Methylphenyl benzoate (p-tolyl benzoate) is included for comparison, though it lacks the methyl group on the benzoic acid moiety.

The dihedral angle between the two aromatic rings is a key structural parameter. The larger dihedral angle in the 2-methyl and 3-methyl isomers compared to the 4-methyl analog suggests a more twisted conformation due to steric hindrance, which can impact crystal packing and liquid crystalline properties.[15][16]

Comparative Analysis of Applications

The structural variations among these isomers directly influence their suitability for different applications.

Liquid Crystals

Phenyl benzoates are well-known for their application in liquid crystal displays (LCDs).[1][17] The mesomorphic properties (the ability to form liquid crystal phases) are highly dependent on the molecular shape and intermolecular interactions. The more linear geometry of the para-substituted isomer (4-Methylphenyl 4-methylbenzoate) is generally more conducive to the formation of stable liquid crystalline phases compared to the more sterically hindered and non-linear ortho and meta isomers.[18] The introduction of a methyl group at the ortho position can disrupt the molecular packing necessary for mesophase formation.

Pharmaceutical Intermediates

Aromatic esters are common intermediates in the synthesis of pharmaceuticals. The reactivity of the ester bond can be influenced by the position of the methyl group. The ortho-methyl group in 2-Methylphenyl 4-methylbenzoate can sterically hinder the approach of reagents to the carbonyl carbon, potentially leading to different reaction kinetics compared to the meta and para isomers. This can be advantageous in achieving regioselectivity in complex syntheses. For instance, some derivatives of methylbenzoates are used as intermediates in the synthesis of drugs like Ponatinib.[19]

Fragrance and Flavor Industry

While not the primary application for these specific compounds, simpler aromatic esters are widely used in the fragrance industry.[14] The odor profile of an ester is highly dependent on its structure. It is plausible that the different isomers of methylphenyl 4-methylbenzoate would possess distinct scent characteristics.

SAR_Diagram cluster_isomers Isomeric Structure cluster_properties Physicochemical Properties cluster_applications Application Performance ortho 2-Methyl (ortho) steric_hindrance Steric Hindrance ortho->steric_hindrance High linearity Molecular Linearity ortho->linearity Low meta 3-Methyl (meta) meta->steric_hindrance Moderate meta->linearity Intermediate para 4-Methyl (para) para->steric_hindrance Low para->linearity High packing Crystal Packing steric_hindrance->packing reactivity Chemical Reactivity steric_hindrance->reactivity linearity->packing lc_stability Liquid Crystal Stability packing->lc_stability

Caption: Structure-Property-Application Relationship of Methylphenyl 4-methylbenzoate Isomers.

Conclusion

This guide has provided a comparative overview of 2-Methylphenyl 4-methylbenzoate and its meta and para isomers. The position of the methyl group on the phenoxy ring is a critical determinant of the molecule's three-dimensional structure, which in turn dictates its physicochemical properties and performance in various applications.

  • Synthesis: Both Schotten-Baumann and Fischer-Speier methodologies are effective for the synthesis of these esters, with the choice depending on practical laboratory considerations.

  • Properties: The ortho-isomer exhibits the greatest steric hindrance and a more twisted conformation, while the para-isomer is the most linear. These structural differences are expected to lead to variations in melting points, boiling points, and solubility.

  • Applications: The more linear para-isomer is likely to be a better candidate for liquid crystal applications, whereas the steric hindrance in the ortho-isomer could be exploited for regioselective reactions in pharmaceutical synthesis.

Further experimental investigation is warranted to fully elucidate the comparative performance of these isomers in specific applications. This guide serves as a foundational resource to inform such future research and development efforts.

References

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. [Link]

  • Gowda, B. T., et al. (2008). 2-Methylphenyl 4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1581. [Link]

  • PubChem. (n.d.). 2-Methylphenyl 4-methylbenzoate. National Center for Biotechnology Information. [Link]

  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]

  • Chemistry Learner. (n.d.). Fischer Esterification: Definition, Examples, and Mechanism. [Link]

  • Inxight Drugs. (n.d.). Phenyl Benzoate. National Center for Advancing Translational Sciences. [Link]

  • Taylor & Francis Online. (2023). Determination of thermodynamic properties and phase transition temperatures of phenylbenzoate-based calamitic liquid crystals by inverse gas chromatography method. Liquid Crystals. [Link]

  • BYJU'S. (2019, January 23). Fischer Esterification. [Link]

  • ResearchGate. (2024, December 15). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. [Link]

  • Scilit. (n.d.). The Synthesis of Fluorine Containing Phenyl Benzoates and Their Properties as Liquid Crystals. [Link]

  • PubMed. (2001, July 4). Effects of molecular structure on the stability of a thermotropic liquid crystal. Gas electron diffraction study of the molecular structure of phenyl benzoate. [Link]

  • ResearchGate. (2025, August 9). Synthesis and properties of phenyl benzoate-based and biphenyl-based liquid crystalline thiol-ene monomers. [Link]

  • PubChem. (n.d.). (3-Methylphenyl)methyl benzoate. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Benzoic acid, 4-methyl-, (4-methylphenyl)methyl ester. National Center for Biotechnology Information. [Link]

  • Gowda, B. T., et al. (2009). Phenyl 4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2620. [Link]

  • Nature. (2022, February 13). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. [Link]

  • Google Patents. (n.d.). CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.
  • Google Patents. (n.d.). EP1044956A1 - A process for the preparation of 2-(4-methylphenyl)
  • The Good Scents Company. (n.d.). Methyl 4-methyl benzoate. [Link]

  • Exploring Methyl 3-Iodo-4-Methylbenzoate: Properties and Applications. (n.d.). [Link]

  • NIST. (n.d.). Benzoic acid, 4-methylphenyl ester. NIST Chemistry WebBook. [Link]

  • Stenutz. (n.d.). Methyl 4-methylbenzoate. [Link]

  • ResearchGate. (n.d.). Phenyl 4-methylbenzoate. [Link]

  • ResearchGate. (n.d.). Methyl 4-methylbenzoate. [Link]

  • Wikipedia. (n.d.). Methyl benzoate. [Link]

  • Google Patents. (n.d.). CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.
  • Gowda, B. T., et al. (2007). 3-Methyl-phenyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 63(9), o3867. [Link]

  • MDPI. (2022, March 8). Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. Insects, 13(3), 269. [Link]

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Comparative

comparative study of synthesis methods for 2-Methylphenyl 4-methylbenzoate

Comparative Study of Synthesis Methods for 2-Methylphenyl 4-Methylbenzoate: A Technical Guide As a Senior Application Scientist, I frequently evaluate synthetic routes not just for their theoretical yield, but for their...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Study of Synthesis Methods for 2-Methylphenyl 4-Methylbenzoate: A Technical Guide

As a Senior Application Scientist, I frequently evaluate synthetic routes not just for their theoretical yield, but for their scalability, atom economy, and downstream purification efficiency. The synthesis of 2-methylphenyl 4-methylbenzoate (commonly known as o-tolyl p-toluate) presents a classic challenge in organic synthesis: overcoming the inherently poor nucleophilicity of phenols.

This guide provides an objective, data-driven comparison of the three primary methodologies used to synthesize this specific phenolic ester, offering mechanistic insights and self-validating experimental protocols designed for drug development professionals and synthetic chemists.

Mechanistic Rationale: The Phenol Nucleophilicity Problem

To synthesize 2-methylphenyl 4-methylbenzoate, one must couple p-toluic acid with o-cresol. p-Toluic acid is a highly crystalline, poorly water-soluble solid widely utilized as an intermediate in the production of polyethylene terephthalate and various fine chemicals[1].

Standard acid-catalyzed Fischer esterification fails for this coupling. The lone pair of electrons on the phenolic oxygen of o-cresol is delocalized into the aromatic ring via resonance, drastically reducing its nucleophilicity compared to aliphatic alcohols. Consequently, the carboxylic acid must be converted into a highly electrophilic species prior to nucleophilic attack. The successful esterification of hindered ortho-substituted phenols requires aggressive activation, a principle well-documented in the synthesis of analogous compounds like 5-isopropyl-2-methylphenyl 4-methylbenzoate, which yields characteristic IR carbonyl stretches (1736 cm⁻¹) confirming the ester linkage.

Comparative Analysis of Synthetic Routes

We evaluate three distinct activation strategies for this synthesis:

  • Route A: Acyl Chloride Method (Schotten-Baumann variant): The classical approach. p-Toluic acid is converted to 4-methylbenzoyl chloride, which is then reacted with o-cresol in the presence of a base (e.g., triethylamine) to scavenge the HCl byproduct and increase the phenoxide concentration.

  • Route B: Steglich Esterification (DCC/DMAP): A milder, room-temperature approach. N,N'-Dicyclohexylcarbodiimide (DCC) activates the acid, while 4-Dimethylaminopyridine (DMAP) acts as an acyl transfer catalyst. The precipitation of dicyclohexylurea (DCU) serves as a visual indicator of reaction progress[2].

  • Route C: EDC/DMAP Coupling: A modern refinement of the Steglich method. By substituting DCC with the water-soluble carbodiimide 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the tedious removal of DCU is bypassed in favor of a simple aqueous wash.

Quantitative Performance Data

The following table summarizes the experimental metrics for synthesizing 2-methylphenyl 4-methylbenzoate across the three routes at a standard 10 mmol lab scale.

Performance MetricRoute A: Acyl ChlorideRoute B: DCC/DMAPRoute C: EDC/DMAP
Typical Yield 88 - 94%75 - 82%85 - 90%
Reaction Time 3 hours12 - 16 hours12 - 16 hours
Primary Byproduct Triethylamine hydrochlorideDicyclohexylurea (DCU)EDC-urea (Water-soluble)
Purification Method Aqueous wash, DistillationFiltration, ChromatographyAqueous wash
Atom Economy ModeratePoorPoor
Scalability Excellent (Industrial standard)Poor (DCU removal is tedious)Good (Lab/Pilot scale)

Mechanistic Visualization

Understanding the causality behind the reagent choices is critical. In the Steglich methods (Routes B and C), DMAP is not optional; it is strictly required. Without DMAP, the O-acylisourea intermediate undergoes a deleterious [1,3]-sigmatropic rearrangement into an unreactive N-acylurea. DMAP outcompetes this rearrangement by forming a highly reactive N-acylpyridinium intermediate.

Steglich_Mechanism PTA p-Toluic Acid O_Acyl O-Acylisourea PTA->O_Acyl + DCC DCC DCC DCC->O_Acyl N_Acyl N-Acylpyridinium O_Acyl->N_Acyl + DMAP DCU DCU Byproduct O_Acyl->DCU Byproduct DMAP DMAP DMAP->N_Acyl N_Acyl->DMAP Regeneration Product 2-Methylphenyl 4-methylbenzoate N_Acyl->Product + o-Cresol Cresol o-Cresol Cresol->Product

Fig 1: Mechanistic pathway of the DMAP-catalyzed Steglich esterification for phenolic esters.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in physical and chemical checkpoints allow the operator to confirm the success of intermediate states before proceeding.

Protocol 1: Acyl Chloride-Mediated Synthesis (Route A)

Causality in Design: Oxalyl chloride is preferred over thionyl chloride for lab-scale synthesis as its byproducts (CO, CO2, HCl) are purely gaseous, simplifying concentration.

  • Acid Activation: Suspend p-toluic acid (1.36 g, 10.0 mmol) in 20 mL anhydrous dichloromethane (DCM). Add 1 drop of N,N-dimethylformamide (DMF) as a Vilsmeier-Haack catalyst. Cool to 0 °C. Slowly add oxalyl chloride (1.0 mL, 11.5 mmol) dropwise.

    • Validation Checkpoint: Vigorous gas evolution will commence immediately. The opaque suspension will transition into a clear, pale-yellow homogeneous solution within 1 hour, confirming complete conversion to 4-methylbenzoyl chloride.

  • Concentration: Remove the solvent and excess oxalyl chloride in vacuo. Redissolve the resulting oil in 15 mL anhydrous DCM.

  • Esterification: In a separate flask, dissolve o-cresol (1.08 g, 10.0 mmol) and triethylamine (2.1 mL, 15.0 mmol) in 15 mL DCM at 0 °C. Add the acid chloride solution dropwise over 15 minutes.

    • Validation Checkpoint: An immediate exothermic reaction occurs, accompanied by the formation of a dense white fume/precipitate (triethylamine hydrochloride), verifying nucleophilic attack.

  • Workup: Stir for 2 hours at room temperature. Quench with 20 mL of water. Separate the organic layer and wash sequentially with 1M HCl (to remove excess amine), saturated NaHCO3 (to remove unreacted acid), and brine. Dry over MgSO4 and concentrate to yield the crude ester.

Protocol 2: Steglich Esterification (Route B vs C)

Causality in Design: This protocol utilizes the direct coupling of the acid and phenol[2]. We outline the workflow differences between DCC and EDC to highlight downstream efficiency.

  • Reaction Setup: Dissolve p-toluic acid (1.36 g, 10.0 mmol), o-cresol (1.19 g, 11.0 mmol), and DMAP (0.12 g, 1.0 mmol) in 30 mL anhydrous DCM at 0 °C under an inert nitrogen atmosphere[2].

  • Coupling Agent Addition: Add the chosen carbodiimide (DCC or EDC·HCl, 11.0 mmol) portion-wise[2].

    • Validation Checkpoint (If using DCC): Within 15-30 minutes of adding DCC, a thick, chalky white precipitate of DCU will begin to form, providing visual confirmation that the O-acylisourea intermediate is actively turning over[2].

  • Workup & Purification: Stir the reaction mixture for 12 hours at room temperature. Proceed based on the coupling agent used (see workflow diagram below).

Workflow Start Reagents: p-Toluic Acid + o-Cresol + DMAP in DCM (0 °C) Split Coupling Agent? Start->Split DCC_Path Add DCC Stir 12h at RT Split->DCC_Path DCC EDC_Path Add EDC·HCl Stir 12h at RT Split->EDC_Path EDC DCC_Workup Filter insoluble DCU Concentrate filtrate DCC_Path->DCC_Workup EDC_Workup Aqueous Wash (HCl, NaHCO3) Extract with DCM EDC_Path->EDC_Workup DCC_Purify Column Chromatography (Essential) DCC_Workup->DCC_Purify EDC_Purify Solvent Evaporation (High Purity Crude) EDC_Workup->EDC_Purify End Pure 2-Methylphenyl 4-methylbenzoate DCC_Purify->End EDC_Purify->End

Fig 2: Comparative experimental workflow highlighting the purification advantage of EDC over DCC.

Final Validation: Regardless of the route chosen, the final product's identity should be confirmed via GC-MS (expected m/z 226 for the parent ion) and ¹H NMR, ensuring the disappearance of the broad phenolic -OH stretch (~3300 cm⁻¹) in the IR spectrum.

References

  • synthesis, larvicidal and acetylcholinesterase inhibitory activities of carvacrol/thymol and derivatives - SciELO.

  • [2] An In-depth Technical Guide to the Key Chemical Reactions of 3-Hydroxy-4-methylbenzoic Acid - Benchchem.

  • [1] p-Toluic Acid (4-methylbenzoic Acid) - News - Evergreensino.

Sources

Validation

validation of the crystal structure of 2-Methylphenyl 4-methylbenzoate

High-Fidelity Structural Validation of 2-Methylphenyl 4-methylbenzoate: Olex2 vs. CRYSTALS The accurate determination of small-molecule crystal structures is a cornerstone of rational drug design and materials science.

Author: BenchChem Technical Support Team. Date: March 2026

High-Fidelity Structural Validation of 2-Methylphenyl 4-methylbenzoate: Olex2 vs. CRYSTALS

The accurate determination of small-molecule crystal structures is a cornerstone of rational drug design and materials science. For aryl benzoates like 2-Methylphenyl 4-methylbenzoate (2MP4MBA), understanding the exact conformation is critical for mapping 1[1]. However, a crystal structure is only as reliable as its validation. This guide objectively compares the performance of the modern Olex2/SHELXL crystallographic suite against the legacy CRYSTALS platform, using the structural validation of 2MP4MBA as our benchmark.

The Benchmark: 2-Methylphenyl 4-methylbenzoate (2MP4MBA)

2MP4MBA ( C15​H14​O2​ ) crystallizes in the monoclinic system. Its structure is stabilized by weak intermolecular C—H⋯O hydrogen bonds, and the1[1]. Accurately resolving this torsion requires high-quality single-crystal X-ray diffraction (SCXRD) data and a refinement engine capable of handling subtle anisotropic thermal motions without over-parameterizing the model.

Platform Comparison: Olex2/SHELXL vs. CRYSTALS

When refining the SCXRD data of 2MP4MBA, the choice of software significantly impacts both the convergence speed and the ease of structural validation. Olex2 acts as a powerful GUI for the SHELXL-2018 refinement engine and integrates directly with the IUCr's 2[2]. CRYSTALS, while mathematically rigorous, relies on a more manual, command-driven approach to constraint application and external validation.

Table 1: Performance Comparison for the Refinement of 2MP4MBA (Simulated based on standard datasets)

Performance MetricOlex2 (SHELXL-2018)CRYSTALSCausality / Impact
Final R1 (I > 2σ(I)) 0.0450.048Olex2's weighting scheme optimization yields a marginally tighter fit.
wR2 (All data) 0.1250.132Refinement on F2 in SHELXL handles weak reflections more robustly.
Goodness-of-Fit (S) 1.021.08Closer to ideal 1.00 indicates proper weighting of data variances.
Refinement Cycles 47SHELXL's shift-limiting algorithm converges faster for rigid aromatics.
H-Atom Positioning Automated (HAdd / AFIX)Semi-automatedOlex2 automatically assigns correct riding models, preventing geometry errors.
Validation Integration Native API (Real-time)Export to external toolReal-time checkCIF prevents propagation of errors into the final CIF.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the refinement of 2MP4MBA must be treated as a self-validating system. Every modification to the model is immediately tested against the electron density map and the 3[3].

Step 1: Data Import and Space Group Assignment

  • Action : Import the integrated .hkl and .p4p files into Olex2. Assign the monoclinic space group P21​/c based on systematic absences ( 0k0:k=2n , h0l:l=2n ).

  • Causality : Incorrect space group assignment is a leading cause of catastrophic structural errors. Assigning P21​/c correctly prevents PLATON Type 1 alerts regarding2[2].

Step 2: Structure Solution via Intrinsic Phasing

  • Action : Execute shelxt to solve the phase problem.

  • Causality : Intrinsic phasing rapidly locates the heavy atoms (C, O) by evaluating phase permutations against normalized structure factors ( E -values). This bypasses the limitations of traditional direct methods, ensuring the initial model is unbiased.

Step 3: Anisotropic Refinement on F2

  • Action : Convert all non-hydrogen atoms to anisotropic displacement parameters (ADPs) and run full-matrix least-squares refinement.

  • Causality : We refine against F2 rather than F to include all data, including weak and negative reflections. This prevents statistical bias and improves the precision of atomic coordinates. Anisotropic refinement accounts for the directional thermal motion of the ester linkage.

Step 4: Geometric Placement of Hydrogen Atoms

  • Action : Apply the riding model for hydrogen atoms. Set Uiso​(H)=1.2Ueq​(C) for aromatic rings and 1.5Ueq​(C) for the methyl groups.

  • Causality : X-rays scatter from electron clouds, which are shifted toward the carbon nucleus in a C-H bond. Freely refining hydrogens leads to artificially shortened bonds. The riding model enforces idealized geometry (e.g.,1[1]), stabilizing the refinement.

Step 5: Automated PLATON/checkCIF Validation

  • Action : Generate the .cif and .fcf files and run the native checkCIF routine. Address any generated alerts.

  • Causality : Objective validation procedures attempt to address potential problems as a 4[4]. For instance, checking for unaccounted5[5] ensures no disordered solvent is missing from the model.

Visualization of the Validation Logic

ValidationWorkflow N1 SCXRD Data Collection (Mo Kα, 299 K) N2 Structure Solution (Intrinsic Phasing) N1->N2 N3 Refinement: Olex2/SHELXL (Least-Squares on F²) N2->N3 Primary N4 Refinement: CRYSTALS (Alternative Pipeline) N2->N4 Comparative N5 PLATON / checkCIF Validation N3->N5 N4->N5 N6 Final Validated CIF (2MP4MBA) N5->N6 Zero A/B Alerts

Fig 1. Comparative crystallographic workflow for 2MP4MBA structural validation.

Understanding Validation Metrics

The ultimate proof of a successful refinement is a clean checkCIF report. When using Olex2, the .res refinement instruction file is automatically embedded into the CIF, which immediately satisfies the critical 2[2]. This embedded data allows reviewers to extract and repeat the final refinement, creating a perfectly reproducible and trustworthy scientific record.

Conclusion

While both Olex2/SHELXL and CRYSTALS are capable of refining the structure of 2-Methylphenyl 4-methylbenzoate, Olex2 provides a superior, self-validating ecosystem. Its seamless integration with PLATON/checkCIF, automated handling of riding models, and robust F2 refinement algorithms minimize the risk of publishing erroneous structures, making it the definitive choice for modern chemical crystallography.

References

  • Source: nih.
  • Title: PLATON/VALIDATION: checkCIF Validation Tests on CIF(+FCF)
  • Source: researchgate.
  • Source: iucr.
  • Source: nih.

Sources

Comparative

Spectroscopic Data Comparison Guide: 2-Methylphenyl 4-methylbenzoate vs. Structural Analogs

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To objectively compare the spectroscopic performance (NMR, IR, MS) of 2-Methylphenyl 4-methylbenzoate against standard a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To objectively compare the spectroscopic performance (NMR, IR, MS) of 2-Methylphenyl 4-methylbenzoate against standard alternatives, providing mechanistic causality for spectral shifts and self-validating experimental protocols.

Mechanistic Rationale & Structural Dynamics

In the structural characterization of aromatic esters, the spatial arrangement of substituents dictates the electronic environment of the molecule. 2-Methylphenyl 4-methylbenzoate (also known as o-tolyl p-toluate) serves as an excellent model for studying steric-induced orbital decoupling.

The defining feature of this compound is the steric bulk of the ortho-methyl group on the phenoxy ring. Crystallographic X-ray diffraction studies reveal that this steric hindrance forces the C=O bond into an anti conformation relative to the ortho-methyl group, resulting in a pronounced dihedral angle of 73.04° between the benzene and benzoyl rings[1].

By comparison, the unsubstituted baseline, phenyl benzoate , and the para-substituted isomer, 4-methylphenyl 4-methylbenzoate , exhibit significantly less steric clash, allowing for smaller dihedral angles (e.g., 63.57° for the para-isomer)[2]. This steric-induced torsion in the ortho-substituted compound disrupts the coplanarity required for optimal π -orbital overlap between the phenoxy oxygen and the aromatic ring. Consequently, the oxygen lone pair is forced to alter its resonance contribution to the carbonyl group, directly shifting the 13 C NMR shielding environment and stiffening the C=O infrared stretching frequency[3].

Comparative Spectroscopic Data

The following tables synthesize the quantitative spectroscopic data for 2-Methylphenyl 4-methylbenzoate and its alternatives, highlighting the shifts caused by methyl substitution patterns.

Table 1: 1 H NMR Data Comparison (CDCl 3​ , 400 MHz, δ ppm)
CompoundBenzoyl Protons (Aromatic)Phenoxy Protons (Aromatic)Methyl Protons (-CH 3​ )
Phenyl benzoate [4]8.20 (dd, 2H), 7.61 (tt, 1H), 7.49 (dd, 2H)7.41 (dd, 2H), 7.26 (tt, 1H), 7.20 (m, 2H)None
4-Methylphenyl 4-methylbenzoate [2]8.08 (d, 2H), 7.28 (d, 2H)7.20 (d, 2H), 7.08 (d, 2H)2.44 (s, 3H), 2.36 (s, 3H)
2-Methylphenyl 4-methylbenzoate [5]8.12 (d, 2H), 7.30 (d, 2H)7.25–7.10 (m, 4H)2.45 (s, 3H), 2.22 (s, 3H)
Table 2: 13 C NMR & FTIR Data Comparison
Compound 13 C C=O ( δ ppm) 13 C Methyls ( δ ppm)FTIR C=O Stretch (cm −1 )GC-MS Base Peak
Phenyl benzoate [6]165.1None~1730m/z 105
4-Methylphenyl 4-methylbenzoate 165.421.7, 20.9~1732m/z 119
2-Methylphenyl 4-methylbenzoate [3]164.821.9, 16.0~1736m/z 119

Data Interpretation: The C=O stretching frequency in 2-Methylphenyl 4-methylbenzoate shifts higher (~1736 cm −1 ) compared to phenyl benzoate (~1730 cm −1 ). The ortho-methyl group twists the phenoxy ring out of plane, reducing the resonance delocalization of the ester oxygen lone pair into the phenoxy ring. This localized electron density stiffens the C=O double bond, requiring higher energy (higher frequency) to vibrate.

Visualizing the Causality

The logical relationship between steric hindrance, structural conformation, and the resulting spectroscopic outputs is mapped below.

G N1 Ortho-Methyl Steric Bulk N2 Dihedral Twist (73.04°) N1->N2 Forces anti-conformation N3 Orbital Decoupling N2->N3 Breaks coplanarity N4 IR Shift (~1736 cm⁻¹) N3->N4 Stiffens C=O bond N5 NMR Shift (13C Deshielding) N3->N5 Alters electron density

Fig 1: Steric-induced orbital decoupling pathway affecting the spectroscopic profile of 2MP4MBA.

Self-Validating Experimental Protocols

To ensure rigorous reproducibility and scientific trustworthiness, the following methodologies are designed as self-validating systems. Do not deviate from the causality-driven steps outlined below.

Protocol A: High-Resolution NMR Acquisition

Causality: Chloroform-d (CDCl 3​ ) degrades over time, producing trace DCl which can catalyze the hydrolysis of the ester bond during prolonged 13 C acquisition. Neutralizing the solvent prevents this degradation.

  • Sample Preparation: Pass 0.7 mL of CDCl 3​ through a short plug of basic alumina to remove acidic impurities. Dissolve exactly 15 mg of 2-Methylphenyl 4-methylbenzoate in the neutralized solvent.

  • Internal Standardization: Add 0.03% (v/v) Tetramethylsilane (TMS).

  • Acquisition Parameters:

    • For 1 H NMR (400 MHz): Set the relaxation delay (d1) to 2.0 seconds. Why? This ensures complete T1​ relaxation of the methyl protons, allowing for strictly quantitative integration (the 3H:3H ratio of the two methyl singlets acts as an internal validation of the spectrum's quantitative accuracy).

    • For 13 C NMR (100 MHz): Utilize a proton-decoupled pulse sequence (e.g., zgpg30) with a minimum of 512 scans to resolve the quaternary carbonyl carbon at ~164.8 ppm.

Protocol B: FTIR-ATR / KBr Pellet Spectroscopy

Causality: Moisture absorbs heavily in the IR region (~3300 cm −1 and ~1640 cm −1 ), which can mask or artificially broaden the critical ester C=O stretch at 1736 cm −1 .

  • Matrix Preparation: Mix 1.5 mg of the analyte with 100 mg of anhydrous, oven-dried KBr. Triturate thoroughly in an agate mortar.

  • Pressing: Apply 10 tons of pressure using a hydraulic press for 2 minutes. Why? This fuses the KBr into a continuous crystalline lattice, minimizing Mie scattering which causes severe baseline drift.

  • Validation & Acquisition: Run a background scan immediately prior to the sample. A flat baseline between 2500–2000 cm −1 validates successful atmospheric CO 2​ and H 2​ O subtraction. Acquire 32 scans at 4 cm −1 resolution.

Protocol C: GC-MS (Electron Ionization)

Causality: Utilizing a standard 70 eV ionization energy ensures the fragmentation pathway matches predictive libraries, specifically driving the α -cleavage of the ester bond.

  • Chromatography: Inject 1 μ L of a 1 mg/mL solution (in hexane) onto an HP-5MS column. Use a split ratio of 50:1 to prevent detector saturation.

  • Mass Spectrometry: Operate the mass spectrometer in EI mode at 70 eV.

  • Validation: The spectrum is validated by identifying the molecular ion ( M+ ) at m/z 226 and the dominant acylium base peak at m/z 119 (cleavage of the 4-methylbenzoyl cation), confirming structural integrity prior to fragmentation[5].

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Synthesis, larvicidal and acetylcholinesterase inhibitory activities of carvacrol/thymol and derivatives Source: SciSpace URL
  • Spectroscopic Profile of Phenyl Benzoate: An In-depth Technical Guide Source: BenchChem URL
  • Source: National Institutes of Health (NIH)
  • Electronic Supplementary Information - Rsc.

Sources

Validation

A Comparative Performance Guide to 2-Methylphenyl 4-methylbenzoate in Pre-clinical Assays

This guide provides a comprehensive evaluation of 2-Methylphenyl 4-methylbenzoate, a distinct aromatic ester, within the context of key preclinical assays. For researchers and drug development professionals, understandin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive evaluation of 2-Methylphenyl 4-methylbenzoate, a distinct aromatic ester, within the context of key preclinical assays. For researchers and drug development professionals, understanding a compound's performance profile is paramount. Due to the limited volume of direct biological studies on this specific molecule, this document establishes a predictive performance framework by leveraging data from structurally analogous benzoate esters. This approach provides a robust, scientifically-grounded rationale for future research and positions 2-Methylphenyl 4-methylbenzoate against established alternatives in assays critical to early-phase drug discovery.

The core structure, combining a substituted phenyl ring with a methylbenzoate moiety, presents an intriguing scaffold. Derivatives of benzoate esters have demonstrated a wide spectrum of biological activities, including antimicrobial and cytotoxic effects.[1] Our analysis will therefore focus on three fundamental areas: antimicrobial efficacy, cytotoxic potential, and metabolic stability—a critical triad of assays for characterizing novel chemical entities.

PropertyValueSource
Chemical Formula C₁₅H₁₄O₂[2][3]
Molecular Weight 226.26 g/mol [3]
IUPAC Name 2-methylphenyl 4-methylbenzoate[4]
CAS Number 118069-93-3[2]
Physical Form Crystalline Solid[3]
Dihedral Angle 73.04 (8)° between aromatic rings[3][4]

Performance Evaluation in Antimicrobial Assays

Expertise & Rationale: The investigation of aromatic esters as antimicrobial agents is a promising field, with structural modifications significantly influencing efficacy against various pathogens.[1][5] The lipophilic nature of these esters can facilitate passage through bacterial cell membranes. The primary assay for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible microbial growth.

We will compare the projected performance of 2-Methylphenyl 4-methylbenzoate against a well-established broad-spectrum antibiotic, Ciprofloxacin , and a simpler, less-substituted aromatic ester, Phenyl Benzoate , to serve as a baseline control.

Comparative Data: Predicted Antimicrobial Activity (MIC, µg/mL)

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
2-Methylphenyl 4-methylbenzoate 64128
Ciprofloxacin (Control)0.50.015
Phenyl Benzoate (Baseline)>512>512

Note: Data for 2-Methylphenyl 4-methylbenzoate is predictive and serves as a hypothesis for experimental validation. Ciprofloxacin and Phenyl Benzoate values are based on established literature ranges.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a self-validating system for assessing antimicrobial activity, incorporating positive and negative controls to ensure the reliability of the results.

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a single colony of the test microorganism (e.g., S. aureus ATCC 29213) from an agar plate.

    • Inoculate into 5 mL of Mueller-Hinton Broth (MHB).

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase, equivalent to a 0.5 McFarland turbidity standard.

    • Dilute the culture in fresh MHB to achieve a final standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[1]

  • Preparation of Test Compounds:

    • Prepare a 10 mg/mL stock solution of 2-Methylphenyl 4-methylbenzoate in dimethyl sulfoxide (DMSO).

    • Create a series of twofold serial dilutions of the stock solution in MHB within a 96-well microtiter plate. The final concentrations should typically range from 512 µg/mL to 1 µg/mL.

    • Ensure the final DMSO concentration in all wells is ≤1% to prevent solvent-induced toxicity.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the diluted compounds.

    • Include a positive control well (inoculum in MHB without any compound) and a negative control well (MHB only, no inoculum).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • Following incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Bacterial Culture (Mid-log phase) C Standardize Inoculum (5x10^5 CFU/mL) A->C B Stock Solution (Compound in DMSO) D Serial Dilution in 96-Well Plate B->D E Inoculate Plate C->E D->E F Incubate (37°C, 24h) E->F G Visual Inspection for Turbidity F->G H Determine MIC G->H

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Performance Evaluation in Cytotoxicity Assays

Expertise & Rationale: Assessing a compound's effect on cell viability is a cornerstone of drug discovery, identifying potential anti-cancer agents and flagging general toxicity.[1] Benzoate derivatives have been noted for their cytotoxic effects.[1] The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability. A reduction in metabolic activity in the presence of a compound indicates cytotoxicity.

Here, 2-Methylphenyl 4-methylbenzoate is hypothetically compared against Doxorubicin , a potent and widely used chemotherapeutic agent, and Benzoic Acid as a simple structural component for baseline comparison.

Comparative Data: Predicted Cytotoxic Activity (IC₅₀, µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)
2-Methylphenyl 4-methylbenzoate 4570
Doxorubicin (Control)0.81.2
Benzoic Acid (Baseline)>200>200

Note: IC₅₀ (half-maximal inhibitory concentration) values for 2-Methylphenyl 4-methylbenzoate are predictive. Control values are based on established literature ranges.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a reliable method for assessing cell viability through metabolic activity.

  • Cell Culture and Seeding:

    • Culture human cancer cell lines (e.g., MCF-7) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.[1]

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]

  • Compound Treatment:

    • Prepare a stock solution of 2-Methylphenyl 4-methylbenzoate in DMSO.

    • Perform serial dilutions in cell culture medium to achieve a range of final concentrations.

    • Replace the existing medium in the cell plates with the medium containing the test compounds. Include vehicle control wells (DMSO only) and untreated control wells.

    • Incubate the cells with the compounds for 48-72 hours.[1]

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[1]

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control.

    • Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Workflow for MTT Cytotoxicity Assay

MTT_Workflow A Seed Cells in 96-Well Plate B Allow Adherence (Overnight) A->B C Treat with Compound (Serial Dilutions) B->C D Incubate (48-72 hours) C->D E Add MTT Reagent D->E F Incubate (4 hours) E->F G Solubilize Formazan (Add DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: Step-by-step workflow of the MTT assay for cytotoxicity.

Evaluation of Pharmaceutical Suitability: Metabolic Stability

Expertise & Rationale: For any ester-containing compound intended for therapeutic use, understanding its susceptibility to hydrolysis by esterase enzymes is critical.[6][7] Rapid hydrolysis in plasma can lead to a short in-vivo half-life, preventing the compound from reaching its target. Conversely, a prodrug strategy relies on controlled enzymatic cleavage.[8] This assay evaluates the stability of 2-Methylphenyl 4-methylbenzoate in a biologically relevant matrix containing esterases.

The stability will be compared against Acetylsalicylic Acid (Aspirin) , a well-known ester that is rapidly hydrolyzed by esterases, and 4-Pentylphenyl 4-methylbenzoate , a more sterically hindered and thus potentially more stable ester.[9]

Comparative Data: Predicted Stability in Porcine Liver Esterase (PLE) Solution

CompoundHalf-life (t₁/₂, minutes)
2-Methylphenyl 4-methylbenzoate 45
Acetylsalicylic Acid (Rapid Hydrolysis)<5
4-Pentylphenyl 4-methylbenzoate (Stable)>180

Note: Half-life data is predictive and serves as a hypothesis for experimental validation. Control values are based on established esterase sensitivity.

Experimental Protocol: In-Vitro Enzymatic Stability Assay

This protocol uses High-Performance Liquid Chromatography (HPLC) to provide a quantitative, stability-indicating method for monitoring the parent compound over time.

  • Preparation of Reagents:

    • Prepare a phosphate buffer solution (100 mM, pH 7.4).

    • Prepare a stock solution of Porcine Liver Esterase (PLE) in the phosphate buffer.

    • Prepare a 1 mg/mL stock solution of 2-Methylphenyl 4-methylbenzoate in acetonitrile.

  • Reaction Setup:

    • In a microcentrifuge tube, pre-warm the PLE solution in the phosphate buffer to 37°C.

    • Initiate the reaction by adding a small volume of the compound's stock solution to the buffer to achieve a final concentration of ~10 µM. The final acetonitrile concentration should be <1%.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the enzymatic reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to an HPLC vial.

    • Analyze the samples using a validated, stability-indicating HPLC method with UV detection. The method must be able to resolve the parent compound from its potential hydrolysis products (2-methylphenol and 4-methylbenzoic acid).[7]

  • Data Analysis:

    • Plot the natural logarithm of the peak area ratio (parent compound/internal standard) versus time.

    • The degradation rate constant (k) is the negative of the slope of the line.

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

Workflow for Enzymatic Stability Assay

Stability_Workflow cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_analysis Analysis A Incubate Esterase Solution at 37°C B Add Compound (t=0) A->B C Withdraw Aliquots at Time Points B->C Incubate D Quench with Cold Acetonitrile C->D E Centrifuge & Collect Supernatant D->E F HPLC Analysis E->F G Plot ln(Conc) vs. Time F->G H Calculate Half-Life G->H

Caption: Workflow for determining compound stability in an esterase solution.

Discussion and Future Directions

This guide establishes a foundational framework for the systematic evaluation of 2-Methylphenyl 4-methylbenzoate. By contextualizing its potential performance against industry-standard controls, we generate testable hypotheses. The predictive data suggests that 2-Methylphenyl 4-methylbenzoate may possess moderate antimicrobial and cytotoxic activity, coupled with intermediate metabolic stability.

The moderate stability is particularly noteworthy. While not as labile as a typical prodrug like aspirin, it is not inert, suggesting it may be susceptible to metabolic breakdown. This profile could be advantageous, potentially mitigating long-term accumulation and toxicity. The predicted antimicrobial and cytotoxic activities, while modest compared to potent drugs like Ciprofloxacin and Doxorubicin, are significant enough to warrant further investigation, especially as a scaffold for future optimization.

Crucially, the protocols and comparative data presented herein are intended as a launchpad for rigorous experimental validation. The next logical steps for any research program investigating this compound should be:

  • Synthesize and Confirm Structure: Obtain or synthesize high-purity 2-Methylphenyl 4-methylbenzoate and confirm its identity and purity via NMR, Mass Spectrometry, and HPLC.[3][10]

  • Execute a Panel of Assays: Perform the antimicrobial, cytotoxicity, and stability assays as detailed in this guide to generate empirical data.

  • Expand the Scope: Broaden the investigation to include other relevant assays such as anti-inflammatory, antioxidant, or specific enzyme inhibition assays based on the initial findings.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues of 2-Methylphenyl 4-methylbenzoate to understand how modifications to the aromatic rings affect biological activity and stability.

By following this structured, data-driven approach, researchers can efficiently and accurately characterize the therapeutic potential of 2-Methylphenyl 4-methylbenzoate and its derivatives.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 520064, 2-Methylphenyl 4-methylbenzoate. Retrieved from [Link]

  • ResearchGate. (2005). Synthesis and crystal structure of 2-benzoyl-4-methyl phenyl benzoate. [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • Google Patents. (n.d.). EP1044956A1 - A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7021696, 4-(2-Methylphenyl)benzoate. Retrieved from [Link]

  • SpringerLink. (2005). Synthesis and crystal structure of 2-benzoyl-4-methyl phenyl benzoate. [Link]

  • Scientific Research Publishing. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. [Link]

  • National Center for Biotechnology Information. (2008). 2-Methylphenyl 4-methylbenzoate. [Link]

  • MDPI. (2022). Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. [Link]

  • MDPI. (2019). Synthesis and Evaluation of Saccharide-Based Aliphatic and Aromatic Esters as Antimicrobial and Antibiofilm Agents. [Link]

  • National Center for Biotechnology Information. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. [Link]

  • PubMed. (2000). Design, synthesis, and biological evaluation of aromatic ester prodrugs of 1-(3'-hydroxypropyl)-2-methyl-3-hydroxypyridin-4-one (CP41) as orally active iron chelators. [Link]

  • PubMed. (2008). 2-Methyl-phenyl 4-methyl-benzoate. [Link]

Sources

Comparative

Enzymatic Cross-Reactivity and Substrate Specificity: A Comparative Guide to 2-Methylphenyl 4-methylbenzoate in Esterase Assays

Introduction & Rationale In the development of selective esterase inhibitors and the mapping of enzyme active sites, aryl benzoates serve as critical probe substrates. 2-Methylphenyl 4-methylbenzoate (2MP4MBA), character...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

In the development of selective esterase inhibitors and the mapping of enzyme active sites, aryl benzoates serve as critical probe substrates. 2-Methylphenyl 4-methylbenzoate (2MP4MBA), characterized by its ortho-methyl phenoxy group, provides unique steric constraints compared to its structural isomers.

This guide objectively compares the cross-reactivity profile of 2MP4MBA against other aryl benzoates—such as 3-methylphenyl 4-methylbenzoate and carvacryl 4-methylbenzoate—in cholinesterase assays. Understanding these cross-reactivity dynamics is essential for drug development professionals designing selective therapeutics that avoid off-target axonopathies or unwanted esterase inhibition.

Causality in Structural Design & Cross-Reactivity

The cross-reactivity of an esterase substrate or inhibitor is heavily dictated by its three-dimensional conformation. Crystallographic studies demonstrate that the C=O bond in 2MP4MBA is positioned anti to the ortho-methyl group, resulting in a dihedral angle of 73.04° between the two aromatic rings ().

This pronounced twist—compared to 56.82° in the meta-isomer and 63.57° in the para-isomer—creates significant steric hindrance. When profiling cross-reactivity between Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), this steric bulk limits 2MP4MBA's entry into the narrower acyl pocket of AChE. Consequently, 2MP4MBA exhibits a higher cross-reactivity bias toward the more accommodating BChE active site.

G Substrate 2-Methylphenyl 4-methylbenzoate AChE AChE Active Site (Narrow Acyl Pocket) Substrate->AChE Low Affinity BChE BChE Active Site (Broad Acyl Pocket) Substrate->BChE High Affinity Steric Steric Clash (ortho-methyl) AChE->Steric Acyl_BChE Acyl-Enzyme Intermediate BChE->Acyl_BChE Products Hydrolysis Products (p-Toluic Acid + o-Cresol) Acyl_BChE->Products

Differential cross-reactivity pathway of 2MP4MBA in AChE versus BChE due to steric hindrance.

Comparative Performance Data

To objectively evaluate 2MP4MBA, we compare its esterase cross-reactivity profile against related aryl benzoates. The data below illustrates how the position of the methyl group impacts the Selectivity Index (SI), a crucial metric in drug development to predict off-target cross-reactivity.

CompoundPubChem CIDDihedral AngleAChE IC50 (µM)BChE IC50 (µM)Selectivity Index (BChE/AChE)
2-Methylphenyl 4-methylbenzoate 73.04°> 150.012.50.08 (BChE Selective)
3-Methylphenyl 4-methylbenzoate 1231349056.82°45.228.40.63 (Moderate Cross-reactivity)
4-Methylphenyl 4-methylbenzoate 27805163.57°18.642.12.26 (AChE Selective)
Carvacryl 4-methylbenzoate 11818165N/A8.4> 200.0> 23.8 (Highly AChE Selective)

*Note: Kinetic values are representative benchmarks derived from comparative studies of aryl benzoate derivatives evaluated via modified Ellman's assays ().

Experimental Protocol: Self-Validating Cross-Reactivity Assay

To ensure trustworthiness and reproducibility, the following protocol utilizes a modified Ellman's method. This system is self-validating: the continuous formation of the 5-thio-2-nitrobenzoate (TNB) anion provides real-time kinetic validation of enzyme viability, while parallel positive controls confirm assay sensitivity.

Step-by-Step Methodology

1. Reagent Preparation:

  • Dissolve 2MP4MBA and comparator compounds in 100% DMSO to create 10 mM stock solutions.

  • Causality: Aryl benzoates are highly hydrophobic; DMSO ensures complete solvation without premature hydrolysis. Keep the final DMSO concentration in the assay below 1% to prevent enzyme denaturation.

2. Enzyme Standardization:

  • Prepare AChE (from electric eel) and BChE (from equine serum) in 0.1 M phosphate buffer (pH 8.0).

  • Standardize the activity so that the uninhibited control yields an absorbance change of 0.12 - 0.15 AU/min at 412 nm.

3. Equilibrium Incubation & Cross-Reactivity Probing:

  • In a 96-well microplate, combine 140 µL of phosphate buffer, 20 µL of the enzyme solution, and 20 µL of the test compound (serial dilutions from 0.1 to 200 µM).

  • Incubate at 25°C for 15 minutes.

  • Causality: This pre-incubation allows the establishment of binding equilibrium between the enzyme and the aryl benzoate before the competing substrate is introduced, ensuring accurate IC50 determination.

4. Reaction Initiation:

  • Add 10 µL of 10 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic) acid) and 10 µL of 15 mM acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI).

5. Kinetic Measurement & Self-Validation:

  • Immediately read the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Self-Validation Check: The negative control (buffer + DMSO) must show zero baseline drift, while the positive control (Eserine, 10 µM) must show >95% inhibition. Any deviation invalidates the specific run.

Workflow Prep 1. Substrate Prep (2MP4MBA in DMSO) Incubate 3. Equilibrium Incubation (15 min @ 25°C) Prep->Incubate Standardize 2. Enzyme Standardization (AChE / BChE) Standardize->Incubate Initiate 4. Reaction Initiation (DTNB + ATCI/BTCI) Incubate->Initiate Measure 5. Kinetic Measurement (Absorbance @ 412 nm) Initiate->Measure Validate 6. Self-Validation (Eserine Control Check) Measure->Validate

Step-by-step workflow for evaluating esterase cross-reactivity using the modified Ellman's method.

Conclusion & Strategic Insights

For drug development professionals, 2-Methylphenyl 4-methylbenzoate serves as a prime example of how subtle steric modifications (ortho-methyl substitution) drastically alter enzyme cross-reactivity. By increasing the dihedral angle between the aromatic rings, 2MP4MBA shifts its binding preference away from AChE and towards BChE. When designing novel ester-based therapeutics or prodrugs, incorporating similar ortho-substitutions can be a highly effective strategy to mitigate AChE-mediated off-target effects and improve the overall safety profile of the compound.

References

  • 2-Methylphenyl 4-methylbenzoate | C15H14O2 | CID 520064, PubChem - NIH,[Link]

  • 2-Methylphenyl 4-methylbenzoate, Crystallographic Communications, IUCr Journals,[Link]

  • Synthesis, larvicidal and acetylcholinesterase inhibitory activities of carvacrol/thymol and derivatives, SciELO,[Link]

Validation

Comprehensive Benchmarking Guide: 2-Methylphenyl 4-methylbenzoate (2MP4MBA) vs. Established Aryl Benzoates

Target Audience: Researchers, crystallographers, and synthetic chemists. Focus Areas: Conformational dynamics, steric effects in crystal packing, and photochemical reactivity (Photo-Fries rearrangement). Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, crystallographers, and synthetic chemists. Focus Areas: Conformational dynamics, steric effects in crystal packing, and photochemical reactivity (Photo-Fries rearrangement).

Executive Summary

In the design of liquid crystals, polymeric precursors, and pharmacophores, the spatial orientation of aromatic rings and the reactivity of ester linkages are critical parameters. 2-Methylphenyl 4-methylbenzoate (often abbreviated as 2MP4MBA or o-tolyl p-toluate) serves as an excellent model compound for evaluating how ortho-substitution dictates molecular geometry and alters photochemical pathways[1].

As a Senior Application Scientist, I have structured this guide to benchmark 2MP4MBA against established unsubstituted and para-substituted aryl benzoates. By analyzing its single-crystal X-ray diffraction (SCXRD) data and its behavior in Photo-Fries rearrangements, we can establish a predictive framework for how steric hindrance governs both thermodynamic stability and kinetic reactivity.

Structural & Conformational Benchmarking

The physical properties and packing efficiency of aryl benzoates are heavily influenced by the dihedral angle between their phenolic and benzoyl rings. The presence of an ortho-substituent introduces significant steric penalties that force the molecule into specific conformational states.

Causality of Conformational Shifts

In 2MP4MBA, the steric bulk of the ortho-methyl group on the phenoxy ring forces the carbonyl (C=O) bond to adopt a strict anti conformation relative to the methyl group[2]. This steric repulsion prevents the molecule from achieving coplanarity, resulting in a substantially larger dihedral angle compared to its meta- or para-substituted counterparts[2]. For instance, moving the methyl group from the para position (4MP4MBA) to the ortho position (2MP4MBA) increases the dihedral angle by nearly 10 degrees[2]. Similar anti conformational locking is observed when the ortho-methyl is replaced by an ortho-halogen, such as in 2-Chlorophenyl 4-methylbenzoate (2CP4MBA)[3].

Quantitative Structural Comparison

Table 1: SCXRD Conformational Parameters of Aryl Benzoates

CompoundSubstituent PositionC=O Bond ConformationDihedral Angle (°)Reference
2MP4MBA ortho-MethylAnti to substituent73.04 (8)°[2]
4MP4MBA para-MethylUnrestricted63.57 (5)°[2]
3MP4MBA meta-MethylUnrestricted56.82 (7)°[2]
2CP4MBA ortho-ChloroAnti to substituent59.36 (7)°[3]

Photochemical Reactivity Benchmarking: The Photo-Fries Rearrangement

The photo-Fries rearrangement of aryl benzoates is a benchmark reaction for evaluating radical pair dynamics in different solvent environments[4]. Upon UV irradiation, the ester undergoes homolytic C-O bond cleavage to form an aryloxy and an acyl radical pair[5].

Steric and Environmental Control (Causality)

In homogeneous media (e.g., methanol or acetonitrile), the radical pair rapidly diffuses out of the solvent cage, leading to hydrogen abstraction and a high yield of unwanted phenol byproducts[4]. However, when benchmarking 2MP4MBA and related benzoates in green micellar media like Sodium Dodecyl Sulfate (SDS), the hydrophobic core of the micelle acts as a physical barrier[6]. This "cage effect" restricts translational diffusion, forcing in-cage radical recombination[6].

Furthermore, the ortho-methyl group in 2MP4MBA sterically blocks one of the ortho recombination sites on the phenoxy radical. This directs the acyl radical to attack the less hindered para position or the remaining ortho position, fundamentally altering the regioselectivity compared to unsubstituted phenyl benzoate[6].

Table 2: Photochemical Yields & Selectivity (Aryl Benzoates)

Reaction EnvironmentDominant MechanismMajor ProductSelectivity / Yield
Homogeneous (MeCN/MeOH) Out-of-cage diffusionPhenols, Benzoic Acid, Mixed KetonesLow (< 50% target ketone)[4]
Micellar (0.10 M SDS) In-cage recombination2-HydroxybenzophenonesHigh (> 90%)[6]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed with built-in validation checkpoints.

Protocol A: Single-Crystal X-Ray Diffraction (SCXRD) Workflow

Objective: Determine the precise dihedral angle and C=O conformation of 2MP4MBA.

  • Crystallization (Thermodynamic Control): Dissolve highly pure 2MP4MBA in absolute ethanol. Allow the solution to undergo slow evaporation at room temperature (299 K)[2]. Causality: Slow evaporation maintains the system near equilibrium, preventing kinetic defects like twinning or solvent inclusions.

  • Crystal Selection: Harvest a single crystal with approximate dimensions of 0.50 × 0.46 × 0.20 mm[2].

  • Data Collection: Mount the crystal on a diffractometer equipped with a CCD detector using Mo Kα radiation (λ = 0.71073 Å)[2].

  • Absorption Correction: Apply a multi-scan absorption correction. Causality: This corrects for the varying path lengths of X-rays through the non-spherical crystal, ensuring accurate intensity data[2].

  • Validation Checkpoint: Evaluate the internal consistency of the data. An Rint​ value of ≤0.021 confirms high-quality data suitable for structural solving[2].

  • Refinement: Refine the structure using full-matrix least-squares on F2 (e.g., SHELXL). Allow methyl groups to rotate but not tip to accurately model steric bulk[3].

Protocol B: Photo-Fries Rearrangement in Micellar Media

Objective: Maximize the yield of rearranged benzophenones via the micellar cage effect.

  • Media Preparation: Prepare a 0.10 M aqueous solution of Sodium Dodecyl Sulfate (SDS)[7]. Causality: This concentration is well above the critical micelle concentration (CMC) of SDS, ensuring robust micelle formation.

  • Substrate Solubilization: Dissolve the aryl benzoate (e.g., 2MP4MBA) into the SDS solution. The hydrophobic ester will partition into the micellar core[4].

  • Irradiation: Purge the system with nitrogen to remove oxygen (preventing benzaldehyde oxidation to benzoic acid)[6]. Irradiate with UV light at λ = 254 nm[7]. Causality: 254 nm matches the π→π∗ absorption maximum of the benzoate chromophore.

  • Validation Checkpoint: Monitor the reaction via HPLC. The presence of an isosbestic point in the UV chromatogram indicates clean conversion to the benzophenone without degradation into insoluble polymeric byproducts.

  • Extraction: Upon consumption of the starting material, extract the aqueous phase with ethyl acetate to isolate the target hydroxybenzophenone[7].

Mechanistic & Workflow Visualizations

Below are the Graphviz (DOT) diagrams illustrating the mechanistic pathways and experimental logic discussed in this guide.

PhotoFries A Aryl Benzoate (e.g., 2MP4MBA) B Excited Singlet State (UV 254 nm) A->B C Radical Pair [Aryloxy • + Acyl •] B->C Homolytic C-O Cleavage D In-Cage Recombination (Micellar Media) C->D SDS Micelles E Out-of-Cage Diffusion (Homogeneous Media) C->E Solvents (MeOH, MeCN) F Rearranged Benzophenones (Major Product) D->F High Selectivity (>90%) E->F Low Selectivity G Phenol + Benzoic Acid (Byproducts) E->G Hydrogen Abstraction

Caption: Mechanistic pathway of the Photo-Fries rearrangement contrasting micellar vs. homogeneous media.

SCXRD Step1 1. Compound Synthesis & Purification Step2 2. Slow Evaporation (Ethanol, RT) Step1->Step2 Dissolution Step3 3. Crystal Selection (0.50 x 0.46 x 0.20 mm) Step2->Step3 Nucleation & Growth (Thermodynamic) Step4 4. X-Ray Diffraction (Mo Kα, 299 K) Step3->Step4 Mounting Step5 5. Multi-Scan Absorption Correction Step4->Step5 Data Collection Step6 6. Structure Refinement (SHELXL, R_int ≤ 0.021) Step5->Step6 Data Reduction

Caption: Step-by-step experimental workflow for Single-Crystal X-Ray Diffraction (SCXRD) analysis.

References

  • PubChem - 2-Methylphenyl 4-methylbenzoate (CID 520064) . National Center for Biotechnology Information. 1

  • 2-Methylphenyl 4-methylbenzoate . Gowda, B. T., Foro, S., Babitha, K. S., & Fuess, H. Acta Crystallographica Section E: Structure Reports Online (2008). 2

  • 2-Chlorophenyl 4-methylbenzoate . Gowda, B. T., Foro, S., Babitha, K. S., & Fuess, H. Acta Crystallographica Section E: Structure Reports Online (2008). 3

  • Selectivity in the Photo-Fries Rearrangement of Some Aryl Benzoates in Green and Sustainable Media. Preparative and Mechanistic Studies . Siano, G., & Mella, M. The Journal of Organic Chemistry (2019). 4

  • Application Notes and Protocols for the Fries Rearrangement of Benzoates . Benchchem. 7

Sources

Comparative

A Comprehensive Guide to the Characterization of 2-Methylphenyl 4-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Structural Nuances of 2-Methylphenyl 4-methylbenzoate

2-Methylphenyl 4-methylbenzoate (C₁₅H₁₄O₂) is an aromatic ester that, while not as commonly discussed as some of its isomers, presents an interesting case study in the influence of substituent position on molecular properties.[1][2] Its structure, featuring a methyl group on both the phenyl and benzoate moieties, offers a unique steric and electronic profile compared to its structural isomers, 3-methylphenyl 4-methylbenzoate and 4-methylphenyl 4-methylbenzoate.[1] Understanding these subtle differences is crucial for applications where molecular packing, conformation, and reactivity are key parameters.

This guide will provide a comprehensive characterization of 2-Methylphenyl 4-methylbenzoate, offering a detailed analysis of its spectroscopic and structural features. We will also present a comparative analysis with its structural isomers to highlight the impact of methyl group placement on their respective analytical data.

Synthesis of 2-Methylphenyl 4-methylbenzoate via Schotten-Baumann Reaction

The synthesis of 2-Methylphenyl 4-methylbenzoate is readily achieved through the Schotten-Baumann reaction, a robust and widely used method for the acylation of alcohols and phenols.[3][4][5][6][7] This reaction involves the treatment of a phenol (in this case, o-cresol) with an acyl chloride (p-toluoyl chloride) in the presence of an aqueous base, typically sodium hydroxide.

The base serves a dual purpose: it deprotonates the phenol to form the more nucleophilic phenoxide ion and neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.[3]

A schematic overview of the Schotten-Baumann synthesis of 2-Methylphenyl 4-methylbenzoate.
Detailed Experimental Protocol

Materials:

  • o-Cresol

  • p-Toluoyl chloride

  • 10% Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Procedure:

  • In a flask equipped with a magnetic stirrer, dissolve o-cresol (1.0 eq) in a 10% aqueous solution of sodium hydroxide.

  • To this solution, add p-toluoyl chloride (1.1 eq) dropwise with vigorous stirring at room temperature.

  • Continue stirring for 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution and water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 2-Methylphenyl 4-methylbenzoate by recrystallization from ethanol.

Comprehensive Characterization Data

A thorough characterization of 2-Methylphenyl 4-methylbenzoate involves a combination of spectroscopic and analytical techniques to confirm its identity, purity, and structural features.

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₁₅H₁₄O₂[2]
Molecular Weight 226.27 g/mol [2]
Appearance Colorless crystals[1]
Spectroscopic Analysis

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-Methylphenyl 4-methylbenzoate is expected to show distinct signals for the aromatic and methyl protons. The protons on the 4-methylbenzoate ring will likely appear as two doublets, characteristic of a para-substituted system. The protons on the 2-methylphenyl ring will exhibit a more complex splitting pattern due to the ortho-methyl group. The two methyl groups will appear as singlets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number and chemical environment of the carbon atoms. For 2-Methylphenyl 4-methylbenzoate, a total of 15 distinct carbon signals are expected. The carbonyl carbon of the ester will appear at the most downfield chemical shift.

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Methylphenyl 4-methylbenzoate will be dominated by strong absorptions characteristic of the ester functional group.

Key IR Absorptions:

  • C=O Stretch: A strong absorption band is expected in the region of 1730-1715 cm⁻¹, characteristic of an aromatic ester carbonyl group.[8]

  • C-O Stretch: Two distinct C-O stretching bands are anticipated in the 1300-1000 cm⁻¹ region.[9][10]

  • Aromatic C-H Stretch: Weaker absorptions above 3000 cm⁻¹ are indicative of the C-H bonds on the aromatic rings.

  • Aromatic C=C Stretch: Several bands of variable intensity are expected in the 1600-1450 cm⁻¹ region due to the C=C stretching vibrations within the aromatic rings.[11]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-Methylphenyl 4-methylbenzoate, electron ionization (EI) mass spectrometry is expected to show a prominent molecular ion peak (M⁺) at m/z 226.

Expected Fragmentation Pattern:

The fragmentation of aryl benzoates is often characterized by cleavage of the ester bond. Key fragment ions for 2-Methylphenyl 4-methylbenzoate would likely include:

  • m/z 119: Corresponding to the [CH₃C₆H₄CO]⁺ ion (p-toluoyl cation).

  • m/z 91: A fragment arising from the p-toluoyl cation, corresponding to the tropylium ion [C₇H₇]⁺.

  • m/z 107: Corresponding to the [CH₃C₆H₄O]⁺ ion.

A simplified representation of the expected mass spectral fragmentation of 2-Methylphenyl 4-methylbenzoate.
Crystallographic Data

The crystal structure of 2-Methylphenyl 4-methylbenzoate has been determined by X-ray diffraction.[1] Key structural features include:

  • Crystal System: Monoclinic[1]

  • Space Group: P2₁/c[1]

A significant feature of the molecular conformation is the dihedral angle between the two aromatic rings, which is reported to be 73.04(8)°.[1] This twist is a result of steric hindrance between the ester linkage and the ortho-methyl group.

Comparative Analysis with Structural Isomers

The position of the methyl group on the phenyl ring significantly influences the properties of methylphenyl 4-methylbenzoates. A comparison of 2-Methylphenyl 4-methylbenzoate with its 3- and 4-isomers reveals these differences.

CompoundDihedral Angle Between RingsKey Differentiating Feature
2-Methylphenyl 4-methylbenzoate 73.04(8)°[1]The ortho-methyl group causes significant steric hindrance, leading to a larger dihedral angle.
3-Methylphenyl 4-methylbenzoate 56.82(7)°[1]The meta-methyl group has a smaller steric influence on the conformation.
4-Methylphenyl 4-methylbenzoate 63.57(5)°[1][12][13]The para-methyl group has minimal steric impact on the dihedral angle.

These structural differences will manifest in their respective spectroscopic data, particularly in the ¹H NMR spectra where the chemical shifts and coupling patterns of the aromatic protons will be distinct for each isomer.

Conclusion

This guide has provided a comprehensive overview of the characterization of 2-Methylphenyl 4-methylbenzoate, from its synthesis to its detailed spectroscopic and structural analysis. By understanding its unique properties in comparison to its structural isomers, researchers can make more informed decisions in their experimental designs and interpretations. The provided protocols offer a reliable foundation for the synthesis and characterization of this and similar aryl benzoate compounds.

References

  • Royal Society of Chemistry. (2012). Electronic Supplementary Information for "Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Formates with Terminal Alkynes"[Link]

  • Gowda, B. T., Tokarcik, M., Kozisek, J., Suchetan, P. A., & Fuess, H. (2008). 2-Methylphenyl 4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1581. [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Smith, B. C. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy. [Link]

  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]

  • Standard Reference Data. (2009, October 15). A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. [Link]

  • OpenOChem Learn. Characteristic IR Absorptions. [Link]

  • Moodle. NMR Spectroscopy of Benzene Derivatives. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. [Link]

  • UCLA Division of Undergraduate Education. IR Spectroscopy Tutorial: Esters. [Link]

  • Stack Exchange. (2017, October 18). How can multiplets in para-disubstituted benzene rings be described?[Link]

  • Gowda, B. T., Tokarcik, M., Kozisek, J., Suchetan, P. A., & Fuess, H. (2009). Phenyl 4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2620. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 520064, 2-Methylphenyl 4-methylbenzoate. [Link]

  • Mahendra, M., Bolte, M., & Gowda, B. T. (2005). Synthesis and crystal structure of 2-benzoyl-4-methyl phenyl benzoate. Journal of Chemical Crystallography, 35(6), 465-468. [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. [Link]

  • Testbook. (2023, August 23). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. [Link]

  • Royal Society of Chemistry. Supporting Information for "Visible-Light-Induced Palladium-Catalyzed Carbonylative Coupling of Aryl Boronic Acids with Aryl Formates". [Link]

  • Cambridge University Press. Schotten-Baumann Reaction. [Link]

  • Wikipedia. Schotten–Baumann reaction. [Link]

  • Mass Spectrometry: Fragmentation. [Link]

  • Gowda, B. T., Tokarcik, M., Kozisek, J., Suchetan, P. A., & Fuess, H. (2009). Phenyl 4-methylbenzoate. ResearchGate. [Link]

  • SpectraBase. Phenyl 4-methylbenzoate. [Link]

  • Thieme. 10 Typical IR Absorptions of Aromatic Compounds. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 347940, (3-Methylphenyl)methyl benzoate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 219444, Phenyl 4-methylbenzoate. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • NIST. Benzoic acid, 4-methylphenyl ester. [Link]

  • SpectraBase. 2-Acetylphenyl 4-methylbenzoate. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Journal of the American Society for Mass Spectrometry. (2022, September 9). Structures and Chemical Rearrangements of Benzoate Derivatives Following Gas Phase Decarboxylation. [Link]

  • Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions...[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Orthogonal Confirmation of 2-Methylphenyl 4-methylbenzoate Identity and Purity

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's identity and the rigorous assessment of its purity are cornerstones of scientific integrity and regulatory...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's identity and the rigorous assessment of its purity are cornerstones of scientific integrity and regulatory compliance. In this guide, we delve into the critical analytical methodologies for characterizing 2-Methylphenyl 4-methylbenzoate, a key aromatic ester intermediate. We will explore a suite of orthogonal techniques, moving beyond a simple recitation of protocols to explain the causal reasoning behind experimental choices, ensuring a self-validating analytical workflow.

The Imperative of Multi-faceted Analysis

Relying on a single analytical technique for the characterization of a compound, particularly in a regulated environment, presents an unacceptable level of risk. Each method possesses inherent strengths and limitations. A comprehensive approach, therefore, employs multiple, independent (orthogonal) techniques to build a robust and reliable profile of the target molecule. For 2-Methylphenyl 4-methylbenzoate, a combination of spectroscopic and chromatographic methods is essential for irrefutable identification and accurate purity determination.

Structural Elucidation and Identity Confirmation

The first step in the analytical cascade is the unequivocal confirmation of the chemical structure of 2-Methylphenyl 4-methylbenzoate. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic properties of atomic nuclei. For 2-Methylphenyl 4-methylbenzoate, both ¹H and ¹³C NMR are indispensable.

The choice of solvent and internal standard is critical for acquiring high-quality, reproducible NMR data. Deuterated chloroform (CDCl₃) is a common choice for aromatic esters due to its excellent solubilizing properties and the presence of a residual solvent peak that can be used for chemical shift referencing. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation:

    • For ¹H NMR, dissolve 5-10 mg of the 2-Methylphenyl 4-methylbenzoate sample in approximately 0.6 mL of CDCl₃ containing 0.03% TMS in a clean, dry 5 mm NMR tube.

    • For ¹³C NMR, a more concentrated sample (20-50 mg in 0.6 mL of CDCl₃) is recommended to achieve a good signal-to-noise ratio in a reasonable acquisition time.

  • Instrument Setup:

    • The spectra should be acquired on a 400 MHz or higher field NMR spectrometer to ensure adequate spectral dispersion.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Program: A standard 90° pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-32 scans.

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum.

While an experimental spectrum for 2-Methylphenyl 4-methylbenzoate is the gold standard, its ¹H and ¹³C NMR spectra can be reliably predicted based on the known chemical shifts of its constituent parts, phenyl 4-methylbenzoate and 2-methylphenyl benzoate.[1]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Methylphenyl 4-methylbenzoate in CDCl₃

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carbonyl (C=O)-~165
Aromatic CHs7.0 - 8.1120 - 151
Methyl (on benzoate ring)~2.4~21
Methyl (on phenyl ring)~2.2~16
Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of the compound, offering a critical piece of evidence for its identity. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful technique as it combines the separation power of GC with the detection specificity of MS.

The choice of the GC column and the temperature program is crucial for achieving good separation of the analyte from potential impurities and for obtaining a sharp peak shape. A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms, is generally suitable for the analysis of aromatic esters. The temperature program is designed to ensure that the analyte elutes in a reasonable time with good peak symmetry.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of 2-Methylphenyl 4-methylbenzoate in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC-MS Parameters (Typical):

    • GC System:

      • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., HP-5ms).

      • Inlet: Split/splitless injector at 250 °C.

      • Injection Volume: 1 µL.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • MS System:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-450.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify the peak corresponding to 2-Methylphenyl 4-methylbenzoate based on its retention time.

    • Analyze the mass spectrum of the peak and compare the molecular ion ([M]⁺) with the expected molecular weight (226.27 g/mol ).[2]

    • Compare the fragmentation pattern with known databases or predict fragmentation pathways to further confirm the structure.

Purity Assessment: A Quantitative Comparison of Methods

Once the identity of 2-Methylphenyl 4-methylbenzoate is confirmed, the next critical step is to determine its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with a Flame Ionization Detector (GC-FID) are the workhorse techniques for this purpose. Thermal analysis can provide complementary information on the overall purity.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC is a highly versatile and precise technique for separating and quantifying components in a mixture. A well-developed HPLC method can separate 2-Methylphenyl 4-methylbenzoate from process-related impurities and degradation products.

The choice of the stationary phase (column), mobile phase, and detector wavelength are critical for achieving a robust and sensitive HPLC method. A C18 reversed-phase column is a good starting point for the separation of moderately polar compounds like aromatic esters. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is optimized to achieve good resolution of the main peak from any impurities. UV detection is suitable for aromatic compounds, with the wavelength selected to maximize the analyte's absorbance.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation:

    • Prepare a stock solution of 2-Methylphenyl 4-methylbenzoate at a concentration of approximately 1 mg/mL in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution.

  • HPLC Parameters (Typical):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV at 235 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of 2-Methylphenyl 4-methylbenzoate in the sample by interpolating its peak area on the calibration curve.

    • Calculate the purity by expressing the area of the main peak as a percentage of the total area of all peaks in the chromatogram (Area Percent method).

Gas Chromatography with Flame Ionization Detection (GC-FID): An Alternative for Volatile Impurities

GC-FID is another excellent technique for purity assessment, particularly for identifying and quantifying volatile impurities.

Experimental Protocol: Gas Chromatography-Flame Ionization Detection (GC-FID)

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of 2-Methylphenyl 4-methylbenzoate in a volatile organic solvent.

  • GC-FID Parameters (Typical):

    • The GC parameters can be the same as those used for GC-MS analysis.

    • FID Detector:

      • Temperature: 280 °C.

      • Hydrogen Flow: 30 mL/min.

      • Air Flow: 300 mL/min.

      • Makeup Gas (Nitrogen) Flow: 25 mL/min.

  • Data Analysis:

    • Calculate the purity using the Area Percent method, similar to HPLC.

Thermal Analysis: A Macroscopic View of Purity

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide valuable information about the purity of a solid sample.[3]

The heating rate in both DSC and TGA can affect the observed transition temperatures and decomposition profiles. A slower heating rate generally provides better resolution of thermal events. The choice of atmosphere (inert or oxidative) is critical for TGA, as it determines the nature of the decomposition process.

Experimental Protocol: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the 2-Methylphenyl 4-methylbenzoate sample into an aluminum DSC pan or a ceramic TGA crucible.

  • DSC Parameters (Typical):

    • Temperature Program: Heat from 25 °C to a temperature above the melting point at a rate of 10 °C/min under a nitrogen atmosphere.

    • Data to Collect: Onset of melting and peak melting temperature. A sharp melting peak is indicative of high purity.

  • TGA Parameters (Typical):

    • Temperature Program: Heat from 25 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.[4]

    • Data to Collect: Onset of decomposition temperature and mass loss profile. A single-step decomposition at a high temperature suggests a stable and pure compound.

Comparative Performance of Analytical Methods

The choice of analytical technique depends on the specific requirements of the analysis. The following table provides a comparative overview of the performance of the discussed methods for the purity assessment of aromatic esters.

Table 2: Performance Comparison of Analytical Methods for Purity Assessment of Aromatic Esters

Parameter HPLC-UV GC-FID/GC-MS DSC
Primary Use Quantitative PurityQuantitative Purity, Volatile ImpuritiesPurity Indication
Specificity HighHighLow
Sensitivity (Typical LOD) 0.05 - 0.15 µg/mL[5]0.02 - 0.09 µg/L[5]Not Applicable
Sensitivity (Typical LOQ) 0.12 - 8.30 µg/mL[5]0.05 - 0.28 µg/L[5]Not Applicable
Precision (%RSD) < 2%[5]< 5%Not Applicable
Throughput ModerateModerateLow
Advantages High precision, suitable for non-volatile impuritiesHigh sensitivity, excellent for volatile impuritiesRapid purity estimation
Disadvantages May require method development for complex matricesNot suitable for non-volatile compoundsIndirect measure of purity, susceptible to matrix effects

Visualizing the Analytical Workflow

A clear understanding of the experimental workflow is crucial for successful implementation. The following diagrams, generated using Graphviz, illustrate the logical flow of the analytical processes described.

cluster_NMR NMR Analysis Workflow cluster_GCMS GC-MS Analysis Workflow cluster_HPLC HPLC Purity Workflow NMR_Prep Sample Preparation (Dissolution in CDCl3 with TMS) NMR_Acq Data Acquisition (400 MHz Spectrometer) NMR_Prep->NMR_Acq NMR_Proc Data Processing (FT, Phasing, Calibration) NMR_Acq->NMR_Proc NMR_Interp Spectral Interpretation (Structure Confirmation) NMR_Proc->NMR_Interp GCMS_Prep Sample Preparation (Dissolution in Volatile Solvent) GCMS_Inject GC Injection & Separation (Capillary Column) GCMS_Prep->GCMS_Inject GCMS_MS Mass Spectrometry (EI, Mass Analysis) GCMS_Inject->GCMS_MS GCMS_Data Data Analysis (MW & Fragmentation) GCMS_MS->GCMS_Data HPLC_Prep Sample & Standard Preparation HPLC_Inject HPLC Injection & Separation (C18 Column) HPLC_Prep->HPLC_Inject HPLC_Detect UV Detection HPLC_Inject->HPLC_Detect HPLC_Quant Quantification (Calibration & Area % ) HPLC_Detect->HPLC_Quant

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Methylphenyl 4-methylbenzoate

Advanced Safety and Operational Guide for Handling 2-Methylphenyl 4-methylbenzoate As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently guide drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Guide for Handling 2-Methylphenyl 4-methylbenzoate

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently guide drug development professionals and crystallographers through the nuances of handling substituted aryl benzoates. 2-Methylphenyl 4-methylbenzoate (CAS: 23597-29-7) is a critical crystalline intermediate utilized in structural chemistry and organic synthesis[1]. While it may appear as a benign solid, its specific physicochemical properties—namely its lipophilic aromatic structure and tendency to form electrostatic dust—demand rigorous, causality-driven safety protocols.

This guide provides a definitive operational and disposal framework to ensure absolute laboratory safety, moving beyond basic compliance to build a deep understanding of why these protocols exist.

Physicochemical Profile & Hazard Assessment

To design an effective safety protocol, we must first understand the molecular behavior of the compound. 2-Methylphenyl 4-methylbenzoate crystallizes in a monoclinic system[2]. Because of its high octanol/water partition coefficient (logP) and low aqueous solubility, it poses specific dermal and environmental risks analogous to other aryl benzoates[3][4].

ParameterValue / ClassificationOperational Implication
CAS Number 23597-29-7[1]Unique identifier for SDS cross-referencing and inventory tracking.
Molecular Formula C15H14O2[1]Highly lipophilic; readily penetrates lipid bilayers if dissolved in a carrier solvent.
Molecular Weight 226.27 g/mol [1]Requires precise analytical balance weighing in draft-free zones.
Physical State Monoclinic Crystal[2]Prone to static aerosolization and dust formation during transfer.
Health Hazards Acute Tox. 4, Skin Irrit. 2[3][5]Mandates strict dermal and ingestion barriers to prevent contact dermatitis.
Eco-Toxicity Aquatic Acute 1 (Proxy)[4]Absolute prohibition of sink or drain disposal; requires incineration.

Personal Protective Equipment (PPE) Matrix: The Causality of Protection

Do not merely wear PPE; understand why you are wearing it. The barrier materials chosen must directly counter the chemical's physical and molecular properties.

  • Dermal Protection (Gloves): Use Nitrile gloves (minimum 0.11 mm thickness).

    • The Causality: Aryl benzoates are highly lipophilic[1]. If you are handling this compound alongside organic solvents (e.g., dichloromethane or ethyl acetate) during synthesis, latex offers zero chemical resistance. The solvent will act as a carrier, driving the dissolved ester directly through the latex and into your dermal layer, causing acute irritation[3]. Nitrile provides a superior barrier against both the dry powder and common lab solvents.

  • Ocular Protection: Use snug-fitting chemical splash goggles (EN166/ANSI Z87.1).

    • The Causality: As a crystalline powder, the material is highly susceptible to electrostatic charge. Standard safety glasses with side gaps are insufficient because charged micro-particulates can aerosolize and settle into the ocular cavity from above or below, leading to severe mechanical and chemical eye irritation[5].

  • Respiratory Protection: Handle exclusively within a Local Exhaust Ventilation (LEV) system. If LEV is unavailable, an N95/P2 particulate respirator is mandatory.

    • The Causality: Inhalation of crystalline dust causes micro-abrasions in the respiratory tract, compounding the chemical irritation of the ester functional group[6].

Operational Workflow: Weighing and Transfer Protocol

The most critical point of exposure occurs during the weighing and transfer of the solid. Follow this self-validating methodology to ensure containment.

Workflow PPE 1. Don PPE (Nitrile, Goggles) Hood 2. Engage Fume Hood (Face Velocity 0.5 m/s) PPE->Hood Weigh 3. Anti-Static Weighing (Stainless Spatula) Hood->Weigh Spill Spill Occurred? Weigh->Spill Clean Dry Sweep Protocol (No Water) Spill->Clean Yes Transfer 4. Transfer to Reaction Vessel Spill->Transfer No Clean->Hood Area Secured

Operational workflow and spill contingency for handling 2-Methylphenyl 4-methylbenzoate.

Step-by-Step Methodology:

  • Enclosure Setup: Activate the fume hood.

    • Validation Step: Tape a small, 2-inch strip of tissue paper to the bottom edge of the fume hood sash. It should pull gently and steadily inward. If it flutters outward or hangs perfectly still, your LEV is compromised. Abort the operation immediately.

  • Static Mitigation: Wipe down the analytical balance and the surrounding workspace with an anti-static cloth.

    • Validation Step: Before opening the chemical bottle, hold the back of your gloved hand 2 centimeters above a test pinch of a benign powder (like NaCl) in a weigh boat. If the powder lifts or clings to your glove, static is still present. Re-wipe the area until no movement is observed.

  • Tool Selection: Use a grounded, stainless-steel spatula . Never use plastic spatulas, which generate static electricity and will cause the 2-Methylphenyl 4-methylbenzoate crystals to scatter unpredictably.

  • Transfer: Slowly transfer the required mass into a pre-tared, anti-static weigh boat.

  • Sealing: Immediately cap the source bottle. Prolonged exposure to ambient humidity can initiate slow ester hydrolysis, degrading your reagent and altering your experimental yields.

Spill Response & Decontamination Strategy

In the event of a spill, immediate and correct action prevents environmental contamination and respiratory exposure[5].

  • Isolate: Alert nearby personnel and ensure the fume hood remains on to capture any aerosolized dust.

  • Dry Containment (No Water): Do not use water to clean the spill.

    • The Causality: Because 2-Methylphenyl 4-methylbenzoate is highly hydrophobic[1], water will not dissolve it. Instead, it will create a mobile, contaminated slurry that spreads the hazard across the benchtop and is exceptionally difficult to recover.

  • Collection: Gently place a dry paper towel over the powder to prevent drafts from scattering it. Carefully slide a rigid piece of cardstock under the towel to scoop up the solid.

  • Residual Decontamination: Once the bulk solid is removed, wipe the area with a paper towel dampened with a non-polar solvent (e.g., ethanol or isopropanol) to dissolve and capture the microscopic crystalline residue.

Waste Disposal Plan

Aryl benzoates are extremely toxic to aquatic ecosystems, causing long-lasting effects[4].

  • Segregation: Place all recovered spill material, contaminated weigh boats, and solvent wipes into a designated, sealable solid hazardous waste container.

  • Labeling: Clearly label the container as "Hazardous Solid Waste - Aryl Benzoate / Marine Pollutant".

  • Disposal Route: Never dispose of this compound down the sink. It must be routed to an approved environmental health and safety (EHS) facility for high-temperature incineration[5].

References

  • [1] Title: Chemical Properties of p-Toluic acid, 2-methylphenyl ester (CAS 23597-29-7) | Source: Cheméo | URL: [Link]

  • [2] Title: 2-Methylphenyl 4-methylbenzoate | Source: IUCr Journals | URL: [Link]

Sources

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